N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Eigenschaften
Molekularformel |
C45H66F3N7O11 |
|---|---|
Molekulargewicht |
938.0 g/mol |
IUPAC-Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H65N7O9.C2HF3O2/c1-5-7-16-32(45-27-51)38(53)48-35(24-28(3)4)40(55)50-36(25-29-14-10-9-11-15-29)41(56)46-33(17-8-6-2)39(54)49-37(26-30-19-21-31(52)22-20-30)42(57)47-34(43(58)59)18-12-13-23-44;3-2(4,5)1(6)7/h9-11,14-15,19-22,27-28,32-37,52H,5-8,12-13,16-18,23-26,44H2,1-4H3,(H,45,51)(H,46,56)(H,47,57)(H,48,53)(H,49,54)(H,50,55)(H,58,59);(H,6,7)/t32-,33-,34-,35-,36-,37-;/m0./s1 |
InChI-Schlüssel |
PIIHXDKVEVMPFE-KPIXKXSRSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCC)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)O)NC=O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Agonistic Mechanism of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA on Formyl Peptide Receptors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic peptide agonist that selectively targets the formyl peptide receptor (FPR) family, primarily FPR1. As a G-protein coupled receptor (GPCR) predominantly expressed on phagocytic leukocytes, FPR1 is a key mediator of the innate immune response to bacterial and mitochondrial N-formyl peptides. Activation of FPR1 by agonists such as this compound initiates a cascade of intracellular signaling events, culminating in critical cellular functions including chemotaxis, superoxide production, and degranulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with FPRs, the subsequent signaling pathways, and the physiological responses it elicits. This document also includes a compilation of relevant quantitative data and detailed experimental protocols for studying the activity of this and related formyl peptides.
Introduction to the Formyl Peptide Receptor Family
The formyl peptide receptor (FPR) family consists of three members in humans: FPR1, FPR2, and FPR3, all of which are class A G-protein coupled receptors.[1][2] These receptors play a crucial role in host defense by recognizing N-formyl peptides, which are common molecular patterns associated with bacteria and damaged mitochondria.[1][3] FPR1, the high-affinity receptor for N-formyl-methionyl-leucyl-phenylalanine (fMLF) and its analogs, is the primary target of this compound.[2][4] FPRs are coupled to inhibitory G-proteins (Gαi), and their activation triggers a wide array of signaling pathways that govern the inflammatory and immune responses of myeloid cells.[5]
Molecular Mechanism of Action
The mechanism of action of this compound can be delineated into three key stages: receptor binding, signal transduction, and cellular response.
Receptor Binding and Activation
This compound, a synthetic analog of fMLF, binds to FPR1 with high affinity and specificity. The N-formyl group is crucial for this interaction, mimicking the structure of bacterial-derived peptides.[6] This binding event induces a conformational change in the receptor, facilitating the dissociation of the Gαi subunit from the Gβγ dimer of the associated heterotrimeric G-protein.
Intracellular Signaling Cascades
The dissociation of the G-protein subunits initiates multiple downstream signaling pathways:
-
Gαi-Mediated Pathway: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More significantly, the released Gβγ dimer activates phospholipase C-β (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG are pivotal for many cellular responses.[5]
-
MAPK and PI3K Pathways: FPR activation also leads to the stimulation of the mitogen-activated protein kinase (MAPK) cascades, including the p38 and extracellular signal-regulated kinase (ERK) pathways, as well as the phosphoinositide 3-kinase (PI3K) pathway.[5][7] These pathways are critical for regulating gene expression, cell survival, and motility.
The following diagram illustrates the primary signaling pathways initiated by the binding of this compound to FPR1.
Caption: FPR1 Signaling Pathway.
Cellular Responses
The activation of these signaling cascades culminates in a range of physiological responses in immune cells, particularly neutrophils:
-
Chemotaxis: The directed migration of neutrophils towards the source of the formyl peptide, a critical step in the inflammatory response.[2]
-
Superoxide Production (Respiratory Burst): The activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS) that are essential for killing invading pathogens. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is known to elicit superoxide anion production at nanomolar concentrations.
-
Degranulation: The release of antimicrobial proteins and proteases from intracellular granules to combat infection.[2]
-
Phagocytosis: The engulfment of pathogens and cellular debris.
Quantitative Data
The following table summarizes the available quantitative data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and the well-characterized FPR1 agonist, fMLF, for comparative purposes.
| Parameter | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | fMLF (N-Formyl-Met-Leu-Phe) | Receptor | Cell Type/System | Reference |
| Binding Affinity (pKd) | 9.22 | - | FPR1 | Not Specified | [6] |
| Binding Affinity (Ki) | - | 38 nM | FPR1 | Not Specified | |
| Chemotaxis (EC50) | 0.4 nM (iodinated form) | - | FPR1 | Human Neutrophils | [6] |
| Superoxide Production | Active at nanomolar concentrations | - | FPR1 | Human PMNL | [1] |
Note: Data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is limited. PMNL: Polymorphonuclear leukocytes.
Experimental Protocols
The study of this compound's mechanism of action involves a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the peptide to its receptor.
Objective: To quantify the binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPR1.
Materials:
-
HEK-293 cells transfected with human FPR1 cDNA.
-
Radiolabeled ligand: [125I]N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys.
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EDTA).
-
Scintillation vials and scintillation fluid.
-
Filtration apparatus with glass fiber filters.
Protocol:
-
Cell Preparation: Culture and harvest HEK-293 cells expressing FPR1. Prepare a cell suspension in binding buffer.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells. Include a control with no unlabeled ligand (total binding) and a control with a high concentration of an unlabeled standard (e.g., fMLF) to determine non-specific binding.
-
Incubation: Add the cell suspension to each well and incubate at 4°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the unlabeled ligand. Use non-linear regression to calculate the IC50, which can then be converted to a Ki value.
The following diagram outlines the workflow for a competitive radioligand binding assay.
Caption: Radioligand Binding Assay Workflow.
Neutrophil Chemotaxis Assay (Transwell Assay)
This assay measures the ability of the peptide to induce directed cell migration.
Objective: To quantify the chemotactic response of neutrophils to this compound.
Materials:
-
Freshly isolated human neutrophils.
-
RPMI-1640 medium.
-
24-well Transwell plates with polycarbonate membranes (3-5 µm pore size).
-
This compound.
-
fMLF (positive control).
-
Flow cytometer or microscope for cell counting.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Assay Setup: In the lower chamber of the Transwell plate, add RPMI-1640 medium containing various concentrations of this compound. Include a negative control (medium only) and a positive control (fMLF).
-
Cell Seeding: Add a suspension of isolated neutrophils in RPMI-1640 to the upper chamber (the insert).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Quantification: After incubation, collect the cells that have migrated to the lower chamber. Count the cells using a flow cytometer or by staining and manual counting under a microscope.
-
Data Analysis: Plot the number of migrated cells against the concentration of the peptide to determine the EC50 for chemotaxis.
The following diagram illustrates the experimental setup for a Transwell chemotaxis assay.
Caption: Transwell Chemotaxis Assay.
Conclusion
This compound is a valuable tool for studying the biology of formyl peptide receptors. Its potent agonistic activity at FPR1 triggers a cascade of well-defined signaling events that are central to the innate immune response. A thorough understanding of its mechanism of action, facilitated by the experimental approaches outlined in this guide, is essential for researchers and professionals in the fields of immunology and drug development who are investigating inflammatory processes and potential therapeutic interventions targeting the FPR family. Further research to fully quantify the potency and efficacy of this peptide in a broader range of functional assays will provide a more complete picture of its biological activity.
References
- 1. genscript.com [genscript.com]
- 2. Assay in Summary_ki [bdb99.ucsd.edu]
- 3. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. MedChemExpress N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys 5 mg | Buy Online | MedChemExpress | Fisher Scientific [fishersci.it]
- 7. N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys - LKT Labs [lktlabs.com]
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA as a formyl peptide receptor agonist.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a potent agonist of the formyl peptide receptors (FPRs). This document consolidates key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways to support research and drug development efforts targeting the FPR family.
Core Concepts: Formyl Peptide Receptors and Their Agonists
Formyl peptide receptors are a group of G protein-coupled receptors (GPCRs) that play a critical role in the innate immune system. They recognize N-formylated peptides, which are common molecular patterns found in bacteria and released from damaged mitochondria. This recognition triggers a cascade of downstream signaling events in immune cells, particularly neutrophils, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) to combat infection and inflammation.
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a synthetic hexapeptide that acts as a potent chemoattractant for human neutrophils. The trifluoroacetate (TFA) salt form is commonly used in research settings. This peptide's ability to activate FPRs makes it a valuable tool for studying the intricate mechanisms of inflammatory responses and for the development of novel therapeutics targeting these pathways.
Quantitative Data Summary
The following tables summarize the available quantitative data for the interaction of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with formyl peptide receptors.
Table 1: Binding Affinity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys for FPR1
| Cell Type | Dissociation Constant (KD) |
| Human Fetal Lens Epithelial Cells (FHL-124) | ~0.5 nM |
| Human Neutrophils | 3.2 nM |
Table 2: Functional Potency of Related Formyl Peptides (for comparative purposes)
| Peptide | Assay | Cell Type | EC50 |
| fMLP | NADPH Oxidase Activation | Human Neutrophils | ≈ 20 nM |
| fMLP | Calcium Mobilization | HEK 293 cells (expressing mouse FPR2) | ~5 µM |
| fMLP | Chemotaxis | HEK 293 cells (expressing mouse FPR2) | ~5 µM |
Signaling Pathways
Activation of FPRs by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys initiates a signaling cascade predominantly through the Gi/o family of G proteins. The following diagram illustrates the key downstream signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys as an FPR agonist.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) of the peptide to its receptor.
Methodology:
-
Cell Preparation: Isolate human neutrophils from fresh blood or use a cell line stably expressing the formyl peptide receptor of interest. Resuspend the cells in a suitable binding buffer.
-
Ligand Preparation: Prepare a stock solution of a commercially available radiolabeled FPR ligand (e.g., [³H]fMLP). Prepare serial dilutions of the unlabeled this compound.
-
Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the cells in the presence of increasing concentrations of the unlabeled peptide. Include a control with no unlabeled peptide (total binding) and a control with a high concentration of unlabeled fMLP to determine non-specific binding.
-
Separation: After incubation, rapidly separate the cells from the incubation medium by filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Methodology:
-
Cell Loading: Load the cells (e.g., neutrophils) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye.
-
Baseline Measurement: Transfer the loaded cells to a fluorometer or a fluorescence plate reader and measure the baseline fluorescence.
-
Agonist Addition: Add this compound at various concentrations to the cells.
-
Fluorescence Measurement: Immediately and continuously measure the change in fluorescence over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence intensity for each concentration of the agonist. Plot the peak fluorescence (or the change in fluorescence) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
Chemotaxis Assay
This assay quantifies the directed migration of cells in response to a chemoattractant gradient.
Methodology:
-
Chamber Setup: Use a multi-well chemotaxis chamber (e.g., a Boyden chamber or a transwell plate) with a microporous membrane separating the upper and lower wells.
-
Chemoattractant Gradient: Add different concentrations of this compound to the lower wells of the chamber. Add buffer without the peptide to control wells.
-
Cell Seeding: Place a suspension of cells (e.g., neutrophils) in the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator to allow the cells to migrate through the membrane towards the chemoattractant.
-
Cell Quantification: After the incubation period, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Data Analysis: Count the number of migrated cells in several microscopic fields for each well. Plot the number of migrated cells against the concentration of the agonist to determine the optimal chemotactic concentration and the EC₅₀.
Degranulation Assay
This assay measures the release of enzymes from intracellular granules upon cell activation. A common method is to measure the activity of a released enzyme, such as myeloperoxidase (MPO) or elastase.
Methodology:
-
Cell Stimulation: Incubate a suspension of neutrophils with various concentrations of this compound. Include a positive control (e.g., a known secretagogue) and a negative control (buffer only).
-
Separation: After incubation, centrifuge the samples to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released granular contents.
-
Enzyme Activity Measurement: Measure the activity of the chosen enzyme in the supernatant using a specific substrate that produces a colorimetric or fluorometric signal upon cleavage.
-
Data Analysis: Calculate the amount of enzyme released at each agonist concentration. Plot the enzyme activity against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of formyl peptide receptors in health and disease. Its high affinity for FPR1 makes it a potent activator of neutrophil functions. The experimental protocols and signaling pathway information provided in this guide are intended to facilitate further research into the complex biology of the FPR family and to aid in the development of novel immunomodulatory therapies. Further studies are warranted to determine the specific EC₅₀ values for this peptide in various functional assays to provide a more complete quantitative profile.
An In-Depth Technical Guide to the Biological Activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic hexapeptide agonist of the formyl peptide receptors (FPRs), a class of G protein-coupled receptors (GPCRs) integral to the innate immune response. This technical guide provides a comprehensive overview of its biological activity, focusing on its interaction with FPRs and the subsequent downstream signaling cascades. Quantitative binding and functional data are presented, alongside detailed experimental protocols for the key assays used to characterize this peptide. Furthermore, this guide visualizes the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a core resource for researchers in immunology, pharmacology, and drug development exploring the therapeutic potential of FPR agonists.
Introduction
Formyl peptide receptors are crucial pattern recognition receptors that recognize N-formylated peptides, which are common molecular patterns associated with bacteria and damaged mitochondria. The activation of these receptors on immune cells, particularly neutrophils, triggers a cascade of pro-inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), all essential for host defense. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, a synthetic analog of bacterial peptides, serves as a powerful tool for studying the intricate mechanisms of FPR-mediated signaling and for exploring its potential as a modulator of the immune system. The trifluoroacetate (TFA) salt form is commonly used for its stability and solubility in aqueous solutions.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available in the scientific literature.
Table 1: Receptor Binding Affinity
| Receptor | Cell Type | Ligand | Assay Type | Kd (nM) | pKd | Reference |
| FPR1 | Human Neutrophils | Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Saturation Binding | 3.2 | - | [1] |
| FPR1 | Human Lens Epithelial Cells (FHL-124) | Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Saturation Binding | ~0.5 | - | [1] |
| FPR1 | - | N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | - | - | 9.22 |
Note: The pKd value indicates high selectivity for FPR1 over FPR2/ALX.
Table 2: Functional Potency
| Biological Process | Cell Type | Assay Type | EC50 (nM) | Reference |
| Chemotaxis | Human Neutrophils | Boyden Chamber | 0.4* |
Note: This EC50 value was determined using an iodinated version of the peptide, which was reported to retain full biological activity.
Signaling Pathways
Activation of formyl peptide receptors by this compound initiates a complex network of intracellular signaling pathways. These pathways are crucial for mediating the diverse cellular responses, primarily in immune cells like neutrophils. The primary signaling cascade is initiated through the coupling of the receptor to heterotrimeric G-proteins of the Gi/o family.
Upon ligand binding, the G protein dissociates into its Gα and Gβγ subunits, which in turn activate multiple downstream effectors:
-
Phospholipase C (PLC) Pathway: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, in conjunction with elevated intracellular Ca2+, activates protein kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FPR activation also leads to the stimulation of the PI3K/Akt pathway. PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to recruit and activate Akt (also known as protein kinase B). The PI3K/Akt pathway is central to cell survival, proliferation, and migration.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Formyl peptide receptor engagement activates several MAPK cascades, most notably the p38 MAPK and ERK1/2 pathways. These pathways are critical for regulating gene expression, inflammation, and cell motility. The activation of p38 MAPK is a key event in the chemotactic response of neutrophils.
The culmination of these signaling events leads to the orchestrated cellular responses of chemotaxis, degranulation, and superoxide production, which are hallmarks of neutrophil activation.
Caption: FPR Signaling Cascade.
Experimental Protocols
The characterization of this compound relies on a suite of well-established in vitro assays. Below are detailed methodologies for key experiments.
Receptor Binding Assay (Saturation Binding)
This assay quantifies the binding affinity (Kd) of the peptide to its receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for the fluorescently labeled peptide on a given cell type.
Materials:
-
Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
-
Unlabeled this compound
-
Target cells (e.g., isolated human neutrophils or cultured cells expressing FPR1)
-
Binding Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA)
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate primary cells (e.g., neutrophils) or harvest cultured cells and resuspend in ice-cold Binding Buffer to a final concentration of 1-5 x 106 cells/mL.
-
Assay Setup:
-
Total Binding: In triplicate, add a fixed volume of cell suspension to wells containing increasing concentrations of the fluorescently labeled peptide.
-
Non-specific Binding: In parallel, add a fixed volume of cell suspension to wells containing the same increasing concentrations of the fluorescently labeled peptide plus a high concentration (e.g., 1 µM) of the unlabeled peptide.
-
-
Incubation: Incubate the plates at 4°C for 2-3 hours on a shaker to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Binding Buffer to remove unbound ligand.
-
Quantification:
-
For radiolabeled ligands, punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity.
-
For fluorescently labeled ligands, read the fluorescence intensity directly from the filter plate using a plate reader.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
-
Plot specific binding versus the concentration of the labeled ligand.
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Caption: Receptor Binding Assay Workflow.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of the peptide to induce directed migration of neutrophils.
Objective: To determine the concentration-dependent chemotactic activity of the peptide and to calculate its EC50 value.
Materials:
-
This compound
-
Isolated human neutrophils
-
Chemotaxis Buffer (e.g., HBSS with 0.1% BSA)
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 3-5 µm pore size)
-
Microscope
-
Staining solution (e.g., Diff-Quik)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the purified neutrophils in Chemotaxis Buffer at a concentration of 1-2 x 106 cells/mL.
-
Assay Setup:
-
Add serial dilutions of the peptide in Chemotaxis Buffer to the lower wells of the Boyden chamber. Use buffer alone as a negative control.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Cell Fixation and Staining:
-
Remove the membrane and wipe the upper surface to remove non-migrated cells.
-
Fix the membrane in methanol and stain with a suitable staining solution.
-
-
Quantification:
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well.
-
-
Data Analysis:
-
Plot the number of migrated cells versus the peptide concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Caption: Neutrophil Chemotaxis Assay Workflow.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Objective: To determine the ability of the peptide to induce calcium flux and to calculate its EC50 value.
Materials:
-
This compound
-
Isolated human neutrophils or FPR-expressing cell line
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HBSS with and without calcium
-
Fluorescence plate reader or fluorometer with kinetic reading capabilities
Procedure:
-
Cell Loading:
-
Resuspend cells in HBSS without calcium.
-
Load the cells with a calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) by incubating at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS without calcium to remove excess dye.
-
Resuspend the loaded cells in HBSS with calcium.
-
-
Assay Measurement:
-
Aliquot the cell suspension into a 96-well black-walled plate.
-
Place the plate in a fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Add serial dilutions of the peptide to the wells.
-
Immediately begin recording the fluorescence intensity over time (typically for 2-5 minutes). For Fura-2, excitation is alternated between 340 nm and 380 nm, and emission is measured at 510 nm. For Fluo-4, excitation is at ~490 nm and emission at ~520 nm.
-
-
Data Analysis:
-
Calculate the change in fluorescence (or the ratio of fluorescence at the two excitation wavelengths for Fura-2) as an indicator of the change in intracellular calcium concentration.
-
Determine the peak response for each peptide concentration.
-
Plot the peak response versus the peptide concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Applications in Research and Drug Development
This compound is a valuable tool for:
-
Probing FPR Structure and Function: Its high affinity and specificity for FPR1 make it an excellent ligand for studying receptor-ligand interactions, receptor dimerization, and the structural basis of receptor activation.
-
Investigating Inflammatory Processes: As a potent chemoattractant, it can be used to model and study the mechanisms of neutrophil migration and activation in various inflammatory conditions.
-
High-Throughput Screening: It can be used as a reference agonist in high-throughput screening campaigns to identify novel FPR modulators (agonists or antagonists) with therapeutic potential.
-
Drug Discovery and Development: Understanding the signaling pathways activated by this peptide can aid in the design of biased agonists that selectively activate specific downstream pathways, potentially leading to more targeted and effective therapies for inflammatory diseases with fewer side effects.
Conclusion
This compound is a well-characterized and potent agonist of the formyl peptide receptor family, with a particularly high affinity for FPR1. Its ability to induce robust chemotaxis and other neutrophil functions makes it an indispensable tool for researchers in immunology and pharmacology. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this technical guide offer a solid foundation for further investigation into the biological roles of FPRs and for the development of novel therapeutics targeting these important receptors.
References
An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and biological function of the potent formyl peptide receptor (FPR) agonist, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA. This peptide, a crucial tool in studying inflammation and immune responses, is detailed here with experimental protocols and data presentation to facilitate its use in research and drug development.
Chemical Structure and Properties
This compound is a synthetic hexapeptide with the N-terminus of the first norleucine (Nle) residue formylated. The trifluoroacetate (TFA) salt is a common counterion resulting from purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Structural Information
Below is a diagrammatic representation of the chemical structure of the N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide.
Caption: Chemical structure of the N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C45H66F3N7O11 |
| Molecular Weight | 938.04 g/mol |
| CAS Number | 2918767-97-0 |
| Appearance | White to off-white solid |
| Purity | Typically ≥95% (as determined by HPLC) |
| Solubility | Soluble in DMSO and other organic solvents |
Synthesis of this compound
The synthesis of this peptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, followed by N-terminal formylation and cleavage from the resin with subsequent purification.
Experimental Protocol for Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of the peptide on a rink amide resin.
Materials:
-
Rink Amide resin (e.g., 100-200 mesh, ~0.6 mmol/g loading)
-
Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Nle-OH, Fmoc-Phe-OH, Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Formic acid
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the first amino acid (Fmoc-Lys(Boc)-OH, 3 equivalents) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), continue shaking. If negative (beads are colorless), the coupling is complete.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the sequence (Tyr, Nle, Phe, Leu, Nle).
-
N-Terminal Formylation:
-
After the final Fmoc deprotection of the N-terminal Nle, wash the resin with DMF.
-
Prepare a solution of 1:4 (v/v) acetic anhydride/formic acid.
-
Add this solution to the resin and shake for 24 hours at room temperature.
-
Wash the resin extensively with DMF and DCM.
-
-
Cleavage and Deprotection:
-
Dry the resin under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by preparative RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final this compound product.
-
Synthesis Workflow Diagram
Caption: Solid-phase synthesis workflow for this compound.
Characterization Data
The identity and purity of the synthesized peptide should be confirmed by analytical techniques such as HPLC and mass spectrometry.
| Analysis Technique | Expected Result |
| Analytical RP-HPLC | A single major peak with a purity of ≥95%. |
| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the calculated mass of the peptide ([M+H]+ ≈ 824.04 Da for the free peptide). |
Biological Activity and Signaling Pathway
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent agonist of the Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) primarily expressed on phagocytic leukocytes, such as neutrophils and macrophages.[1] Activation of FPRs by this peptide initiates a signaling cascade that leads to various cellular responses crucial for the innate immune response, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).
Formyl Peptide Receptor Signaling Pathway
The binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPRs triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gi family. This initiates a cascade of downstream signaling events.
Caption: Signaling pathway activated by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys via FPR.
Experimental Protocol for a Neutrophil Chemotaxis Assay
This protocol describes a typical Boyden chamber assay to evaluate the chemotactic activity of the peptide on human neutrophils.
Materials:
-
This compound
-
Freshly isolated human neutrophils
-
RPMI 1640 medium with 0.5% BSA
-
Boyden chamber apparatus with polycarbonate filters (e.g., 5 µm pore size)
-
Calcein-AM
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in RPMI 1640 with 0.5% BSA at a concentration of 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in RPMI 1640 with 0.5% BSA. A typical concentration range would be from 10^-12 M to 10^-7 M. Use the medium alone as a negative control.
-
Assay Setup:
-
Add the chemoattractant solutions to the lower wells of the Boyden chamber.
-
Place the polycarbonate filter over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 60-90 minutes.
-
Cell Migration Quantification:
-
After incubation, remove the filter and wipe off the non-migrated cells from the top surface.
-
Stain the migrated cells on the bottom surface of the filter with a fluorescent dye like Calcein-AM.
-
Alternatively, collect the migrated cells from the lower chamber.
-
Quantify the fluorescence using a fluorescence plate reader.
-
-
Data Analysis: Plot the fluorescence intensity (representing the number of migrated cells) against the concentration of the peptide to generate a dose-response curve.
Expected Quantitative Data
The chemotactic response of neutrophils to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is typically potent, with significant migration observed at nanomolar concentrations.
| Parameter | Typical Value Range |
| EC50 for Chemotaxis | 0.1 - 10 nM |
| Maximal Migration | 3-5 fold over baseline |
Conclusion
This compound is a valuable research tool for investigating the roles of formyl peptide receptors in health and disease. Its well-defined structure, established synthesis route, and potent biological activity make it an ideal ligand for studying the intricacies of innate immunity and inflammation. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to incorporate this important peptide into their studies.
Disclaimer: The experimental protocols provided are for guidance only. Researchers should optimize conditions based on their specific experimental setup and reagents. All work should be conducted in accordance with appropriate laboratory safety practices.
References
The Role of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in Neutrophil Chemotaxis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (fNLFNYK-TFA) in neutrophil chemotaxis. This document details the underlying molecular mechanisms, signaling pathways, and relevant experimental protocols, presenting quantitative data in a structured format to facilitate understanding and further research in immunology and drug development.
Introduction
Neutrophil chemotaxis is a fundamental process in the innate immune response, characterized by the directed migration of neutrophils towards sites of inflammation or infection. This migration is guided by a variety of chemoattractants, including bacterially derived or mitochondrially released N-formylated peptides. This compound is a potent synthetic N-formylated peptide that acts as a powerful chemoattractant for human neutrophils.[1] As an agonist for formyl peptide receptors (FPRs), fNLFNYK-TFA plays a critical role in initiating the signaling cascades that lead to directed cell movement. Understanding the specifics of its interaction with neutrophils is crucial for the development of novel therapeutic agents targeting inflammatory and infectious diseases.
Mechanism of Action: Engagement of Formyl Peptide Receptors
fNLFNYK-TFA exerts its chemoattractant effect by binding to and activating formyl peptide receptors (FPRs), which are a class of G protein-coupled receptors (GPCRs) expressed on the surface of neutrophils.[2][3] This ligand-receptor interaction is the initial and critical step in a complex signaling cascade that ultimately orchestrates the machinery of cell migration.
Quantitative Analysis of Chemotactic Potency
For comparative purposes, the well-characterized chemoattractant N-Formyl-Met-Leu-Phe (fMLP) has been shown to induce a half-maximal response (ED50) for neutrophil shape change, an early event in chemotaxis, at concentrations in the low nanomolar range (approximately 1.01 x 10⁻⁹ M to 2.25 x 10⁻⁹ M). Given that fNLFNYK-TFA is described as a potent chemoattractant, its EC50 for chemotaxis is expected to be in a similar low nanomolar range.
Table 1: Comparative Chemotactic Potency of Formyl Peptides
| Chemoattractant | Receptor(s) | Reported Effective Concentration for Chemotaxis/Related Responses |
| This compound (fNLFNYK-TFA) | FPRs | Maximal response at ~100 nM (for fluorescent derivative) |
| N-Formyl-Met-Leu-Phe (fMLP) | FPR1, FPR2, FPR3 | ED50 for shape change: ~1-2.25 nM |
Signaling Pathways in fNLFNYK-TFA-Induced Neutrophil Chemotaxis
Upon binding of fNLFNYK-TFA to FPRs, a conformational change in the receptor is induced, leading to the activation of associated heterotrimeric G proteins, primarily of the Gi family.[4] The dissociation of the G protein into its Gα and Gβγ subunits initiates a cascade of downstream signaling events crucial for chemotaxis.
Key signaling pathways activated by fNLFNYK-TFA include:
-
Phosphoinositide 3-Kinase (PI3K) Pathway: The Gβγ subunit activates PI3Kγ, which catalyzes the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, such as Akt/PKB and PDK1, to the plasma membrane. This pathway is essential for establishing cell polarity and directional sensing.
-
Phospholipase C (PLC) Pathway: The Gβγ subunit also activates PLCβ, which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium and PKC activation are critical for the regulation of cytoskeletal dynamics and cell motility.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: FPR activation also leads to the stimulation of MAPK cascades, including the extracellular signal-regulated kinase (ERK) and p38 MAPK pathways. These pathways are involved in a wide range of cellular responses, including gene expression, cell survival, and the regulation of the actin cytoskeleton, all of which are important for chemotaxis.
Experimental Protocols
The most common method for studying neutrophil chemotaxis in response to fNLFNYK-TFA is the Boyden chamber assay, also known as the transwell migration assay.[5][6][7] This assay provides a quantitative measure of directed cell migration.
Boyden Chamber Assay for Neutrophil Chemotaxis
1. Materials and Reagents:
-
This compound (fNLFNYK-TFA)
-
Human neutrophils isolated from fresh peripheral blood
-
Boyden chamber apparatus (e.g., 48-well or 96-well microchemotaxis chamber)
-
Polycarbonate membranes (typically 3-5 µm pore size)
-
Chemotaxis buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 0.5% bovine serum albumin (BSA))
-
Staining solution (e.g., Diff-Quik or Hematoxylin and Eosin)
-
Microscope with image analysis software
2. Protocol:
-
Preparation of Chemoattractant: Prepare a stock solution of fNLFNYK-TFA in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM) in chemotaxis buffer.
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the fNLFNYK-TFA dilutions to the lower wells of the Boyden chamber. Include a negative control (chemotaxis buffer alone) and a positive control (e.g., 10 nM fMLP).
-
Carefully place the polycarbonate membrane over the lower wells, ensuring no air bubbles are trapped.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO₂ for 60-90 minutes.
-
Cell Staining and Quantification:
-
After incubation, remove the membrane. Scrape the non-migrated cells from the top surface of the membrane.
-
Fix the membrane in methanol and stain the migrated cells on the bottom surface with a suitable staining solution.
-
Mount the membrane on a microscope slide.
-
Count the number of migrated cells in several high-power fields for each well using a light microscope. Alternatively, eluted stain can be measured spectrophotometrically, or fluorescently labeled cells can be quantified using a plate reader.
-
-
Data Analysis: Express the results as the average number of migrated cells per high-power field or as a chemotactic index (the fold increase in migration over the negative control). Plot the dose-response curve to determine the EC50 value.
References
- 1. This compound | MOLNOVA [molnova.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Frontiers | The role of G protein-coupled receptor in neutrophil dysfunction during sepsis-induced acute respiratory distress syndrome [frontiersin.org]
- 5. Boyden chamber assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. criver.com [criver.com]
- 7. researchgate.net [researchgate.net]
Understanding Formyl Peptide Receptor 1 (FPR1) Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Formyl Peptide Receptor 1 (FPR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the innate immune system.[1] Primarily expressed on myeloid cells such as neutrophils and monocytes, FPR1 acts as a pattern recognition receptor, detecting N-formylated peptides released from bacteria or damaged mitochondria.[1] This recognition triggers a cascade of intracellular signaling events, leading to critical immune responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This guide provides an in-depth overview of the core signaling pathways of FPR1, quantitative data on ligand interactions, and detailed protocols for key experimental assays.
Core Signaling Pathways
Upon ligand binding, FPR1 couples primarily to the Gi class of heterotrimeric G proteins.[2] This initiates a series of downstream signaling cascades that orchestrate the cellular response.
Gαi-Mediated Signaling
The dissociation of the Gαi subunit from the Gβγ dimer is a central event in FPR1 signaling. Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Gβγ-Mediated Signaling
The Gβγ subunit activates several key effector enzymes:
-
Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2]
-
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG activates protein kinase C (PKC).[2]
-
-
Phosphoinositide 3-kinase (PI3K): PI3K phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which acts as a second messenger to activate downstream kinases like Akt.
These initial signaling events converge on several downstream pathways, including the mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[3]
References
An In-depth Technical Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA: A Potent Formyl Peptide Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a synthetic hexapeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors integral to the innate immune response. This technical guide provides a comprehensive overview of the fundamental properties of this peptide, including its chemical characteristics, biological functions, and the signaling pathways it modulates. Detailed experimental protocols for key assays and quantitative data on its receptor affinity and potency are presented to facilitate its application in research and drug development.
Core Properties of this compound
This compound is a well-characterized chemoattractant peptide that mimics the action of N-formylated peptides released by bacteria. Its trifluoroacetate (TFA) salt form is commonly used in research settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C45H66F3N7O11 | [1] |
| Molecular Weight | 938.1 g/mol | [1] |
| CAS Number | 2918767-97-0 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage | Store at -20°C for long-term stability (≥ 4 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] |
Biological Activity
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent agonist of Formyl Peptide Receptor 1 (FPR1), a key receptor expressed on phagocytic leukocytes such as neutrophils and monocytes.[1] Its binding to FPR1 initiates a cascade of intracellular signaling events that lead to a variety of cellular responses, most notably chemotaxis, the directed migration of cells towards the peptide gradient.[1] This peptide is a powerful tool for studying the mechanisms of inflammation, immune cell trafficking, and host defense against bacterial infections.
Interaction with Formyl Peptide Receptors (FPRs)
Humans express three subtypes of formyl peptide receptors: FPR1, FPR2, and FPR3.[3] N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys exhibits a high affinity and selectivity for FPR1.
Receptor Binding Affinity
| Receptor | Binding Affinity (Kd) | Reference |
| FPR1 | 2.2 nM | [1] |
| FPR2 | Lower affinity (specific quantitative data not readily available) | |
| FPR3 | Not a primary target (specific quantitative data not readily available) |
The high affinity for FPR1 makes this peptide a valuable tool for specifically probing the functions of this receptor subtype.
Signaling Pathways
Upon binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys to FPR1, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins, primarily of the Gi family. This initiates a cascade of downstream signaling events.
Caption: FPR1 Signaling Pathway.
Key downstream signaling pathways activated by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys binding to FPR1 include:
-
Phospholipase C (PLC) Pathway: Activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[3]
-
Phosphoinositide 3-kinase (PI3K) Pathway: The βγ subunits of the G protein can activate PI3K, leading to the activation of Akt and other downstream effectors involved in cell survival and migration.[4]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of FPR1 can also lead to the phosphorylation and activation of MAPKs, including ERK, p38, and JNK, which regulate a wide range of cellular processes, including gene expression and cell proliferation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the directed migration of neutrophils towards a chemoattractant.
Caption: Neutrophil Chemotaxis Workflow.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1-2 x 10⁶ cells/mL.
-
Chemoattractant Preparation: Prepare a stock solution of this compound in DMSO and then make serial dilutions in the assay buffer to the desired concentrations.
-
Assay Setup:
-
Add the chemoattractant dilutions to the lower wells of a Boyden chamber. Use assay buffer alone as a negative control.
-
Place a microporous filter membrane (typically 3-5 µm pore size for neutrophils) over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Quantification:
-
After incubation, remove the filter membrane.
-
Wipe the cells from the upper side of the membrane.
-
Fix and stain the migrated cells on the lower side of the membrane.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the concentration of the peptide to generate a dose-response curve and calculate the EC₅₀ value.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in response to receptor activation.
Caption: Calcium Mobilization Workflow.
Methodology:
-
Cell Preparation: Use either freshly isolated human neutrophils or a cell line stably expressing human FPR1.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer at 37°C for 30-60 minutes.
-
Washing: Wash the cells to remove any extracellular dye.
-
Assay Setup:
-
Resuspend the dye-loaded cells in an appropriate assay buffer.
-
Aliquot the cell suspension into a multi-well plate (e.g., 96-well, black, clear-bottom plate).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Measure the baseline fluorescence for a short period.
-
Inject this compound at various concentrations.
-
Continue to measure the fluorescence intensity over time to record the calcium transient.
-
-
Data Analysis:
-
For ratiometric dyes like Fura-2, calculate the ratio of fluorescence emission at two different excitation wavelengths. For single-wavelength dyes like Fluo-4, calculate the change in fluorescence intensity from baseline.
-
Plot the peak fluorescence change against the peptide concentration to generate a dose-response curve and determine the EC₅₀ value.
-
Conclusion
This compound is a potent and selective agonist for FPR1, making it an indispensable tool for researchers in immunology, inflammation, and drug discovery. Its well-defined chemical properties and biological activities, coupled with established experimental protocols, provide a solid foundation for its use in elucidating the complex roles of formyl peptide receptors in health and disease. This guide serves as a comprehensive resource to facilitate the effective application of this important research peptide.
References
Chemoattractant Peptides in Immunology: A Technical Guide
Abstract
Chemoattractant peptides are a diverse group of small, secreted proteins that play a pivotal role in the orchestration of the immune system. By binding to specific G protein-coupled receptors (GPCRs) on the surface of immune cells, they induce directed cell migration, a process known as chemotaxis, and trigger a variety of effector functions. This technical guide provides an in-depth overview of the major families of chemoattractant peptides, their receptors, and the signaling pathways they activate. It details key experimental protocols for their study, presents quantitative data on their activity, and explores their significance as targets for drug development in inflammatory diseases, autoimmune disorders, and oncology.
Introduction to Chemoattractant Peptides
The immune system's ability to mount a rapid and localized response to pathogens or tissue damage relies on the precise recruitment of leukocytes from the bloodstream to affected tissues. This recruitment is orchestrated by chemoattractant molecules. Among the most important of these are chemoattractant peptides, which create chemical gradients that guide immune cells to their destination.[1] These peptides are fundamental to both innate and adaptive immunity, controlling everything from the initial influx of neutrophils to a site of infection to the trafficking of lymphocytes through secondary lymphoid organs.[2][3] Dysregulation of chemoattractant peptide signaling is a hallmark of many chronic inflammatory and autoimmune diseases.[3]
Major Families of Chemoattractant Peptides and Their Receptors
Chemoattractant peptides are broadly classified based on their origin and structure. The two most extensively studied families in immunology are the N-formyl peptides and the chemokines.
N-Formyl Peptides and Formyl Peptide Receptors (FPRs)
N-formyl peptides are recognized by the innate immune system as potent chemoattractants.[4] They are characterized by an N-terminal methionine residue that is formylated, a feature of proteins synthesized by bacteria and mitochondria.[4][5] This allows the immune system to detect both invading pathogens and damaged host cells.[6]
In humans, there are three formyl peptide receptors (FPR1, FPR2, and FPR3), which belong to the GPCR family.[5][7][8]
-
FPR1: Binds with high affinity to bacterial and mitochondrial N-formyl peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP). It is a potent activator of phagocytes.[4]
-
FPR2 (also known as ALX/FPRL1): Exhibits remarkable promiscuity, binding not only to formyl peptides but also to a wide array of lipid and peptide ligands. It can mediate both pro- and anti-inflammatory responses.[6]
-
FPR3: The least characterized of the family, its primary ligands and functions are still under active investigation.[4][5]
Activation of FPRs on myeloid cells like neutrophils and macrophages stimulates chemotaxis, phagocytosis, degranulation, and the production of reactive oxygen species (ROS).[4][7]
Chemokines and Chemokine Receptors
Chemokines (chemotactic cytokines) are a large family of small (8-10 kDa) peptides that are critical for leukocyte trafficking in both homeostasis and inflammation ("housekeeping" and "inflammatory" chemokines).[3][9] They are classified into four subfamilies based on the arrangement of their conserved N-terminal cysteine residues: CC, CXC, CX3C, and XC.[3][10]
Their corresponding receptors are also GPCRs and are named according to the chemokine class they bind (e.g., CCRs bind CC chemokines).[11] The chemokine system is characterized by a degree of promiscuity, with many receptors binding multiple chemokines and vice versa.[3] This network provides a complex and finely tuned system for controlling immune cell migration throughout the body.[9][12]
Signaling Pathways
Upon binding their respective ligands, chemoattractant peptide receptors undergo a conformational change that activates intracellular heterotrimeric G proteins, typically of the Gαi family.[3][8] This activation initiates a cascade of downstream signaling events. The dissociated Gαi-GTP and Gβγ subunits trigger multiple effector pathways that are essential for the cellular response.
Key downstream signaling events include:
-
Phospholipase C (PLC) Activation: The Gβγ subunit activates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K) Activation: The Gβγ subunit also activates PI3K, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, activating pathways crucial for cell survival, proliferation, and migration.
-
Ras/MAPK Pathway Activation: Chemoattractant receptors can activate the Ras-MAPK signaling cascade, which is involved in gene transcription and cell proliferation.
-
Rho Family GTPase Activation: Signaling through PI3K and other adaptors leads to the activation of small GTPases like Rac, Rho, and Cdc42. These molecules are master regulators of the actin cytoskeleton, controlling cell polarization and the formation of migratory structures like lamellipodia and filopodia, which are essential for chemotaxis.
Caption: General signaling pathway for chemoattractant peptide receptors.
Quantitative Analysis of Chemoattractant Peptide Activity
The biological activity of chemoattractant peptides is quantified by their binding affinity to their receptors and their functional potency in cellular assays. Binding affinity is often expressed as the dissociation constant (Kd) or the concentration required to inhibit 50% of a radiolabeled ligand's binding (IC50). Functional potency is typically measured as the effective concentration required to elicit a half-maximal response (EC50) in assays such as chemotaxis or calcium mobilization.
Table 1: Receptor Binding Affinities of Select Chemoattractant Peptides
| Peptide | Receptor | Assay Type | Value (nM) | Cell Type / System |
|---|---|---|---|---|
| fMLP | FPR1 | Competitive Binding ([³H]fMLP) | IC50: ~1-10 | Human Neutrophils |
| CXCL8 (IL-8) | CXCR1 | Competitive Binding ([¹²⁵I]IL-8) | Kd: ~0.8-2 | Human Neutrophils |
| CXCL8 (IL-8) | CXCR2 | Competitive Binding ([¹²⁵I]IL-8) | Kd: ~0.3-1 | Transfected Cells |
| CCL2 (MCP-1) | CCR2 | Competitive Binding ([¹²⁵I]CCL2) | Kd: ~0.2-1.5 | Human Monocytes |
| CCL5 (RANTES) | CCR5 | Competitive Binding ([¹²⁵I]CCL5) | Kd: ~1-5 | Transfected Cells |
Table 2: Functional Potency of Select Chemoattractant Peptides
| Peptide | Receptor | Biological Response | Value (nM) | Cell Type |
|---|---|---|---|---|
| fMLP | FPR1 | Chemotaxis | EC50: ~0.1-1 | Human Neutrophils |
| fMLP | FPR1 | Calcium Flux | EC50: ~1-10 | Human Neutrophils |
| CXCL8 (IL-8) | CXCR1/CXCR2 | Chemotaxis | EC50: ~0.1-1 | Human Neutrophils |
| CXCL12 (SDF-1α) | CXCR4 | Chemotaxis | EC50: ~1-5 | Human T-Lymphocytes |
| CCL2 (MCP-1) | CCR2 | Calcium Flux | EC50: ~1-10 | Human Monocytes |
Note: The values presented are approximate and can vary significantly based on experimental conditions, cell type, and assay format.
Methodologies for Studying Chemoattractant Peptides
The functional characterization of chemoattractant peptides and their receptors relies on a core set of in vitro assays.
Receptor Binding Assays
These assays quantify the interaction between a peptide and its receptor, typically using cell membranes from receptor-expressing cells or whole cells. The most common format is a competitive binding assay.
Detailed Methodology (Competitive Radioligand Binding Assay):
-
Preparation: Prepare membranes from cells overexpressing the receptor of interest. Also, prepare a radiolabeled version of a known high-affinity ligand (e.g., [¹²⁵I]-CCL5 for CCR5).
-
Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test peptide.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to allow binding to reach equilibrium.
-
Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes (and bound ligand).[13]
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled test peptide. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand.[13]
Caption: Workflow for a competitive receptor binding assay.
Chemotaxis Assays
Chemotaxis assays measure the directed migration of cells in response to a chemical gradient. The Boyden chamber, or Transwell assay, is the most widely used method.[14][15]
Detailed Methodology (Transwell Assay):
-
Setup: Use a multi-well plate with Transwell inserts. These inserts contain a microporous membrane that separates an upper and a lower chamber.[15] The pore size of the membrane must be large enough for cells to squeeze through but small enough to prevent passive dropping (e.g., 3-8 µm for leukocytes).[15]
-
Chemoattractant Addition: Add cell culture medium containing the chemoattractant peptide to the lower chamber. Add control medium (without the peptide) to other wells to measure random migration (chemokinesis).
-
Cell Seeding: Resuspend the cells to be tested (e.g., neutrophils, lymphocytes) in medium and place them into the upper chamber of the insert.
-
Incubation: Place the plate in a cell culture incubator (37°C, 5% CO₂) for a period of 1-4 hours, allowing cells to migrate through the membrane towards the chemoattractant.
-
Cell Removal: After incubation, remove the insert. Gently wipe the top side of the membrane to remove non-migrated cells.
-
Quantification: Quantify the cells that have migrated to the bottom of the membrane and/or fallen into the lower chamber. This can be done by:
-
Staining the cells on the lower side of the membrane (e.g., with DAPI or Crystal Violet) and counting them under a microscope.
-
Using fluorescently pre-labeled cells and measuring the fluorescence in the lower chamber with a plate reader.
-
Counting the cells in the lower chamber directly using a flow cytometer or an automated cell counter.[16]
-
-
Data Analysis: Compare the number of cells that migrated towards the chemoattractant with the number that migrated towards the control medium. Data is often plotted as a chemotactic index (fold increase over control).
Caption: Workflow for a Transwell chemotaxis assay.
Calcium Flux Assays
GPCR activation by chemoattractants leads to a rapid, transient increase in intracellular calcium concentration ([Ca²⁺]i).[17] This is a robust and widely used readout for receptor activation, often performed in a high-throughput format.
Detailed Methodology (Fluorescence-Based Assay):
-
Cell Loading: Incubate the cells with a cell-permeant fluorescent calcium indicator dye, such as Fura-2 AM or Fluo-4 AM.[18] The 'AM' ester group allows the dye to cross the cell membrane.
-
De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the now-active, calcium-sensitive dye in the cytoplasm.
-
Washing: Gently wash the cells to remove any excess extracellular dye.
-
Baseline Measurement: Place the plate into a specialized fluorescence plate reader or flow cytometer equipped with injectors.[18][19] Measure the baseline fluorescence of the cells for a short period (e.g., 15-30 seconds).
-
Agonist Injection: The instrument's injector automatically adds the chemoattractant peptide to the wells.
-
Kinetic Reading: Immediately following injection, the instrument continues to measure the fluorescence intensity in real-time (typically for 1-3 minutes) to capture the transient rise and subsequent fall of intracellular calcium.[18]
-
Data Analysis: The change in fluorescence intensity over time is plotted. The peak fluorescence response is used to quantify the magnitude of calcium mobilization. Dose-response curves can be generated by testing multiple peptide concentrations to determine the EC50.
Caption: Workflow for a fluorescence-based calcium flux assay.
Therapeutic and Drug Development Implications
The central role of chemoattractant peptides and their receptors in inflammation makes them highly attractive targets for therapeutic intervention.[2]
-
Inflammatory and Autoimmune Diseases: Antagonists that block chemokine receptors (e.g., CCR5 antagonists in HIV, CCR2 antagonists in diabetic nephropathy) are a major area of drug development to prevent the recruitment of inflammatory leukocytes.
-
Cancer Immunotherapy: The chemokine network within the tumor microenvironment can either promote or suppress tumor growth.[11][12] Manipulating this network, for example by using chemoattractants to recruit cytotoxic T cells into tumors, is a promising strategy for enhancing cancer immunotherapy.[12]
-
Infectious Disease: FPRs are key receptors in the host defense against bacterial infections, making them potential targets for modulating the innate immune response.[6][7]
Conclusion
Chemoattractant peptides are indispensable conductors of the immune response, guiding leukocytes to sites of infection, injury, and immunological surveillance. A thorough understanding of their diverse types, complex receptor interactions, and intricate signaling pathways is crucial for immunology research. The experimental methodologies detailed in this guide provide the foundational tools for investigating these processes. As our knowledge expands, the targeted modulation of chemoattractant peptide systems will continue to offer powerful new therapeutic strategies for a wide range of human diseases.
References
- 1. Chemotactic peptides. Mechanisms, functions, and possible role in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemoattractants and their receptors in homeostasis and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemotaxis, chemokine receptors and human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 6. Formyl-peptide receptors revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 9. docs.abcam.com [docs.abcam.com]
- 10. A guide to chemokines and their receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Chemoattractant Receptors in Shaping the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cancer immunotherapy with chemoattractant peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 14. Chemotaxis assay - Wikipedia [en.wikipedia.org]
- 15. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
- 16. revvity.com [revvity.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
- 19. Calcium Flux Assay Kit (Flow cytometry) (ab233472) | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for In Vitro Studies with N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA is a potent synthetic peptide agonist of the Formyl Peptide Receptors (FPRs), primarily targeting FPR1.[1][2] FPRs are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of immune cells, such as neutrophils, and play a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria or damaged mitochondria.[3] Activation of these receptors triggers a cascade of intracellular signaling events, leading to key cellular responses including chemotaxis, intracellular calcium mobilization, and the production of reactive oxygen species (ROS). This document provides detailed protocols for in vitro assays to characterize the biological activity of this compound.
Mechanism of Action and Signaling Pathway
Upon binding to FPR1, this compound induces a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins. The Gα subunit and the Gβγ dimer dissociate and activate downstream effector molecules. The Gβγ subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium, along with DAG, activates protein kinase C (PKC). Concurrently, G-protein activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, leading to various cellular responses.
Data Presentation
The following tables summarize representative quantitative data for the potent FPR1 agonist N-Formylmethionyl-leucyl-phenylalanine (fMLP), which is structurally and functionally similar to this compound. This data provides an expected range of potency for the target peptide in the described in vitro assays.
Table 1: Chemotaxis Assay Data
| Parameter | Cell Type | Assay Method | EC₅₀ (nM) |
| Chemotaxis | Human Neutrophils | Boyden Chamber | ~1-10 |
Table 2: Calcium Mobilization Assay Data
| Parameter | Cell Type | Fluorescent Probe | EC₅₀ (nM) |
| Intracellular Ca²⁺ Release | Human Neutrophils | Fura-2 AM | ~1-5 |
Table 3: Reactive Oxygen Species (ROS) Production Assay Data
| Parameter | Cell Type | Assay Method | EC₅₀ (nM) |
| Superoxide Production | Human Neutrophils | Luminol-enhanced Chemiluminescence | ~10-100 |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber Method)
This protocol details the measurement of neutrophil migration in response to a gradient of this compound using a Boyden chamber.
Materials:
-
This compound
-
Human neutrophils isolated from whole blood
-
RPMI 1640 medium
-
Boyden chamber apparatus with polycarbonate filters (3-5 µm pores)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Prepare a stock solution of this compound in DMSO and further dilute to desired concentrations in RPMI 1640.
-
Add the various concentrations of the peptide solution to the lower wells of the Boyden chamber. Use RPMI 1640 with a corresponding DMSO concentration as a negative control.
-
Place the polycarbonate filter over the lower wells.
-
Isolate human neutrophils from fresh whole blood using a suitable method like Ficoll-Paque density gradient centrifugation.
-
Resuspend the isolated neutrophils in RPMI 1640 at a concentration of 1 x 10⁶ cells/mL.
-
Add the neutrophil suspension to the upper wells of the Boyden chamber.
-
Incubate the chamber at 37°C in a humidified 5% CO₂ incubator for 60-90 minutes.
-
After incubation, remove the filter, wipe the upper side to remove non-migrated cells, and fix the filter.
-
Stain the filter with a suitable staining solution.
-
Mount the filter on a microscope slide and count the number of migrated cells in several high-power fields.
Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium flux in neutrophils upon stimulation with this compound using a fluorescent calcium indicator.
Materials:
-
This compound
-
Human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fluo-4 AM or Fura-2 AM calcium indicator dye
-
Pluronic F-127
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Isolate human neutrophils and resuspend in HBSS at 2-5 x 10⁶ cells/mL.
-
Load the cells with Fluo-4 AM (or Fura-2 AM) and Pluronic F-127 in the dark at 37°C for 30-45 minutes.
-
Wash the cells with HBSS to remove excess dye and resuspend in fresh HBSS.
-
Plate the cell suspension into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of this compound in HBSS.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the peptide dilutions to the wells and immediately begin kinetic measurement of fluorescence intensity over several minutes.
-
The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.
Reactive Oxygen Species (ROS) Production Assay (Luminol-Enhanced Chemiluminescence)
This protocol outlines the measurement of ROS production by neutrophils in response to this compound using a luminol-based chemiluminescence assay.
Materials:
-
This compound
-
Human neutrophils
-
HBSS with calcium and magnesium
-
Luminol
-
Horseradish peroxidase (HRP)
-
White 96-well plates
-
Luminometer
Procedure:
-
Isolate human neutrophils and resuspend in HBSS at 1 x 10⁶ cells/mL.
-
Prepare a reaction mixture containing the neutrophil suspension, luminol, and HRP in a white 96-well plate.
-
Equilibrate the plate at 37°C for 5-10 minutes.
-
Prepare serial dilutions of this compound in HBSS.
-
Add the peptide dilutions to the wells.
-
Immediately place the plate in a luminometer and measure the chemiluminescence signal kinetically over 30-60 minutes.
-
The intensity of the light emission is proportional to the amount of ROS produced.
References
Preparation of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA Stock Solution: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a potent chemoattractant and formyl peptide receptor (FPR) agonist. Adherence to this protocol is crucial for ensuring the stability, activity, and reproducibility of experimental results.
Introduction
This compound is a synthetic peptide that acts as an agonist for formyl peptide receptors (FPRs), a class of G protein-coupled receptors involved in the inflammatory response and host defense. Accurate preparation of a stock solution is the first critical step in any experiment utilizing this compound. This document outlines the necessary materials, procedures, and safety precautions.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Weight | 938.04 g/mol |
| Molecular Formula | C₄₅H₆₆F₃N₇O₁₁ |
| Appearance | Lyophilized white powder |
| Solubility | Soluble in water and DMSO |
| Storage (Lyophilized) | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[1] |
| Storage (in Solvent) | Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] Avoid repeated freeze-thaw cycles. |
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the lyophilized powder and solutions.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Spills: In case of a spill, use appropriate tools to carefully collect the material and place it in a designated waste container.[3]
-
Hygiene: Wash hands thoroughly after handling.[3]
Experimental Protocol: Stock Solution Preparation
This protocol provides a step-by-step guide for reconstituting the lyophilized peptide to create a stock solution.
Materials
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or dimethyl sulfoxide (DMSO)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Sonicator
Procedure
-
Equilibrate the Peptide: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can affect the stability of the peptide.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is at the bottom.
-
Solvent Selection: Based on experimental requirements, choose either sterile water or DMSO as the solvent. DMSO is often preferred for its ability to readily dissolve many organic compounds.
-
Reconstitution:
-
Carefully open the vial.
-
Using a calibrated micropipette, add the desired volume of the chosen solvent to the vial to achieve the target stock concentration (e.g., 1 mM, 5 mM, or 10 mM). Refer to the table below for suggested volumes.
-
Close the vial tightly.
-
-
Dissolution:
-
Gently vortex the vial for 10-15 seconds to aid in dissolution.
-
Visually inspect the solution to ensure all the peptide has dissolved. The solution should be clear and free of particulates.
-
If the peptide is difficult to dissolve, brief sonication may be helpful.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]
-
Stock Solution Concentration Examples
The following table provides the required solvent volumes to prepare common stock solution concentrations from 1 mg of the peptide.
| Desired Concentration | Volume of Solvent to Add to 1 mg of Peptide |
| 1 mM | 1.066 mL |
| 5 mM | 213.2 µL |
| 10 mM | 106.6 µL |
Calculation based on a molecular weight of 938.04 g/mol .
Application Notes: Experimental Workflows
This compound is a valuable tool for studying FPR-mediated signaling pathways. Below are diagrams illustrating its role and a general workflow for its use in common cellular assays.
Caption: General workflow for preparing and using this compound.
Activation of FPRs by this compound initiates a downstream signaling cascade, making it a useful tool for studying inflammatory and immune responses.
Caption: Simplified signaling pathway initiated by this compound.
By following these detailed protocols and understanding the underlying biological pathways, researchers can confidently and effectively utilize this compound in their studies.
References
Application Notes and Protocols for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in Neutrophil Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (fMLF) is a potent synthetic chemoattractant peptide that acts as an agonist for formyl peptide receptors (FPRs) on the surface of neutrophils.[1][2][3] Binding of fMLF to these G protein-coupled receptors initiates a cascade of intracellular signaling events, leading to a robust activation of neutrophils. This activation is a critical component of the innate immune response and is characterized by a series of physiological changes, including chemotaxis, degranulation (release of antimicrobial proteins), and the production of reactive oxygen species (ROS) through an oxidative burst.[4][5][6] Due to its potent and specific activity, fMLF is widely utilized as a standard stimulus in in vitro assays to study neutrophil function and to screen for novel anti-inflammatory compounds.
These application notes provide detailed protocols for utilizing fMLF to induce and measure neutrophil activation, with a focus on oxidative burst and chemotaxis assays.
Data Presentation: fMLF Concentrations for Neutrophil Activation
The optimal concentration of fMLF for neutrophil activation can vary depending on the specific assay and the source of the neutrophils (human vs. mouse). The following table summarizes effective fMLF concentrations reported in the literature for various neutrophil activation assays.
| Assay Type | Neutrophil Source | Effective fMLF Concentration Range | Key Findings |
| Oxidative Burst / Superoxide Production | Human | 10 nM - 1 µM | A concentration of 10 nM fMLF was used to trigger the release of superoxide anions.[7] In another study, 100 nM fMLF was used for measuring superoxide production.[8] An EC50 of 3.7 x 10⁻⁷ M (370 nM) was reported for fMLF-stimulated neutrophil superoxide release.[9] |
| Chemotaxis | Human | 10 nM - 100 nM | Directional migration of neutrophils reaches a maximum at approximately 100 nM fMLF.[10] |
| Chemotaxis | Mouse | Biphasic response: High optimum (~5 µM) and low optimum (~50 nM) | Mouse neutrophils exhibit two distinct concentration optima for chemotaxis due to the presence of high- and low-affinity N-formylpeptide receptors.[11][12] |
| Calcium Flux | Mouse (FPR2 transfected HEK 293 cells) | EC50 of ~5 µM | The EC50 for fMLF-induced calcium flux in cells expressing the low-affinity mouse FPR2 was approximately 5 µM.[11][12] |
| Signaling Pathway Activation (p38, Erk, JNK, Akt) | Human | 0.1 µM (100 nM) | Stimulation with 0.1 µM fMLF was used to assess the phosphorylation of key signaling proteins.[13] |
| FPR1 Phosphorylation | Human | 1 µM | A 2 µM solution of fMLF was diluted 1:1 in the well to a final concentration of 1 µM for stimulation.[14] |
Signaling Pathways
The interaction of fMLF with its receptor, FPR1, on neutrophils triggers a complex network of intracellular signaling pathways. These pathways are crucial for mediating the various functional responses of neutrophils. The diagram below illustrates the key signaling cascades involved in fMLF-induced neutrophil activation.
Caption: fMLF signaling cascade in neutrophils.
Experimental Protocols
Protocol 1: Measurement of Neutrophil Oxidative Burst using a Cytochrome c Reduction Assay
This protocol details the measurement of superoxide anion production, a key indicator of oxidative burst, by primary human neutrophils stimulated with fMLF.
Experimental Workflow
Caption: Workflow for the neutrophil oxidative burst assay.
Materials:
-
This compound (fMLF)
-
Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c from equine heart
-
Superoxide dismutase (SOD)
-
Isolated human neutrophils
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human whole blood using a standard method such as density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of red blood cells.[15]
-
Cell Preparation: Wash the isolated neutrophils twice with HBSS and resuspend them in HBSS at a final concentration of 1 x 10⁶ cells/mL.[7]
-
Reagent Preparation:
-
Prepare a stock solution of fMLF in DMSO and further dilute it in HBSS to the desired working concentrations (e.g., 2X final concentration).
-
Prepare a solution of cytochrome c in HBSS at a concentration of 100 µM.
-
Prepare a solution of SOD in HBSS.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and all reagents to 37°C.
-
In a 96-well plate, add 15 µL of the neutrophil suspension (1.33 x 10⁷ cells/mL) to each well.[16]
-
For control wells, add 5 µL of SOD solution. For sample wells, add 5 µL of HBSS.[16]
-
Add 80 µL of the pre-warmed cytochrome c solution to each well.[16]
-
-
Stimulation:
-
To initiate the reaction, add 100 µL of the 2X fMLF working solution to the appropriate wells. For unstimulated controls, add 100 µL of HBSS.
-
The final volume in each well should be 200 µL.
-
-
Measurement:
-
Data Analysis:
-
The amount of superoxide produced is proportional to the reduction of cytochrome c, which is measured as an increase in absorbance at 550 nm.
-
The SOD-inhibitable portion of the absorbance change represents the superoxide-dependent reduction of cytochrome c. Calculate the net absorbance change by subtracting the absorbance in the presence of SOD from that in its absence.
-
Protocol 2: Neutrophil Chemotaxis Assay using a Transwell System
This protocol describes a method to assess the chemotactic response of neutrophils towards a gradient of fMLF using a Transwell migration assay.
Experimental Workflow
References
- 1. N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys - LKT Labs [lktlabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 7. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prolyl-Isomerase Pin1 Controls Key fMLP-Induced Neutrophil Functions [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Formyl Met-Leu-Phe-Stimulated FPR1 Phosphorylation in Plate-Adherent Human Neutrophils: Enhanced Proteolysis but Lack of Inhibition by Platelet-Activating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 16. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Receptor Binding Studies Using Fluorescently Labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic hexapeptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a potent agonist for the N-formyl peptide receptor (FPR) family, with a particularly high affinity for Formyl Peptide Receptor 1 (FPR1).[1] FPRs are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune system by recognizing N-formylated peptides derived from bacteria and mitochondria, thereby initiating inflammatory and host defense responses.[2][3] The fluorescently labeled conjugate of this peptide, for instance with fluorescein isothiocyanate (FITC), serves as a valuable tool for investigating receptor-ligand interactions, receptor quantification, and cellular responses in a variety of research and drug discovery applications.[4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys in receptor binding assays.
Target Receptors and Signaling Pathway
The primary target of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is FPR1, a member of the FPR family which in humans also includes FPR2/ALX and FPR3.[6] While it binds with high affinity to FPR1, its affinity for FPR2/ALX is significantly lower.[1][7]
FPR1 Signaling Pathway:
Upon agonist binding, FPR1, which is coupled to inhibitory G proteins (Gi), initiates a signaling cascade.[2][6] The G protein dissociates into its Gαi and Gβγ subunits, which in turn activate downstream effectors. This leads to the activation of Phospholipase C (PLC), resulting in the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). The signaling cascade also involves the activation of Phosphoinositide 3-kinase (PI3K) and Mitogen-Activated Protein Kinases (MAPKs), ultimately leading to various cellular responses such as chemotaxis, degranulation, and superoxide production.[2][8]
Data Presentation
The following tables summarize the quantitative data for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and its fluorescently labeled derivatives in receptor binding assays.
Table 1: Binding Affinity (Kd) of Fluorescently Labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
| Ligand | Receptor | Cell Type | Assay Method | Kd (nM) | Reference |
| fNle-L-F-Nle-Y-K-FITC | FPR1 | Human Neutrophils | Flow Cytometry | ~3 | [5] |
| fNle-L-F-Nle-Y-K-TAMRA | FPR1 | HEK293T cells | Flow Cytometry | low nM | [5] |
Table 2: Binding Affinity of Unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and Related Ligands
| Ligand | Receptor | Potency Metric | Value | Reference |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | FPR1 | pKd | 9.22 | [1][7] |
| fMLF | FPR1 | Kd | 430 nM | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental conditions.
Experimental Workflow Overview
Protocol 1: Saturation Binding Assay using Flow Cytometry
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the fluorescently labeled peptide.
Materials:
-
Cells expressing FPR1 (e.g., human neutrophils, FPR1-transfected cell line)
-
Fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (e.g., FITC conjugate)
-
Binding Buffer (e.g., PBS with 0.1% BSA)
-
Unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (for non-specific binding)
-
Flow cytometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Cell Preparation: Harvest cells and resuspend in cold Binding Buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Ligand Dilution: Prepare a series of dilutions of the fluorescently labeled peptide in Binding Buffer. The concentration range should typically span from 0.1 to 10 times the expected Kd.
-
Total Binding: In a set of tubes or wells, add a fixed number of cells and increasing concentrations of the fluorescently labeled peptide.
-
Non-specific Binding: In a parallel set of tubes or wells, add the same cell number and concentrations of the fluorescently labeled peptide, but also include a high concentration (e.g., 1 µM) of the unlabeled peptide to saturate the specific binding sites.
-
Incubation: Incubate all samples at 4°C for 1-2 hours to reach equilibrium, with gentle agitation.
-
Washing: Centrifuge the cells at low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with cold Binding Buffer. Repeat the wash step twice to remove unbound ligand.
-
Resuspension: Resuspend the final cell pellet in a suitable volume of cold Binding Buffer for flow cytometry analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis:
-
Calculate specific binding by subtracting the MFI of non-specific binding from the MFI of total binding for each concentration of the fluorescent ligand.
-
Plot the specific binding (Y-axis) against the concentration of the fluorescent ligand (X-axis).
-
Analyze the data using non-linear regression (one-site binding model) to determine the Kd and Bmax.
-
Protocol 2: Competitive Binding Assay
This protocol determines the binding affinity (Ki) of an unlabeled competitor for FPR1.
Materials:
-
Cells expressing FPR1
-
Fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (at a fixed concentration, typically near its Kd)
-
Unlabeled competitor compound (at a range of concentrations)
-
Binding Buffer
-
Flow cytometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Cell Preparation: Prepare cells as described in the saturation binding assay protocol.
-
Competitor Dilution: Prepare a serial dilution of the unlabeled competitor compound in Binding Buffer.
-
Assay Setup: In a series of tubes or wells, add a fixed number of cells, a fixed concentration of the fluorescently labeled peptide, and increasing concentrations of the unlabeled competitor.
-
Controls: Include controls for total binding (fluorescent ligand only) and non-specific binding (fluorescent ligand with a high concentration of unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys).
-
Incubation: Incubate the samples at 4°C for 1-2 hours to reach equilibrium.
-
Washing and Resuspension: Wash and resuspend the cells as described in the saturation binding assay protocol.
-
Data Acquisition: Analyze the samples on a flow cytometer to measure the MFI.
-
Data Analysis:
-
Plot the MFI (or percentage of total binding) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the fluorescent ligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its equilibrium dissociation constant determined from the saturation binding assay.
-
Protocol 3: Kinetic Binding Assay (Association and Dissociation)
This protocol measures the association (kon) and dissociation (koff) rate constants of the fluorescently labeled peptide.
Materials:
-
Cells expressing FPR1
-
Fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
-
Unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
-
Binding Buffer
-
Flow cytometer capable of kinetic measurements or a plate reader with kinetic capabilities
Procedure for Association Rate (kon):
-
Cell Preparation: Prepare cells and place them in the measurement instrument.
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Ligand Addition: At time zero, add a known concentration of the fluorescently labeled peptide and immediately start recording the fluorescence intensity over time until a plateau is reached (equilibrium).
-
Data Analysis: Plot the fluorescence intensity against time and fit the data to a one-phase association model to determine the observed association rate (kobs). Calculate kon using the equation: kon = (kobs - koff) / [L], where [L] is the concentration of the fluorescent ligand and koff is the dissociation rate constant.
Procedure for Dissociation Rate (koff):
-
Equilibrium Binding: Incubate cells with the fluorescently labeled peptide at a concentration near its Kd until equilibrium is reached.
-
Dissociation Initiation: At time zero, initiate dissociation by adding a large excess of the unlabeled peptide.
-
Data Acquisition: Immediately start recording the decrease in fluorescence intensity over time until it reaches a new baseline.
-
Data Analysis: Plot the fluorescence intensity against time and fit the data to a one-phase exponential decay model to determine the dissociation rate constant (koff).
Conclusion
The fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a powerful and versatile tool for studying the pharmacology of Formyl Peptide Receptors, particularly FPR1. The protocols outlined in these application notes provide a framework for conducting robust and informative receptor binding assays. Proper experimental design, including appropriate controls and data analysis methods, is crucial for obtaining accurate and reproducible results that can advance our understanding of FPR biology and facilitate the development of novel therapeutics targeting this important receptor family.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Assessment of neutrophil N-formyl peptide receptors by using antibodies and fluorescent peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Neutrophil Activation by N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are essential components of the innate immune system, acting as the first line of defense against invading pathogens. Their activation is a tightly regulated process involving chemotaxis, degranulation, phagocytosis, and the production of reactive oxygen species (ROS). N-formyl peptides, such as N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, are potent chemoattractants that activate neutrophils by binding to formyl peptide receptors (FPRs) on the cell surface.[1][2][3][4][5][6][7] This binding initiates a cascade of intracellular signaling events, leading to a range of physiological responses.[8][9][10][11]
This document provides detailed protocols for the analysis of human neutrophil activation induced by this compound using flow cytometry. The described methods allow for the quantitative assessment of key activation markers and functional responses, including the upregulation of surface markers, intracellular calcium mobilization, and ROS production.
Signaling Pathway of Neutrophil Activation by fMLP Receptor Agonists
This compound, an agonist of the formyl peptide receptor (FPR), triggers a signaling cascade upon binding to its G-protein coupled receptor on the neutrophil surface.[8][12] This activation of a pertussis toxin-sensitive G-protein leads to the activation of phospholipase C (PLC).[11][13] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[11] These events, along with the activation of other pathways like the PI3K/Akt and MAPK pathways, culminate in various neutrophil functions such as chemotaxis, degranulation, and the generation of superoxide anions via NADPH oxidase.[8][9][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-formyl-Nle-Leu-Phe-Nle-Tyr-Lys - LKT Labs [lktlabs.com]
- 3. This compound | MOLNOVA [molnova.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. n-formyl-nle-leu-phe-nle-tyr-lys peptide-深圳市豪地华拓生物科技有限公司 [m.otwobio.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-Formyl Methionine Peptide-Mediated Neutrophil Activation in Systemic Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Shear-Induced Resistance to Neutrophil Activation via the Formyl Peptide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide for a transwell chemotaxis assay using N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA.
Application Note & Protocol
This document provides a comprehensive, step-by-step guide for conducting a transwell chemotaxis assay using the potent chemoattractant N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA. This protocol is designed for researchers, scientists, and drug development professionals investigating cellular migration in response to a specific chemical stimulus.
Introduction
Chemotaxis, the directed movement of cells along a chemical gradient, is a fundamental biological process involved in immune responses, wound healing, and cancer metastasis. The transwell chemotaxis assay is a widely used in vitro method to quantify the chemotactic response of cells. This assay utilizes a permeable support, or insert, with a porous membrane that separates an upper and a lower chamber. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber, creating a chemical gradient across the membrane. The number of cells that migrate through the pores to the lower side of the membrane is then quantified to determine the extent of chemotaxis.
This compound is a potent synthetic peptide that acts as an agonist for Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors expressed on the surface of various cell types, including neutrophils and other immune cells.[1] Activation of FPRs initiates a downstream signaling cascade that ultimately leads to cellular polarization and directed migration.
Signaling Pathway of this compound
Upon binding of this compound to the Formyl Peptide Receptor 1 (FPR1), a conformational change in the receptor activates intracellular G-proteins.[2] This activation leads to the dissociation of the G-protein subunits, which in turn trigger multiple downstream signaling pathways crucial for chemotaxis. Key pathways activated include the Phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium, and the Phosphoinositide 3-kinase (PI3K) pathway. These signaling events converge to regulate the actin cytoskeleton, leading to cell polarization and the formation of protrusions like lamellipodia, which are essential for directed cell movement. The Mitogen-Activated Protein Kinase (MAPK) pathway is also activated and plays a role in the inflammatory response.[2][3]
Experimental Workflow
The experimental workflow for a transwell chemotaxis assay can be broken down into several key stages: cell preparation, assay setup, incubation, and data acquisition and analysis. Each step is critical for obtaining reliable and reproducible results.
Experimental Protocols
Materials
-
Transwell inserts (select pore size appropriate for your cell type)
-
24-well or 96-well companion plates
-
Cells of interest (e.g., neutrophils, monocytes, or a relevant cell line)
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture medium (e.g., RPMI 1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell staining solution (e.g., Crystal Violet or a fluorescent dye like DAPI)
-
Cotton swabs
-
Microscope with a camera
-
Hemocytometer or automated cell counter
-
Standard cell culture equipment (incubator, centrifuge, etc.)
Methods
1. Preparation of Chemoattractant Solution
a. Dissolve the lyophilized this compound in a small amount of DMSO to create a high-concentration stock solution (e.g., 1 mM). b. Further dilute the stock solution in serum-free cell culture medium containing 0.1% BSA to achieve the desired working concentrations. A concentration gradient of up to 500 nM has been used in similar chemotaxis assays.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.
2. Cell Preparation
a. Culture cells to 70-80% confluency under standard conditions. b. (Optional but recommended) Serum-starve the cells for 2-24 hours prior to the assay to reduce basal migration and increase sensitivity to the chemoattractant. c. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with serum-containing medium and then pellet the cells by centrifugation. d. For suspension cells, pellet the cells directly by centrifugation. e. Wash the cell pellet with serum-free medium and resuspend in serum-free medium containing 0.1% BSA. f. Count the cells using a hemocytometer or automated cell counter and adjust the cell suspension to the desired concentration (e.g., 1 x 10^6 cells/mL).
3. Assay Setup
a. Add the desired volume of chemoattractant solution (containing this compound) to the lower wells of the companion plate. b. As a negative control, add serum-free medium with 0.1% BSA (without the chemoattractant) to some of the lower wells. c. Carefully place the transwell inserts into the wells, ensuring there are no air bubbles trapped beneath the membrane. d. Add the cell suspension to the upper chamber of each insert. e. Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for your cell type (typically 2-24 hours). The optimal incubation time should be determined empirically.
4. Quantification of Migrated Cells
a. After incubation, carefully remove the transwell inserts from the wells. b. Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane. c. Fix the migrated cells on the bottom of the membrane by incubating the inserts in methanol or paraformaldehyde for 10-15 minutes. d. Stain the fixed cells with a suitable staining solution. For example, incubate with 0.5% Crystal Violet solution for 20 minutes. e. Gently wash the inserts with water to remove excess stain and allow them to air dry. f. Using a microscope, count the number of stained cells in several random fields of view for each insert. g. Alternatively, the stain can be eluted (e.g., with 10% acetic acid for Crystal Violet) and the absorbance can be measured using a plate reader. A standard curve of cell number versus absorbance should be generated for accurate quantification.
Data Presentation
The quantitative data from the transwell chemotaxis assay should be summarized in a clear and structured table. This allows for easy comparison between different experimental conditions.
| Treatment Group | Chemoattractant Concentration | Replicate 1 (Migrated Cells) | Replicate 2 (Migrated Cells) | Replicate 3 (Migrated Cells) | Average Migrated Cells | Standard Deviation | Chemotaxis Index |
| Negative Control | 0 nM | 52 | 48 | 55 | 51.7 | 3.5 | 1.00 |
| Experimental | 10 nM | 155 | 162 | 148 | 155.0 | 7.0 | 3.00 |
| Experimental | 100 nM | 320 | 335 | 310 | 321.7 | 12.6 | 6.22 |
| Experimental | 500 nM | 285 | 298 | 279 | 287.3 | 9.6 | 5.56 |
Data Analysis
The chemotactic response is typically expressed as a chemotaxis index, which is the fold increase in migrated cells in the presence of the chemoattractant compared to the negative control.
Calculation of Chemotaxis Index:
Chemotaxis Index = (Average number of migrated cells in the experimental group) / (Average number of migrated cells in the negative control group)
Example Calculation (for 100 nM concentration from the table above):
Chemotaxis Index = 321.7 / 51.7 = 6.22
This indicates that at a concentration of 100 nM, this compound induced a 6.22-fold increase in cell migration compared to the control.
Statistical analysis, such as a Student's t-test or ANOVA, should be performed to determine the significance of the observed differences between the experimental groups and the negative control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cell migration | - Inappropriate pore size for cells- Suboptimal chemoattractant concentration- Short incubation time- Cells are not healthy or migratory | - Use a transwell insert with a larger pore size- Perform a dose-response experiment to find the optimal concentration- Increase the incubation time- Ensure cells are in the logarithmic growth phase and handle them gently |
| High background migration | - Cells were not properly serum-starved- Incubation time is too long | - Increase the duration of serum starvation- Reduce the incubation time |
| High variability between replicates | - Inconsistent cell seeding- Air bubbles under the membrane- Inconsistent removal of non-migrated cells | - Ensure the cell suspension is homogenous before seeding- Carefully place inserts to avoid trapping air- Be consistent with the swabbing technique |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in Receptor Internalization Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a potent Formyl Peptide Receptor (FPR) agonist, to study receptor internalization. This document includes detailed experimental protocols, quantitative data, and visualizations of the associated signaling pathways and experimental workflows.
Introduction
This compound is a synthetic peptide analog of the bacterial chemotactic peptide fMLF (N-formyl-methionyl-leucyl-phenylalanine). It acts as a high-affinity agonist for the Formyl Peptide Receptor 1 (FPR1), a G protein-coupled receptor (GPCR) predominantly expressed on leukocytes.[1][2] The binding of this peptide to FPR1 initiates a cascade of intracellular signaling events, leading to various cellular responses, including chemotaxis, degranulation, and, importantly, receptor internalization. This process of receptor endocytosis is a critical mechanism for regulating cellular responsiveness to chemoattractants. The study of FPR1 internalization using specific agonists like this compound is crucial for understanding the modulation of inflammatory responses and for the development of novel therapeutics targeting FPR1.
Quantitative Data
The following table summarizes the key quantitative parameters of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys and its fluorescently labeled analog in relation to FPR1.
| Parameter | Value | Cell Type/System | Notes |
| Dissociation Constant (KD) | ~0.5 nM | FHL 124 (Human Fetal Lens Epithelial Cells) | For fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys.[3] |
| 3.2 nM | Human Neutrophils | For fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys.[3] | |
| pKd | 9.22 | Not Specified | For unlabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, indicating high affinity for FPR1.[4] |
| Binding Sites per Cell (Bmax) | ~2,500 | FHL 124 Cells | [3] |
| ~40,000 | Human Neutrophils | [3] | |
| Internalization Rate | Detectable within 1 minute | Human Neutrophils | The rate is proportional to the number of occupied receptors.[5] |
| ~60% of bound ligand internalized after 3 minutes | Human Neutrophils | [5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound binding to FPR1, leading to receptor internalization, and a typical experimental workflow for studying this process.
Caption: FPR1 Signaling Pathway Leading to Internalization.
Caption: Experimental Workflow for Receptor Internalization.
Experimental Protocols
Protocol 1: Radioligand Binding Assay
This protocol is to determine the binding affinity (KD) and the number of receptors (Bmax) for this compound on target cells.
Materials:
-
Target cells (e.g., human neutrophils or a cell line expressing FPR1)
-
Binding Buffer (e.g., HBSS with 0.5% BSA, 0.1% NaN3, and 20 mM HEPES)
-
Radiolabeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (e.g., [3H] or [125I]-labeled)
-
Unlabeled this compound
-
Glass fiber filters
-
Scintillation counter and vials
-
Filtration manifold
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend in ice-cold Binding Buffer to a concentration of 0.25–0.5 × 106 cells/sample.
-
Saturation Binding:
-
Set up a series of tubes with a fixed concentration of cells.
-
Add increasing concentrations of radiolabeled ligand to the tubes.
-
For non-specific binding, add a high concentration (e.g., 10 µM) of unlabeled ligand to a parallel set of tubes before adding the radiolabeled ligand.
-
Incubate on ice for 45-60 minutes.
-
-
Competition Binding:
-
Set up tubes with a fixed concentration of cells and a fixed concentration of radiolabeled ligand (typically at or below the KD).
-
Add increasing concentrations of unlabeled this compound.
-
Incubate on ice for 45-60 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold.
-
Wash the filters quickly with ice-cold Binding Buffer to remove unbound ligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
For saturation binding, subtract non-specific binding from total binding to get specific binding. Plot specific binding versus the concentration of radiolabeled ligand and fit to a one-site binding model to determine KD and Bmax.
-
For competition binding, plot the percentage of specific binding versus the concentration of the unlabeled ligand and fit to a one-site competition model to determine the IC50, which can be converted to a Ki value.
-
Protocol 2: Flow Cytometry-Based Receptor Internalization Assay
This protocol quantifies the internalization of FPR1 upon stimulation with this compound.
Materials:
-
Target cells expressing FPR1
-
Fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (e.g., fluorescein-labeled) or an anti-FPR1 antibody conjugated to a fluorophore
-
FACS Buffer (e.g., HBSS with 0.5% BSA, 0.1% NaN3, and 20 mM HEPES)
-
Acid Wash Buffer (e.g., 0.5 M NaCl, 0.2 M Acetic Acid, pH 2.5) to remove surface-bound ligand
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Resuspend cells in FACS buffer to a concentration of 0.5–1 × 106 cells/ml.
-
Stimulation and Internalization:
-
Add this compound (or its fluorescent analog) at the desired concentration to the cell suspension.
-
Incubate at 37°C for various time points (e.g., 0, 1, 3, 5, 10, 30 minutes) to allow for internalization. A control sample should be kept on ice.
-
-
Stopping Internalization and Staining:
-
If using a fluorescent ligand:
-
Stop the internalization by placing the tubes on ice and adding ice-cold FACS buffer.
-
To distinguish between surface-bound and internalized ligand, wash half of the samples with ice-cold Acid Wash Buffer for a short period (e.g., 1-2 minutes) on ice to strip the surface-bound ligand. The remaining fluorescence will be from the internalized ligand. Wash the other half with FACS buffer as a total fluorescence control.
-
-
If using an unlabeled ligand and a fluorescent antibody:
-
After incubation with the unlabeled ligand, place tubes on ice and wash with ice-cold FACS buffer.
-
Stain the cells with a fluorescently labeled anti-FPR1 antibody on ice for 45-60 minutes. This will only label the receptors remaining on the cell surface.
-
-
-
Fixation: (Optional) Fix the cells with Fixation Buffer.
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the cell population.
-
-
Data Analysis:
-
For fluorescent ligand: Calculate the percentage of internalization as: (MFI of acid-washed sample / MFI of non-acid-washed sample) * 100.
-
For antibody staining: Calculate the percentage of internalization as: (1 - (MFI of stimulated sample / MFI of unstimulated control)) * 100.
-
Protocol 3: Confocal Microscopy for Visualization of Receptor Internalization
This protocol allows for the direct visualization of FPR1 trafficking from the plasma membrane to intracellular compartments.
Materials:
-
Target cells expressing FPR1 (adherent cells are preferred for imaging)
-
Glass-bottom culture dishes or coverslips
-
Fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
-
Live-cell imaging medium
-
Confocal microscope with a temperature-controlled stage
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Labeling:
-
Wash the cells with pre-warmed live-cell imaging medium.
-
Incubate the cells with the fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (e.g., 10 nM) on ice for 30 minutes to allow binding to the cell surface without internalization.[6]
-
Wash away the unbound ligand with ice-cold medium.
-
-
Imaging:
-
Mount the dish/coverslip on the confocal microscope stage pre-warmed to 37°C.
-
Acquire an initial image (t=0) to visualize the surface-bound ligand.
-
Begin time-lapse imaging to capture the movement of the fluorescent ligand into the cell over time (e.g., images taken every 30-60 seconds for 15-30 minutes).[6]
-
-
Data Analysis:
-
Analyze the time-lapse images to observe the translocation of the fluorescent signal from the plasma membrane to intracellular vesicles (endosomes).
-
Quantify the change in intracellular fluorescence intensity over time using image analysis software.
-
Conclusion
This compound is a valuable tool for investigating the mechanisms of FPR1-mediated receptor internalization. The protocols and data presented here provide a framework for researchers to design and execute experiments to further elucidate the role of this process in health and disease. The high affinity and potent agonistic activity of this peptide make it an excellent probe for studying the dynamic regulation of one of the key receptors in the innate immune system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand/receptor internalization: a kinetic, flow cytometric analysis of the internalization of N-formyl peptides by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00199C [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low signal in N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA chemotaxis assay.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low signal in N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (fMLF) chemotaxis assays.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to a weak or absent signal in your fMLF chemotaxis experiment.
Q1: Why am I observing little to no cell migration in my fMLF chemotaxis assay?
A low chemotactic response can stem from several factors, ranging from suboptimal assay conditions to issues with the cells or the chemoattractant itself. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Chemoattractant Concentration: The concentration of fMLF is critical. Subnanomolar concentrations typically induce chemotaxis, while higher nanomolar and micromolar concentrations can lead to other cellular responses like degranulation and superoxide production, and may even inhibit migration.[1][2] It's essential to perform a dose-response curve to determine the optimal fMLF concentration for your specific cell type and assay system.[3]
-
Assess Cell Health and Viability: Ensure that your cells are healthy and viable. Poor cell health can significantly impair their migratory capacity. Factors to check include:
-
Cell Passaging: Use cells from a consistent and low passage number.
-
Serum Starvation: While often necessary to reduce basal migration, prolonged serum starvation can negatively impact the viability of some primary cells.[4]
-
Cell Handling: Neutrophils are particularly sensitive and can be easily activated during isolation. It is recommended to perform isolation at 4°C and use minimal centrifugation forces to maintain their responsiveness.[3]
-
-
Optimize Cell Seeding Density: The number of cells seeded in the upper chamber of a transwell assay is a critical parameter.
-
Confirm Transwell Membrane Pore Size: The pore size of the transwell membrane must be appropriate for the size of the cells being used.
-
Check Incubation Time: The optimal incubation time can vary depending on the cell type, chemoattractant concentration, and membrane pore size. It is advisable to perform a time-course experiment to identify the ideal migration duration.[5][6]
-
Ensure Proper Chemoattractant Gradient: A stable and appropriate chemoattractant gradient is fundamental to a successful chemotaxis assay.[4] Ensure that the fMLF solution is properly prepared and that no bubbles are trapped underneath the transwell insert, which could disrupt the gradient.[4]
-
Verify fMLF Reagent Quality: The stability of fMLF can be a concern. Repeated freeze-thaw cycles can degrade the peptide and reduce its activity.[4] It is advisable to aliquot the fMLF stock solution and store it at -80°C.[4]
Q2: My negative control shows high background migration. What could be the cause?
High background migration in the absence of a chemoattractant can obscure the specific chemotactic response.
Possible Causes and Solutions:
-
Cell Activation During Preparation: As mentioned, cells like neutrophils are sensitive and can become activated during the isolation process, leading to random migration (chemokinesis).[3] Careful handling and optimized isolation protocols are crucial.
-
Presence of Unintended Chemoattractants: Components in the assay medium, such as serum, can act as chemoattractants. Ensure that the medium in the upper and lower chambers is appropriately controlled, often by using serum-free or low-serum media.[4][5]
-
Over-incubation: Longer incubation times can sometimes lead to increased random migration.[5] Optimizing the assay duration is important.
Q3: How do I differentiate between chemotaxis and chemokinesis?
To confirm that the observed cell migration is directed (chemotaxis) and not random (chemokinesis), a checkerboard analysis is recommended. This involves adding equal concentrations of fMLF to both the upper and lower chambers of the transwell. In this setup, a chemotactic response should be abolished as there is no concentration gradient to direct cell movement.[7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for fMLF chemotaxis assays based on published literature.
Table 1: Recommended fMLF Concentrations for Different Cellular Responses
| Cellular Response | Typical fMLF Concentration Range | Reference(s) |
| Chemotaxis | Subnanomolar (e.g., < 1 nM) | [1][2] |
| Degranulation | Nanomolar to Micromolar | [1][2] |
| Superoxide Production | Nanomolar to Micromolar | [1][2] |
| Calcium Flux (EC50) | ~5 µM (for FPR2) | [7][8] |
Table 2: Typical Experimental Parameters for Transwell Chemotaxis Assays
| Parameter | Recommended Value | Reference(s) |
| Cell Seeding Density | Titration recommended; e.g., 2.5 x 10^5 neutrophils/100 µl | [9] |
| Transwell Pore Size | 3.0 µm for leukocytes (e.g., neutrophils) | [5][9][10] |
| 5.0 µm or 8.0 µm for larger cells (e.g., endothelial) | [5] | |
| Incubation Time | Varies by cell type; e.g., 45 min for neutrophils | [7] |
| Optimization is critical | [5] |
Experimental Protocols
Below is a generalized protocol for an fMLF chemotaxis assay using a transwell system. Note: This is a template and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest (e.g., dHL-60 cells, primary neutrophils)
-
This compound (fMLF)
-
Assay medium (e.g., RPMI 1640 with 0.01% BSA)
-
Transwell inserts (appropriate pore size for your cells)
-
24-well companion plate
-
Incubator (37°C, 5% CO2)
-
Detection reagent (e.g., Calcein-AM for fluorescent labeling, or a cell viability reagent like CellTiter-Glo®)
-
Plate reader
Methodology:
-
Cell Preparation:
-
Culture and differentiate cells as required (e.g., HL-60 cells).
-
If using primary cells like neutrophils, isolate them from fresh blood using an appropriate method (e.g., Ficoll separation followed by dextran sedimentation).[11]
-
Resuspend the cells in assay medium at the desired concentration (e.g., 5 x 10^6 cells/ml).[10] It is recommended to perform a cell count and viability assessment.
-
If necessary, serum-starve the cells prior to the assay to reduce basal migration.
-
-
Assay Setup:
-
Prepare a dilution series of fMLF in the assay medium to determine the optimal concentration. Include a negative control with assay medium only.
-
Add the fMLF dilutions or control medium to the lower chambers of the 24-well plate (e.g., 600 µl per well).[10]
-
Carefully place the transwell inserts into the wells, avoiding the introduction of air bubbles.
-
Add the cell suspension to the upper chamber of each transwell insert (e.g., 100 µl).[10]
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined optimal time.
-
-
Quantification of Migration:
-
After incubation, carefully remove the transwell inserts.
-
Gently wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Quantify the migrated cells on the bottom of the membrane or in the lower chamber. Common methods include:
-
Staining: Stain the migrated cells with a dye like DAPI or crystal violet, followed by imaging and cell counting.
-
Fluorescent Labeling: Pre-label the cells with a fluorescent dye (e.g., Calcein-AM) before the assay and measure the fluorescence of the migrated cells.
-
Luminescence-based ATP Assay: Measure the ATP levels of the migrated cells in the lower chamber, which is proportional to the number of viable cells.[11]
-
-
-
Data Analysis:
-
Calculate the number of migrated cells for each condition.
-
Plot the cell migration as a function of fMLF concentration to determine the optimal chemotactic dose.
-
Visualizations
fMLF Signaling Pathway
References
- 1. Frontiers | The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease [frontiersin.org]
- 2. Agonist concentration-dependent changes in FPR1 conformation lead to biased signaling for selective activation of phagocyte functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. corning.com [corning.com]
- 6. clyte.tech [clyte.tech]
- 7. rupress.org [rupress.org]
- 8. N-formylpeptides induce two distinct concentration optima for mouse neutrophil chemotaxis by differential interaction with two N-formylpeptide receptor (FPR) subtypes. Molecular characterization of FPR2, a second mouse neutrophil FPR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of N-formylated Peptides with Neutrophilic Chemotactic Activity in Mycobacterium tuberculosis – ScienceOpen [scienceopen.com]
- 10. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Technical Support Center: Preventing Receptor Desensitization with FPR Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Formyl Peptide Receptor (FPR) desensitization during experiments.
I. Frequently Asked Questions (FAQs)
1. What is FPR desensitization and why is it a concern in my experiments?
FPR desensitization is the process where the receptor's response to an agonist diminishes following prolonged or repeated exposure. This is a significant concern in experimental settings as it can lead to a reduced therapeutic or physiological effect of the FPR agonist being studied. For instance, agonists that cause long-lasting receptor internalization can lead to persistent desensitization and diminished therapeutic benefits.[1][2][3][4]
2. What are the main mechanisms driving FPR desensitization?
The primary mechanism of FPR desensitization involves two key protein families: G protein-coupled receptor kinases (GRKs) and β-arrestins.[5][6][7] Upon agonist binding, GRKs phosphorylate the intracellular domains of the FPR. This phosphorylation increases the receptor's affinity for β-arrestins.[6][7] The binding of β-arrestin to the FPR sterically hinders the coupling of G proteins, thereby terminating the signal.[7] Furthermore, β-arrestin facilitates the internalization of the receptor into endosomes, removing it from the cell surface and contributing to a longer-term desensitization.[7][8][9]
3. How can I choose an FPR agonist that is less likely to cause desensitization?
The propensity of an FPR agonist to cause desensitization is linked to its ability to recruit β-arrestin. Agonists that are potent in activating G protein signaling but weak in recruiting β-arrestin are less likely to cause significant desensitization. For example, the FPR2 agonist BMS-986235 shows minimal desensitization because it is less effective at recruiting β-arrestin compared to the agonist ACT-389949, which strongly recruits β-arrestin and leads to pronounced desensitization.[1][3] Therefore, selecting agonists with a bias towards G protein signaling is a key strategy.
4. What is "biased agonism" and how can it be used to prevent FPR desensitization?
Biased agonism, also known as functional selectivity, describes the ability of different agonists to stabilize distinct conformations of the same receptor, leading to the preferential activation of specific downstream signaling pathways.[6][10][11] In the context of FPRs, biased agonists can be designed to selectively activate the desired G protein-mediated signaling pathways (often associated with therapeutic effects) while minimizing the recruitment of β-arrestin, which mediates desensitization.[10][11][12] By using a G protein-biased FPR agonist, researchers can potentially achieve a sustained cellular response with reduced receptor desensitization.
5. Are there differences in desensitization between FPR1 and FPR2?
Yes, FPR1 and FPR2 can exhibit different desensitization patterns. For instance, in human neutrophils, FPR1 desensitization can lead to the suppression of responses from another receptor, GPR84, while FPR2 desensitization can, under certain conditions, lead to a GPR84-mediated reactivation of the desensitized FPR2.[13] Additionally, some agonists show different potencies and signaling profiles at FPR1 versus FPR2, which can influence their desensitization characteristics.[14]
6. What is heterologous desensitization and how can it affect my results?
Heterologous desensitization occurs when the activation of one type of GPCR leads to the desensitization of a different type of receptor.[15] For example, activation of FPR1 by its agonist fMLF can cause the desensitization of the chemokine receptor CCR1, reducing its ability to respond to its own ligands.[15] This is a critical consideration in complex biological systems where multiple receptor types are present, as the activation of FPRs could inadvertently dampen the signaling of other important receptors, leading to misinterpretation of experimental results.
7. My cells are becoming unresponsive to the FPR agonist. What are the likely causes and how can I troubleshoot this?
The most probable cause is receptor desensitization due to prolonged or high-concentration agonist exposure.[9] To troubleshoot this, consider the following:
-
Agonist Choice: If possible, switch to a biased agonist with lower β-arrestin recruitment.[1][3]
-
Stimulation Protocol: Instead of continuous stimulation, try a pulsatile application of the agonist or use a lower concentration to minimize receptor phosphorylation and internalization.
-
Recovery Time: Allow for a washout period to enable receptor dephosphorylation and recycling back to the cell surface, which can restore responsiveness.[1][3]
-
Check for Heterologous Desensitization: If other GPCRs are active in your system, consider if they might be causing heterologous desensitization of the FPR.
II. Troubleshooting Guides
1. Problem: Rapid loss of cell response after agonist application.
-
Possible Cause 1: Homologous Desensitization
-
Explanation: Continuous exposure to a high concentration of an agonist can lead to rapid phosphorylation of the FPR by GRKs, followed by β-arrestin binding and subsequent uncoupling from G proteins and receptor internalization.[5][6][7][9]
-
Solution 1: Utilize Biased Agonists: Select an FPR agonist that is known to be biased towards G-protein signaling and has a low propensity for recruiting β-arrestin.[10][11][12]
-
Solution 2: Implement Pulsatile or Low-Dose Agonist Stimulation: Applying the agonist in pulses or at the lowest effective concentration can reduce the rate of receptor phosphorylation and internalization, thereby maintaining a responsive receptor population at the cell surface.
-
Solution 3: Allow for Receptor Resensitization: After agonist stimulation, include a washout period to allow for receptor dephosphorylation and recycling to the plasma membrane. The rate of recycling can vary between agonists; for example, FPR2 recycles more effectively after stimulation with BMS-986235 compared to ACT-389949.[1][3]
-
2. Problem: Unexpected off-target effects or desensitization of other receptors.
-
Possible Cause: Heterologous Desensitization
-
Explanation: The activation of FPRs can lead to the activation of intracellular kinases that can phosphorylate and desensitize other, unrelated GPCRs, even in the absence of their specific agonists.[15] For example, FPR1 activation has been shown to desensitize CCR1.[15]
-
Solution: Use Receptor-Specific Antagonists or Knockout/Knockdown Models: To confirm that the observed desensitization of a non-FPR receptor is due to FPR activation, pre-treat the cells with a specific FPR antagonist. If the heterologous desensitization is blocked, this confirms the mechanism. Alternatively, using cells with knockout or knockdown of the specific FPR can also isolate the effect.[16]
-
III. Experimental Protocols
1. Protocol 1: Assessing FPR Desensitization using a cAMP Inhibition Assay
This protocol determines the extent of desensitization by measuring the shift in the agonist's potency to inhibit forskolin-stimulated cAMP production after pre-treatment with the same agonist.
-
Materials:
-
Cells expressing the FPR of interest (e.g., HEK293-FPR2).
-
FPR agonist.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
-
-
Procedure:
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment (Desensitization):
-
For the desensitization group, treat the cells with the FPR agonist at a concentration of approximately EC80 for a defined period (e.g., 2 hours) at 37°C.
-
For the control group, treat with vehicle only.
-
-
Washout: Gently wash the cells three times with pre-warmed serum-free medium to remove the pre-treatment agonist.
-
Stimulation:
-
Prepare a dose-response curve of the FPR agonist.
-
Add forskolin (e.g., 10 µM) to all wells to stimulate cAMP production.
-
Immediately add the different concentrations of the FPR agonist to the wells.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
-
Data Analysis:
2. Protocol 2: Quantifying β-arrestin Recruitment using Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the interaction between the FPR and β-arrestin in live cells.
-
Materials:
-
Cells co-expressing the FPR fused to a Renilla luciferase (Rluc) and β-arrestin fused to a green fluorescent protein (GFP) or other suitable acceptor.
-
FPR agonist.
-
Coelenterazine h (or other appropriate Rluc substrate).
-
BRET-compatible plate reader.
-
-
Procedure:
-
Cell Plating: Plate the transfected cells in a white, clear-bottom 96-well plate.
-
Agonist Stimulation: Add varying concentrations of the FPR agonist to the wells.
-
Substrate Addition: Add the Rluc substrate (e.g., coelenterazine h) to all wells.
-
BRET Measurement: Immediately measure the light emission at the wavelengths corresponding to the donor (Rluc) and acceptor (GFP) using a BRET plate reader.
-
-
Data Analysis:
3. Protocol 3: Measuring FPR Internalization and Recycling by Flow Cytometry
This protocol quantifies the amount of receptor on the cell surface before and after agonist stimulation, and after a recovery period.
-
Materials:
-
Cells expressing an epitope-tagged FPR (e.g., FLAG-FPR).
-
FPR agonist.
-
Fluorescently labeled antibody against the epitope tag (e.g., anti-FLAG-FITC).
-
Flow cytometer.
-
-
Procedure:
-
Internalization:
-
Treat cells with the FPR agonist at a saturating concentration for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
Place cells on ice to stop internalization.
-
-
Staining for Surface Receptor:
-
Incubate the non-permeabilized cells with the fluorescently labeled antibody against the extracellular epitope tag.
-
-
Flow Cytometry Analysis (Internalization):
-
Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the amount of surface receptor. A decrease in MFI indicates internalization.
-
-
Recycling:
-
After maximal internalization (e.g., 60 minutes of agonist treatment), wash the cells to remove the agonist.
-
Incubate the cells in agonist-free medium for various recovery time points (e.g., 0, 30, 60, 120 minutes) at 37°C.
-
At each time point, stain for surface receptors as described above.
-
-
Flow Cytometry Analysis (Recycling):
-
IV. Data and Signaling Pathways
Data Presentation
Table 1: Comparison of Desensitization Profiles for Different FPR2 Agonists.
| Agonist | Potency for Gαi Activation (cAMP inhibition) | Efficacy for β-arrestin Recruitment | Desensitization (Fold shift in EC50 after pre-treatment) | Receptor Recycling |
| BMS-986235 | 4.5 nM | Lower | No significant shift | Effective |
| ACT-389949 | 0.088 nM | Higher (57% higher for β-arrestin1, 43% for β-arrestin2) | 7.4-fold | Impeded |
Data synthesized from a study comparing two clinical FPR2 agonists.[1][3]
Table 2: Effect of GRK Knockout on FPR2 Agonist-Induced Signaling.
| GRK Isoform | Effect on ACT-389949 Gαi Activation Potency | Effect on BMS-986235 Gαi Activation Potency |
| GRK2 | No effect | No effect |
| GRK5/6 | Reduced potency | No effect |
This table illustrates the differential role of GRK isoforms in the desensitization induced by different agonists, highlighting a potential mechanism for biased signaling.[1][3]
Mandatory Visualizations
References
- 1. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. geneticsmr.org [geneticsmr.org]
- 5. G-protein coupled receptor kinases in inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of β-arrestins in the termination and transduction of G-protein-coupled receptor signals | Journal of Cell Science | The Company of Biologists [journals.biologists.com]
- 8. Beyond Desensitization: Physiological Relevance of Arrestin-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: GPCR Desensitization [jove.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. jacc.org [jacc.org]
- 12. researchgate.net [researchgate.net]
- 13. The Two Formyl Peptide Receptors Differently Regulate GPR84-Mediated Neutrophil NADPH Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FPR1 blockade prevents receptor regulation by mitochondrial DAMPs and preserves neutrophil function after trauma - PMC [pmc.ncbi.nlm.nih.gov]
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA solubility issues in aqueous buffers.
Technical Support Center: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
Welcome to the technical support center for this compound. This guide provides detailed information, troubleshooting advice, and experimental protocols to address common challenges encountered with this peptide, particularly concerning its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic hexapeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs).[1][2] It is an analog of the well-known chemotactic peptide fMLF (N-formylmethionyl-leucyl-phenylalanine).[3][4] Due to its role in activating FPRs, it is widely used in research related to inflammation, immunology, and host defense mechanisms.[4][5] The "TFA" indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion resulting from the peptide purification process.
Q2: Why is this peptide often difficult to dissolve in aqueous buffers?
The solubility of a peptide is determined by its physical and chemical properties.[6] Several factors contribute to the poor aqueous solubility of this compound:
-
Amino Acid Composition : The peptide contains a high proportion of hydrophobic (water-repelling) amino acids, namely Norleucine (Nle), Leucine (Leu), and Phenylalanine (Phe).[7] These residues can lead to peptide aggregation in aqueous solutions.
-
Net Charge : At a neutral pH of ~7, the peptide has an overall net charge of approximately zero (the positive charge on Lysine is cancelled out by the negative charge on the C-terminal carboxyl group). Peptides are often least soluble at their isoelectric point, and neutral peptides can be challenging to dissolve in water.[8]
-
Peptide Length : Longer peptides can have more complex folding and a greater tendency to aggregate through hydrophobic interactions.[7]
Q3: What is the recommended starting solvent for creating a stock solution?
Given the peptide's hydrophobic nature, it is highly recommended to first dissolve it in a small amount of an organic solvent.[8] Dimethyl sulfoxide (DMSO) is the most common choice for biological applications due to its high solubilizing power and relatively low toxicity in assays when kept at a low final concentration.[7][8]
Q4: What is the maximum concentration of an organic solvent like DMSO that is acceptable for cell-based experiments?
For most cell-based assays, the final concentration of DMSO should be kept low, typically below 1%, to avoid solvent-induced artifacts or cytotoxicity.[7] It is crucial to check the tolerance of your specific cell line or experimental system to the chosen organic solvent.
Q5: How should I store the peptide before and after reconstitution?
-
Lyophilized Powder : Before reconstitution, the peptide should be stored in its dry, lyophilized form at -20°C.[2]
-
Stock Solutions : Once dissolved, it is best to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[9] Store these aliquots at -80°C for long-term stability (months) or at -20°C for shorter periods (weeks).[10]
Troubleshooting Guide for Solubility Issues
This section addresses specific problems you may encounter when trying to dissolve this compound in your desired aqueous buffer.
Problem: The peptide formed a precipitate or cloudy solution when I added my aqueous buffer (e.g., PBS, Tris).
This is a common issue indicating that the peptide has crashed out of solution. Follow this troubleshooting workflow to achieve a clear solution.
Caption: A flowchart for troubleshooting solubility issues.
Detailed Steps:
-
Start with an Organic Solvent : Do not add aqueous buffer directly to the lyophilized peptide. Instead, add a small volume (e.g., 20 µL) of 100% DMSO to the vial to create a concentrated primary stock.[8]
-
Ensure Complete Dissolution : Vortex or sonicate the vial for a few minutes to ensure the peptide is fully dissolved in the DMSO.[8] The solution should be perfectly clear.
-
Dilute Slowly : While gently vortexing, slowly add your aqueous buffer drop-by-drop to the concentrated DMSO stock until you reach your desired final stock concentration. This gradual dilution can prevent the peptide from precipitating.
-
Try pH Adjustment : If the solution becomes cloudy, the pH of the buffer may be close to the peptide's isoelectric point. Since the peptide has a basic Lysine residue, adding a small amount of a weak acid (e.g., 10% acetic acid or 0.1% TFA in water) can help.[6] This will ensure the Lysine side chain is protonated, increasing the peptide's net positive charge and its affinity for an aqueous environment.
-
Use Sonication or Gentle Heat : A brief sonication in a water bath can help break up aggregates and improve dissolution.[11] Gentle warming (e.g., to 37°C) can also increase solubility, but avoid excessive heat as it may degrade the peptide.[11]
-
Centrifuge Before Use : Regardless of the method used, always centrifuge your final peptide solution at high speed (e.g., >10,000 x g) for 5-10 minutes before use.[7] This will pellet any microscopic, undissolved aggregates. Carefully pipette the supernatant for your experiment, leaving the potential pellet at the bottom of the tube.
Quantitative Data and Properties Summary
| Property | Analysis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Recommended Solubilization Strategy & Notes |
| Amino Acid Composition | Contains 4 hydrophobic residues (Nle x2, Leu, Phe) and 2 polar/charged residues (Tyr, Lys). | High hydrophobicity necessitates an organic co-solvent.[7] |
| Estimated Net Charge (pH 7) | ~0 (+1 from Lysine, -1 from C-terminus). | Solubility in pure aqueous buffer is expected to be low. pH adjustment is a viable strategy to increase net charge. |
| Counter-ion | Trifluoroacetate (TFA) | The presence of TFA may make concentrated stock solutions in unbuffered water slightly acidic. |
| Reported Solubility Data | A clear solution is achievable at 1 mg/mL in a 1:1 mixture of methanol and acetic acid.[12] | This confirms that an acidic, organic solvent system is highly effective for solubilizing this peptide. |
Experimental Protocols
Protocol 1: General Reconstitution for a 10 mM Stock Solution
This protocol provides a reliable method for preparing a concentrated stock solution.
Caption: A standard workflow for reconstituting the peptide.
Methodology:
-
Preparation : Allow the vial containing the lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[9]
-
Collection : Briefly centrifuge the vial to ensure all the powder is at the bottom.[9]
-
Initial Solubilization : For 1 mg of peptide (Molecular Weight: ~938 g/mol ), carefully add 107 µL of 100% DMSO to the vial. This will yield a 10 mM stock solution.
-
Mixing : Vortex the vial thoroughly. If any particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes. Store immediately at -80°C.
Protocol 2: Preparing Working Solutions in Aqueous Buffer
-
Thaw Stock : Thaw a single aliquot of your concentrated DMSO stock solution.
-
Calculate Dilution : Determine the volume of the stock solution needed for your final working concentration. Remember to account for the DMSO volume to keep its final concentration low (e.g., <1%).
-
Dilution : Add the required volume of your aqueous experimental buffer to a fresh tube. While vortexing, add the small volume of the peptide stock solution. This "reverse dilution" (adding concentrated stock to the buffer) often works better than adding buffer to the stock.
-
Final Centrifugation : Before adding the working solution to your cells or assay, centrifuge the tube at high speed (e.g., 14,000 x g for 10 minutes) to pellet any potential microprecipitates. Use the supernatant for your experiment.
FPR Signaling Pathway
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys acts as an agonist at Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors (GPCRs). Its binding initiates a cascade of intracellular events crucial for cellular responses like chemotaxis and inflammation.[3][5]
Caption: The signaling cascade initiated by peptide binding to FPR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. jpt.com [jpt.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. m.youtube.com [m.youtube.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. genscript.com [genscript.com]
Technical Support Center: The Impact of TFA Counterion on N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential impact of the trifluoroacetate (TFA) counterion on the biological activity of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys. This peptide is a potent agonist for the Formyl Peptide Receptor (FPR), a G protein-coupled receptor involved in chemotaxis and inflammatory responses.[1][2] The presence of TFA, a remnant from the peptide synthesis and purification process, can influence experimental outcomes. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and a visualization of the relevant signaling pathway to assist researchers in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a TFA counterion and why is it present in my peptide sample?
A1: Trifluoroacetic acid (TFA) is a strong acid commonly used during solid-phase peptide synthesis (SPPS) for cleaving the synthesized peptide from the resin and during purification by high-performance liquid chromatography (HPLC). During the final lyophilization step, the volatile free TFA is removed, but TFA anions remain electrostatically associated with positively charged residues on the peptide, such as the lysine in N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys, forming a TFA salt.
Q2: How can the TFA counterion affect the biological activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys?
A2: The TFA counterion can impact the biological activity of the peptide in several ways:
-
Alteration of local pH: Residual TFA can lower the pH of the peptide solution, which may affect peptide conformation, receptor binding, and cell viability.
-
Direct cellular effects: TFA itself has been reported to have direct effects on cells, including inhibiting cell proliferation in some cell types.
-
Interference with assays: TFA can interfere with certain biological assays, potentially leading to inaccurate or inconsistent results.
Q3: Should I remove the TFA counterion before my experiment?
A3: The necessity of TFA removal depends on the sensitivity of your specific assay. For many routine applications, the low concentration of TFA present in a highly purified peptide sample may not significantly impact the results. However, for sensitive cell-based assays, long-term studies, or experiments where precise quantification of peptide activity is critical, exchanging the TFA counterion for a more biologically compatible one, such as acetate or hydrochloride (HCl), is recommended.
Q4: What are the signs that the TFA counterion might be interfering with my experiment?
A4: Potential signs of TFA interference include:
-
Poor reproducibility between experiments or different peptide batches.
-
Lower than expected biological activity of the peptide.
-
Unexplained changes in cell morphology or viability in control wells treated with the peptide vehicle.
-
A shift in the dose-response curve of the peptide.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent biological activity | TFA interference: The TFA counterion may be altering the peptide's interaction with the Formyl Peptide Receptor (FPR). | 1. Perform a salt exchange: Exchange the TFA counterion for hydrochloride or acetate. 2. pH adjustment: Carefully adjust the pH of the peptide stock solution and final assay buffer to physiological pH (7.2-7.4). 3. Include a TFA control: Prepare a control solution with a similar concentration of TFA to that present in your peptide stock to assess its direct effect on the assay. |
| Poor cell viability in treated wells | TFA cytotoxicity: At higher concentrations, TFA can be toxic to some cell lines. | 1. Lower peptide concentration: If possible, use a lower concentration of the peptide in your assay. 2. Salt exchange: Switch to a peptide with a more biocompatible counterion (HCl or acetate). 3. Thorough washing: Ensure cells are washed thoroughly after peptide treatment in endpoint assays. |
| High background signal in fluorescence-based assays | TFA autofluorescence or interaction with dyes: TFA may have intrinsic fluorescence or interact with fluorescent dyes used in the assay. | 1. Run a vehicle control: Test the assay buffer containing the same concentration of TFA as your peptide solution to check for background fluorescence. 2. Use a different fluorescent dye: If interference is suspected, try an alternative dye with different excitation and emission spectra. |
| Irreproducible dose-response curves | Inaccurate peptide quantification: The presence of TFA can affect the accurate determination of the net peptide content. | 1. Determine net peptide content: Use techniques like amino acid analysis to accurately quantify the amount of peptide in your sample. 2. Use a consistent batch: For a series of experiments, use the same batch of peptide to minimize variability. |
Quantitative Data on the Impact of TFA Counterion
A comprehensive search of publicly available scientific literature did not yield specific quantitative data directly comparing the biological activity (e.g., EC50 values) of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with a TFA counterion versus other salt forms such as hydrochloride or acetate. The table below is a template that researchers can use to generate their own comparative data.
| Peptide Salt Form | Assay Type | Cell Line | EC50 (nM) | Maximum Response (% of Control) |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA | Calcium Mobilization | HL-60 | Data to be determined | Data to be determined |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys HCl | Calcium Mobilization | HL-60 | Data to be determined | Data to be determined |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Acetate | Calcium Mobilization | HL-60 | Data to be determined | Data to be determined |
Researchers are encouraged to perform such comparisons to validate their findings and ensure the reliability of their results.
Experimental Protocols
Counterion Exchange from TFA to Hydrochloride (HCl)
This protocol describes a common method for exchanging the TFA counterion for the more biologically compatible hydrochloride ion.
Materials:
-
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA peptide
-
0.1 M Hydrochloric acid (HCl)
-
Milli-Q or ultrapure water
-
Lyophilizer
Procedure:
-
Dissolve the peptide in a minimal amount of ultrapure water.
-
Add a 10-fold molar excess of 0.1 M HCl to the peptide solution.
-
Flash-freeze the solution in liquid nitrogen.
-
Lyophilize the sample overnight to remove the water and excess HCl.
-
Repeat the dissolution, addition of HCl, and lyophilization steps two more times to ensure complete exchange.
-
After the final lyophilization, the peptide will be in the hydrochloride salt form. Store appropriately.
Calcium Mobilization Assay
This protocol outlines a common method to assess the agonist activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys on the Formyl Peptide Receptor 1 (FPR1) by measuring intracellular calcium mobilization.
Materials:
-
HL-60 cells (promyelocytic leukemia cell line endogenously expressing FPR1)
-
RPMI 1640 medium supplemented with 10% FBS
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys (TFA or HCl salt)
-
Fluorometric plate reader
Procedure:
-
Cell Culture: Culture HL-60 cells in RPMI 1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Loading:
-
Harvest the cells and wash them with HBSS.
-
Resuspend the cells at a density of 1 x 10^6 cells/mL in HBSS.
-
Add Fura-2 AM (or Fluo-4 AM) to a final concentration of 2-5 µM and Pluronic F-127 to a final concentration of 0.02%.
-
Incubate the cells in the dark at 37°C for 30-60 minutes.
-
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Assay:
-
Resuspend the loaded cells in HBSS and dispense them into a 96-well black, clear-bottom plate.
-
Prepare serial dilutions of the N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys peptide in HBSS.
-
Place the plate in a fluorometric plate reader and measure the baseline fluorescence.
-
Add the peptide dilutions to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each peptide concentration.
-
Plot the response against the peptide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Formyl Peptide Receptor 1 (FPR1) Signaling Pathway
Caption: FPR1 Signaling Pathway
Experimental Workflow for Assessing TFA Impact
References
Minimizing non-specific binding of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a potent synthetic peptide agonist for the Formyl Peptide Receptor (FPR), specifically targeting FPR1.[1] It mimics N-formylated peptides released by bacteria or from damaged mitochondria, which act as powerful chemoattractants for phagocytic leukocytes like neutrophils and macrophages.[2][3][4] Its primary application in research is to stimulate and study cellular responses mediated by FPR1, such as chemotaxis, degranulation, superoxide production, and intracellular calcium mobilization, which are key components of the innate immune response.[3][5]
Q2: What is non-specific binding (NSB) and why is it a concern with this peptide?
Non-specific binding refers to the adhesion of the peptide to surfaces other than its intended target, the Formyl Peptide Receptor. This can include plasticware (e.g., microplates, pipette tips), glass, and other proteins in the assay system. Peptides, due to their complex and varied physicochemical properties, are often prone to NSB through hydrophobic, ionic, and other interactions.[6] This is a significant concern as it can lead to a loss of active peptide concentration, reduced assay sensitivity, and high background signals, ultimately resulting in inaccurate and unreliable experimental data.
Q3: What are the common causes of high non-specific binding in my assay?
Several factors can contribute to high non-specific binding:
-
Inadequate Blocking: Insufficient or ineffective blocking of unoccupied sites on the assay plate or other surfaces.
-
Inappropriate Buffer Composition: The pH, ionic strength, or absence of detergents in the assay buffer can promote non-specific interactions.
-
Hydrophobic and Ionic Interactions: The peptide may have inherent properties that cause it to adhere to plastic or other surfaces.
-
High Peptide Concentration: Using an excessively high concentration of the peptide can saturate the specific binding sites and increase the likelihood of non-specific interactions.
-
Cellular Debris and Dead Cells: In cell-based assays, dead cells and their components can non-specifically bind the peptide or antibodies used for detection.[7][8]
Troubleshooting Guides
Issue 1: High Background Signal in a Cell-Based Assay
High background can obscure the specific signal from FPR1 activation. The following steps can help diagnose and mitigate this issue.
Troubleshooting Flowchart:
Caption: Troubleshooting logic for high background signals.
Issue 2: Low or No Specific Signal
A lack of a discernible signal can be due to the loss of the peptide through non-specific binding or other experimental issues.
-
Peptide Adsorption to Labware: Peptides can adsorb to plastic tubes and pipette tips. To mitigate this, pre-rinse tips with the assay buffer containing a blocking agent. Consider using low-retention plasticware.
-
Incorrect Peptide Concentration: The optimal concentration for inducing different cellular functions can vary. For chemotaxis, lower concentrations (pM to low nM) are often effective, while higher concentrations (nM to µM) may be needed for degranulation and superoxide production.[3] Perform a dose-response curve to determine the optimal concentration for your specific assay.
-
Cell Health and Receptor Expression: Ensure that the cells are healthy and express sufficient levels of FPR1. Passage number can affect receptor expression.
-
Agonist-Induced Receptor Internalization: Prolonged exposure to the peptide can cause receptor internalization, leading to a diminished signal.[9] Consider the timing of your measurements.
Data Presentation
Table 1: Binding Affinity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys Analogs to FPR1
| Ligand | Cell Type | Assay Method | Binding Affinity (Kd) | Reference |
| Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Human Lens Epithelial Cells (FHL 124) | Saturation Binding | ~0.5 nM | (Gao et al., manuscript in preparation, as cited in a related study) |
| Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Human Neutrophils | Saturation Binding | ~3.2 nM | (Gao et al., manuscript in preparation, as cited in a related study) |
| fMLFF (N-formyl-Met-Leu-Phe-Phe) | U937 cells expressing FPR1 | Competitive Binding | ~1.0 nM (EC50) | [10] |
| WKYMVm | U937 cells expressing FPR1 | Competitive Binding | ~43.8 nM (EC50) | [10] |
Table 2: Comparison of Blocking Agents and Buffer Additives to Reduce Non-Specific Binding
| Blocking Agent / Additive | Typical Concentration | Mechanism of Action | Effectiveness | Considerations |
| Casein / Non-Fat Dry Milk | 1-5% (w/v) | Blocks non-specific sites on plastic through protein-plastic interactions.[11] | High. Often superior to BSA for blocking plastic surfaces.[6][11][12] | Can sometimes interfere with certain antibody-antigen interactions. |
| Bovine Serum Albumin (BSA) | 0.1-5% (w/v) | Coats surfaces to prevent peptide adhesion. | Moderate to High. Widely used and effective in many applications. | Ensure it is fatty acid-free and of high purity. |
| Gelatin (from fish skin) | 0.1-1% (w/v) | Blocks through protein-plastic interactions. | Moderate. Better than porcine gelatin; remains liquid at lower temperatures.[11] | Can be less effective than casein.[11] |
| Tween-20 / Triton X-100 | 0.05-0.1% (v/v) | Non-ionic detergents that disrupt hydrophobic interactions. | Moderate. Effective at reducing hydrophobic-based NSB. | Can interfere with some cellular processes and may not be suitable for all assays. May reduce ELISA sensitivity.[6] |
| Increased Salt Concentration | 150-500 mM NaCl | Shields ionic interactions between the peptide and charged surfaces. | Variable. Effective for charge-based NSB. | May affect cell viability or protein conformation at high concentrations. |
Experimental Protocols
Protocol 1: Competitive Receptor Binding Assay using Flow Cytometry
This protocol is adapted from established methods for analyzing ligand binding to FPR1 on neutrophils or transfected cell lines.[13][14]
Objective: To determine the binding affinity of an unlabeled test compound by measuring its ability to compete with a fluorescently labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys for binding to FPR1-expressing cells.
Workflow Diagram:
Caption: Workflow for a competitive binding assay.
Materials:
-
FPR1-expressing cells (e.g., differentiated HL-60 cells, neutrophils)
-
Fluorescein-labeled N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
-
Unlabeled test compound
-
Binding Buffer: PBS with 0.1% BSA and 0.02% sodium azide
-
Wash Buffer: Cold PBS
-
Flow Cytometer
Procedure:
-
Cell Preparation: Harvest FPR1-expressing cells and wash twice with cold PBS. Resuspend cells in Binding Buffer at a concentration of 1-2 x 10^6 cells/mL.
-
Competition Setup: In a 96-well plate, perform a serial dilution of the unlabeled test compound.
-
Incubation: Add a constant, pre-determined concentration of the fluorescently labeled peptide (typically at or below its Kd) to each well. Add the cell suspension to each well.
-
Binding: Incubate the plate on ice or at 4°C for 1-2 hours in the dark to reach equilibrium.
-
Washing: Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with cold Wash Buffer.
-
Analysis: Resuspend the cell pellets in Wash Buffer and analyze the mean fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Data Analysis: Plot the MFI against the logarithm of the unlabeled competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Cell Chemotaxis Assay (Boyden Chamber)
This protocol is a standard method for assessing the chemotactic response of cells to this compound.[15][16][17][18]
Objective: To quantify the directed migration of cells towards a gradient of the peptide.
Materials:
-
Chemotaxis chamber (e.g., 24-well or 96-well Boyden chamber with polycarbonate membrane, typically 3-8 µm pore size)
-
FPR1-expressing cells (e.g., neutrophils, monocytes, dHL-60)
-
This compound
-
Assay Medium: RPMI 1640 with 0.1% BSA
-
Calcein AM or other fluorescent cell stain
Procedure:
-
Cell Preparation: Starve cells in serum-free medium for 2-4 hours. Resuspend the cells in Assay Medium at 1 x 10^6 cells/mL.
-
Chemoattractant Preparation: Prepare serial dilutions of this compound in Assay Medium. Add these solutions to the lower wells of the Boyden chamber. Include a negative control (Assay Medium only) and a positive control.
-
Assembly: Place the membrane over the lower wells, ensuring no air bubbles are trapped.
-
Cell Seeding: Add the cell suspension to the upper chamber (the insert).
-
Incubation: Incubate the chamber at 37°C in a CO2 incubator for 1-3 hours. The optimal time will depend on the cell type.
-
Cell Removal: After incubation, remove the insert. Gently scrape off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantification: Stain the migrated cells on the bottom of the membrane with a fluorescent dye like Calcein AM. Alternatively, lyse the migrated cells and quantify the fluorescence using a plate reader.
-
Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated towards the peptide by the number of cells that migrated towards the negative control.
Signaling Pathway
FPR1 Signaling Cascade:
Upon binding of this compound, FPR1, a G-protein coupled receptor (GPCR), activates heterotrimeric Gi proteins.[2][3] This leads to the dissociation of the Gαi and Gβγ subunits, which initiate parallel signaling cascades. The Gβγ subunit activates Phospholipase Cβ (PLCβ) and Phosphoinositide 3-kinase γ (PI3Kγ). PLCβ hydrolyzes PIP2 into IP3 and DAG, leading to calcium mobilization and Protein Kinase C (PKC) activation. PI3Kγ activation leads to the activation of Akt and further contributes to PKC activation. These pathways culminate in the activation of MAPKs (e.g., ERK1/2, p38) and downstream cellular responses.[2]
Caption: FPR1 signaling pathway upon agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. mdpi.com [mdpi.com]
- 7. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 8. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. A fluorescent photoaffinity probe for formyl peptide receptor 1 labelling in living cells - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00199C [pubs.rsc.org]
- 10. A Novel Fluorescent Cross-Reactive Formylpeptide Receptor/Formylpeptide Receptor-Like 1 Hexapeptide Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative differences among various proteins as blocking agents for ELISA microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 14. Competitive binding kinetics in ligand-receptor-competitor systems. Rate parameters for unlabeled ligands for the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. timothyspringer.org [timothyspringer.org]
- 17. abcam.com [abcam.com]
- 18. FAQ: Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
Technical Support Center: Optimizing N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA-Induced Responses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments using the formyl peptide receptor (FPR) agonist, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (referred to as fMLF analog).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent synthetic peptide that acts as an agonist for formyl peptide receptors (FPRs).[1] Like its well-known counterpart, fMLF (N-formylmethionyl-leucyl-phenylalanine), this peptide mimics bacterial-derived peptides to activate FPRs, which are G protein-coupled receptors expressed on the surface of various immune cells, particularly neutrophils.[2][3] Activation of these receptors triggers a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, reactive oxygen species (ROS) production, and calcium mobilization.[4]
Q2: What are the typical cellular responses induced by this fMLF analog, and what is the general timeline for these responses?
The primary cellular responses to this fMLF analog include:
-
Calcium Influx: A rapid and transient increase in intracellular calcium concentration, typically occurring within seconds to minutes of stimulation.[4][5]
-
Chemotaxis: Directed cell migration towards a concentration gradient of the peptide, usually assessed over 1 to 3 hours.[6][7]
-
Reactive Oxygen Species (ROS) Production: The generation of superoxide and other reactive oxygen species, which can be detected within minutes and can be measured over a period of up to 2 hours.[5][8]
-
Degranulation: The release of enzymes and other antimicrobial molecules from intracellular granules.[3]
The kinetics of these responses can vary depending on the cell type, experimental conditions, and the concentration of the fMLF analog used.
Q3: What is the significance of the "TFA" in the compound name?
TFA stands for trifluoroacetic acid. It is a counterion that is often used in the purification of synthetic peptides by high-performance liquid chromatography (HPLC). While generally not interfering with in vitro cellular assays at typical working concentrations, it is a good practice to include a vehicle control in your experiments that accounts for any potential effects of residual TFA.
Troubleshooting Guides
Issue 1: No or Low Calcium Response
Q: I am not observing a significant increase in intracellular calcium after applying the fMLF analog. What are the possible causes and solutions?
A: A lack of a robust calcium signal can stem from several factors related to cell health, reagent integrity, and experimental setup.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Suggestion |
| Cell Viability and Health | Ensure cells are healthy and in the logarithmic growth phase. Perform a viability test (e.g., trypan blue exclusion) before the experiment. |
| Calcium Dye Loading | Optimize the concentration of the calcium indicator dye (e.g., Indo-1, Fluo-4) and the loading time (typically 30-60 minutes at 37°C).[9] Incomplete de-esterification of AM esters can lead to high background fluorescence; allow cells to rest after loading.[10] |
| fMLF Analog Degradation | Prepare fresh dilutions of the fMLF analog from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Receptor Desensitization | Pre-incubation with other agonists or prolonged exposure to the fMLF analog can lead to receptor desensitization.[5] Ensure cells are not over-stimulated before the assay. |
| Incorrect Buffer Composition | Calcium flux from extracellular sources requires the presence of calcium in the assay buffer. Verify the composition of your buffer.[11] For investigating release from intracellular stores, a calcium-free buffer with a chelator like EGTA can be used.[12] |
| Instrument Settings | Ensure the flow cytometer or plate reader is set to the correct excitation and emission wavelengths for the chosen calcium indicator dye. Establish a stable baseline fluorescence before adding the agonist.[10] |
Issue 2: Inconsistent or Weak Chemotactic Response
Q: My cells are not migrating, or the migration is not reproducible in my chemotaxis assay. How can I improve this?
A: Chemotaxis assays are sensitive to the establishment of a stable chemoattractant gradient and the migratory capacity of the cells.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal fMLF Analog Concentration | Perform a dose-response experiment to determine the optimal concentration of the fMLF analog for your specific cell type. Very high concentrations can sometimes inhibit migration. |
| Unstable Gradient Formation | Ensure the chemotaxis chamber (e.g., Transwell, under-agarose) is set up correctly to allow for the formation of a stable and reproducible gradient.[6][7] |
| Cell Density | Optimize the number of cells seeded into the upper chamber. Too few cells will result in a weak signal, while too many can lead to overcrowding and altered migration. |
| Incubation Time | The optimal incubation time for migration can vary. A typical range is 1-3 hours.[6][7] Perform a time-course experiment to determine the peak migration time for your cells. |
| Cell Adhesion | Ensure the membrane of the chemotaxis chamber is properly coated if required for your cell type to facilitate migration. |
| Loss of Receptor Expression | Prolonged cell culture or inappropriate stimulation can lead to a decrease in FPR expression. Use cells at a low passage number and ensure they have not been pre-stimulated.[7] |
Issue 3: Low or No Detectable ROS Production
Q: I am unable to detect a significant amount of reactive oxygen species (ROS) after stimulating the cells with the fMLF analog. What should I check?
A: ROS production assays are dependent on the metabolic state of the cells and the sensitivity of the detection method.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Suggestion |
| Cell Priming | Some cell types, particularly neutrophils, may require "priming" with an agent like TNF-α or cytochalasin B to elicit a robust ROS response to fMLF.[5][13] |
| Detection Probe Issues | Ensure the ROS detection probe (e.g., luminol, isoluminol for chemiluminescence; DCFH-DA for fluorescence) is fresh and used at the optimal concentration. Some probes are light-sensitive. |
| Suboptimal fMLF Analog Concentration | A dose-response curve is crucial. The EC50 for fMLF-induced ROS production in neutrophils is approximately 20 nM, with maximal activity around 100 nM.[5] |
| Assay Kinetics | ROS production is a dynamic process. Ensure you are measuring the signal at the appropriate time points. A kinetic measurement (reading over time) is often more informative than a single endpoint reading. |
| NADPH Oxidase Inhibition | Ensure that your experimental conditions do not inadvertently inhibit the NADPH oxidase complex, which is the primary source of fMLF-induced ROS.[14][15] |
| Intracellular vs. Extracellular ROS | Be aware of whether your assay is detecting intracellular or extracellular ROS, as the kinetics and magnitude can differ.[14] |
Experimental Protocols
Protocol 1: Calcium Flux Assay by Flow Cytometry
-
Cell Preparation: Harvest cells and wash twice with a buffer containing calcium and magnesium (e.g., HBSS). Resuspend cells at a concentration of 1-5 x 10^6 cells/mL.
-
Dye Loading: Add a calcium indicator dye (e.g., Indo-1 at 1.5 µM or Fluo-4 AM at 1-5 µM) to the cell suspension.[9]
-
Incubation: Incubate the cells in the dark for 30-45 minutes at 37°C.[9]
-
Washing: Wash the cells twice with the assay buffer to remove excess dye.
-
Equilibration: Resuspend the cells in the assay buffer and allow them to equilibrate at 37°C for at least 30 minutes in the dark.[9]
-
Baseline Acquisition: Acquire a baseline fluorescence signal on the flow cytometer for 30-60 seconds.[12]
-
Stimulation: Briefly pause the acquisition, add the this compound to the desired final concentration, vortex gently and immediately resume data acquisition.
-
Data Acquisition: Continue acquiring data for 3-5 minutes to capture the peak response and subsequent return to baseline.
-
Controls: Include an unstimulated control (vehicle only) and a positive control using a calcium ionophore like ionomycin.[9]
Protocol 2: Chemotaxis Assay (Transwell System)
-
Plate Preparation: Place Transwell inserts (with an appropriate pore size, e.g., 5 µm for neutrophils) into the wells of a multi-well plate.[6]
-
Chemoattractant Addition: Add assay medium containing the desired concentration of this compound or a vehicle control to the lower chamber.
-
Cell Seeding: Resuspend cells in the assay medium and add them to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 1-3 hours.[6]
-
Cell Quantification: After incubation, remove the Transwell insert. The migrated cells in the lower chamber can be counted using a cell counter or by lysing the cells and quantifying a cellular component (e.g., using a fluorescent dye like CyQuant).
Protocol 3: ROS Production Assay (Chemiluminescence)
-
Cell Preparation: Isolate cells (e.g., neutrophils) and resuspend them in a suitable buffer like HBSS at a concentration of 1 x 10^6 cells/mL.[5]
-
Priming (Optional): If necessary, prime the cells by incubating them with an agent like TNF-α (25 ng/mL) for 20 minutes at 37°C.[5]
-
Assay Setup: Pipette the cell suspension into a white, opaque 96-well plate.
-
Probe Addition: Add a chemiluminescent probe, such as luminol or isoluminol, which detects ROS.
-
Stimulation and Measurement: Place the plate in a luminometer. Initiate the reading to establish a baseline, then inject the this compound to the desired final concentration.
-
Data Acquisition: Measure the chemiluminescence signal kinetically over a period of 30-120 minutes. The data is often expressed as relative light units (RLU).
Visualized Workflows and Pathways
Caption: fMLF analog signaling cascade.
Caption: Calcium flux experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotaxis assay [bio-protocol.org]
- 7. Differential regulation of neutrophil chemotaxis to IL-8 and fMLP by GM-CSF: lack of direct effect of oestradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bu.edu [bu.edu]
- 10. youtube.com [youtube.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Tools for Targeted Amplification of Reactive Oxygen Species in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with neutrophil aggregation in chemotaxis experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common issue of neutrophil aggregation in chemotaxis experiments.
Troubleshooting Guide: Neutrophil Aggregation
This guide is designed to help you identify the root cause of neutrophil clumping and provides actionable solutions to mitigate this issue during your chemotaxis assays.
1. Are you observing neutrophil aggregation during cell isolation?
Neutrophils are sensitive and can be easily activated during the isolation process, leading to aggregation before the chemotaxis experiment even begins.[1]
-
Recommendation: Handle cells gently at all stages. Avoid vigorous pipetting or vortexing.[2] When resuspending cell pellets, do so slowly.[2]
-
Protocol: Use buffers without calcium and magnesium (Ca2+/Mg2+), such as Hanks' Balanced Salt Solution (HBSS) without these cations, during the initial isolation and washing steps.[2] Divalent cations can prime neutrophils for activation and aggregation.[2]
-
Experimental Workflow for Neutrophil Isolation to Minimize Activation:
2. Is neutrophil aggregation occurring after the addition of a chemoattractant?
Chemoattractants, by their nature, activate neutrophils, which can lead to aggregation. This is a physiological response that can interfere with chemotaxis measurements. [3]
-
Recommendation: Optimize the chemoattractant concentration. Use the lowest concentration that still elicits a robust chemotactic response without causing significant aggregation.
-
Protocol: Perform a dose-response curve for your chemoattractant. Observe the cells under a microscope at each concentration to visually assess the degree of aggregation alongside quantifying migration.
3. Are your experimental buffers and media optimized to prevent aggregation?
The composition of your assay buffer is critical in maintaining neutrophils in a non-aggregated state.
-
Recommendation: Supplement your media with serum albumin. Albumin can inhibit neutrophil aggregation. [4][5]
-
Protocol: Add bovine serum albumin (BSA) or human serum albumin (HSA) to your final assay medium at a concentration of 0.1% to 2%. [6][7]The optimal concentration may need to be determined empirically for your specific assay.
-
Cation Concentration: While Ca2+ and Mg2+ are required for chemotaxis, their concentrations can influence aggregation. [8][9][10]Optimal aggregation has been observed at 2.8 mM for both Ca2+ and Mg2+, so using concentrations below this may be beneficial if aggregation is an issue. [8] 4. Have you considered using anti-aggregation agents?
In some instances, the addition of specific inhibitors can be necessary to prevent clumping.
-
EDTA: In cases of severe aggregation, low concentrations of EDTA can be used to chelate divalent cations, which are essential for the function of adhesion molecules that mediate aggregation. However, this can also inhibit chemotaxis, so a careful titration is necessary.
-
Cytochalasin B: This agent can enhance chemoattractant-induced aggregation and should generally be avoided unless it is a specific component of the experimental design. [9][11]
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular drivers of neutrophil aggregation?
A1: Neutrophil aggregation is primarily mediated by the activation of adhesion molecules on the cell surface. Key players include L-selectin and β2-integrins (such as Mac-1, also known as CD11b/CD18). [12][13][14]Upon activation by chemoattractants or other stimuli, these molecules undergo conformational changes that promote cell-cell adhesion. [15][16]
-
Signaling Pathway Leading to Neutrophil Aggregation:
Caption: Simplified signaling pathway of chemoattractant-induced neutrophil aggregation.
Q2: Can the type of anticoagulant used during blood collection affect neutrophil aggregation?
A2: Yes. While heparin is commonly used, EDTA has been reported to sometimes cause neutrophil aggregation in vitro, a phenomenon that can lead to pseudoneutropenia in clinical counts. [17][18]For experimental purposes, heparin is generally a safe choice.
Q3: My negative control (buffer/media without chemoattractant) shows neutrophil migration and aggregation. What could be the cause?
A3: This can be due to neutrophil activation during isolation. [7]Neutrophils that are already activated may exhibit random migration and aggregation. [7]Review your cell handling and isolation protocols to ensure they are as gentle as possible. Additionally, some components of the media, like BSA, can sometimes promote low levels of chemotaxis. [7] Q4: What is the role of temperature in neutrophil aggregation?
A4: Neutrophils are sensitive to temperature changes. Isolation procedures are often performed at 4°C to minimize activation. [1]However, chemotaxis assays are typically conducted at 37°C. Be mindful of rapid temperature shifts, as they can potentially stress the cells.
Q5: Could the formation of Neutrophil Extracellular Traps (NETs) be contributing to the observed aggregation?
A5: Yes, in some contexts, the release of NETs can cause aggregation. [19]NETs are web-like structures of DNA, histones, and granular proteins released by neutrophils. If you observe significant cell death and the formation of string-like aggregates, NETosis could be a contributing factor. The addition of DNase can help to dissolve these DNA-based aggregates. [19]
Quantitative Data Summary
| Parameter | Condition | Effect on Aggregation | Reference |
| Ca2+ and Mg2+ Concentration | Optimal at 2.8 mM each | Increased aggregation | [8] |
| Serum Albumin (BSA/HSA) | 0.1% - 2% | Inhibition | [4][6] |
| Cytochalasin B | Varies with stimulus | Can enhance fMLP-induced aggregation | [9][11] |
| EDTA | Varies with concentration | Can induce aggregation in some cases, but used to prevent it by chelation | [17][18] |
Experimental Protocols
Protocol 1: Neutrophil Isolation with Minimized Activation
-
Collect whole blood in heparin-containing tubes.
-
Dilute the blood 1:1 with PBS that does not contain Ca2+ or Mg2+.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 600 x g for 15-20 minutes at room temperature with the brake turned off.
-
Aspirate and discard the upper layers (plasma and mononuclear cells).
-
Collect the neutrophil/erythrocyte pellet.
-
Resuspend the pellet in Ca2+/Mg2+-free HBSS.
-
Perform hypotonic lysis to remove red blood cells.
-
Wash the neutrophil pellet twice with Ca2+/Mg2+-free HBSS, centrifuging at 350 x g for 10 minutes. [2]10. Resuspend the final neutrophil pellet gently in the desired assay buffer (e.g., HBSS with Ca2+/Mg2+ and 0.5% BSA).
Protocol 2: Assay Buffer Preparation to Reduce Aggregation
-
Start with a base medium such as RPMI 1640 or HBSS with Ca2+ and Mg2+.
-
Supplement the medium with Bovine Serum Albumin (BSA) to a final concentration of 0.1-1.0%. Filter-sterilize the final solution.
-
If aggregation persists, consider reducing the concentration of Ca2+ and Mg2+ in the buffer, while ensuring it is still sufficient for chemotaxis.
-
Warm the buffer to 37°C before adding to the cells for the chemotaxis assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Neutrophil Isolation Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neutrophil aggregation and swelling induced by chemotactic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of human neutrophil aggregation by albumin. Relationship with cytoskeleton reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Serum and Serum Albumin Inhibit in vitro Formation of Neutrophil Extracellular Traps (NETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Influence of extracellular Ca2+ and Mg2+ on chemotactic factor-induced neutrophil aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substances which aggregate neutrophils. Mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of Ca2+ and Mg2+ in some human neutrophil functions as indicated by ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of cytochalasin B on human neutrophil aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetics of beta2-integrin and L-selectin bonding during neutrophil aggregation in shear flow - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ashpublications.org [ashpublications.org]
- 14. academic.oup.com [academic.oup.com]
- 15. L-selectin (CD62L) cross-linking signals neutrophil adhesive functions via the Mac-1 (CD11b/CD18) beta 2-integrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. EDTA and temperature dependent neutrophil aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pulsus.com [pulsus.com]
- 19. researchgate.net [researchgate.net]
Quality control and purity assessment of synthetic peptides for research.
Welcome to the Technical Support Center for Synthetic Peptide Quality Control and Purity Assessment. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the quality and reliability of synthetic peptides for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide purity and why is it crucial for research?
Q2: What are the most common types of impurities found in synthetic peptides?
A2: Impurities in synthetic peptides can originate from the raw materials, the manufacturing process, or degradation during storage.[5][6] The most prevalent impurities are related to the synthesis process itself.[3] These can include deletion sequences (missing an amino acid), truncated sequences (incomplete chains), and incompletely removed protecting groups.[3][5] Other common impurities arise from side reactions during synthesis, such as deamidation, oxidation (especially of Methionine), and aspartimide formation.[5][6][7]
Q3: What purity level is required for my specific application?
A3: The required peptide purity level is dictated by the intended application. For high-throughput screening, a lower purity may be acceptable, while quantitative assays and in-vivo studies demand much higher purity to ensure accuracy and avoid confounding results.[3][8]
Table 1: Recommended Peptide Purity for Various Research Applications
| Purity Level | Recommended Applications |
|---|---|
| Crude (>50-70%) | High-throughput screening of lead compounds.[3] |
| >85% | Semi-quantitative applications, enzymology, epitope mapping, producing polyclonal antibodies.[3] |
| >95% | Quantitative bioassays, in-vitro receptor-ligand interaction studies, crystallography, NMR studies.[3][8] |
| >98% | In-vivo studies, clinical trials, drug development, structure-activity relationship (SAR) studies.[3] |
Q4: What is the difference between peptide purity and net peptide content (NPC)?
A4: Peptide purity, typically determined by HPLC, is the percentage of the target peptide relative to all other peptide-related impurities.[3] Net Peptide Content (NPC), however, is the actual percentage of peptide by weight in the lyophilized powder.[9] The gross weight of a lyophilized peptide sample also includes non-peptide components like water and counterions (e.g., TFA from purification), which typically account for 20-40% of the total weight.[9] NPC is accurately determined by methods like Amino Acid Analysis (AAA) or elemental analysis.[9]
Q5: How should I properly store and handle my synthetic peptides to ensure stability?
A5: Proper storage and handling are critical for maintaining peptide integrity. Lyophilized peptides should be stored at -20°C or lower, protected from light and moisture.[10][11] Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[11] Once reconstituted, peptides are much less stable. They should be stored at 2-8°C for short-term use (days) or aliquoted and frozen at -20°C or -80°C for long-term storage to avoid repeated freeze-thaw cycles, which can cause degradation. Always wear gloves to prevent contamination.[11]
Troubleshooting Guides
Guide 1: HPLC Purity Analysis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Broadening, Tailing) | - Inappropriate mobile phase modifier (e.g., using formic acid with a traditional C18 column).[5]- Suboptimal pH of the mobile phase.[12]- Column degradation or contamination. | - Use trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape for basic peptides on C18 columns.[5]- Screen different mobile phase pH levels.[12]- Use a guard column or flush the column with a strong solvent. |
| Unexpected Peaks in Chromatogram | - Presence of synthesis-related impurities (deletions, truncations).[5][7]- Peptide degradation (oxidation, deamidation).[7]- Contamination from handling or solvents. | - Couple HPLC to a mass spectrometer (LC-MS) to identify the molecular weight of the impurity peaks.[13]- Review the synthesis report and expected by-products. - Ensure proper storage and use of high-purity solvents. |
| No Peptide Peak Detected | - Peptide is insoluble in the injection solvent.- Incorrect detection wavelength.- Peptide is adsorbed to the vial or column. | - Test peptide solubility in the mobile phase before injection. - Set the UV detector to 214-220 nm for detecting the peptide backbone.[1][14]- For hydrophobic peptides, consider using low-adsorption vials.[11] |
Guide 2: Mass Spectrometry (MS) Identity Confirmation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Observed Mass Mismatch | - Incorrect charge state assignment.- Presence of modifications (e.g., oxidation adds +16 Da, pyroglutamate formation subtracts -17 Da).[4]- Formation of adducts with salts (e.g., Na+ adds +22 Da).- Incomplete removal of protecting groups from synthesis.[5] | - Check for a series of peaks corresponding to different charge states.- Use high-resolution mass spectrometry (HRMS) to accurately identify mass differences and pinpoint potential modifications.[13]- Ensure the sample is desalted before analysis. |
| Complex or Uninterpretable MS/MS Spectra | - Co-elution of multiple peptides leading to a mixed fragmentation pattern.[13]- Low fragmentation efficiency.- Peptide fragments outside the typical b- and y-ion series.[15] | - Improve chromatographic separation to isolate the peptide of interest.[13]- Optimize collision energy (CID) or consider alternative fragmentation methods like ETD.[16]- Use software tools and spectral libraries to help interpret the fragmentation pattern.[17][18] |
| Low Signal Intensity | - Poor ionization efficiency.- Low peptide concentration.- Signal suppression by mobile phase modifiers like TFA.[5] | - Optimize MS source parameters.- Concentrate the peptide sample.[19]- If using MS detection, switch to a more MS-friendly mobile phase modifier like formic acid (FA), potentially with a specialized column designed for use with FA.[5] |
Guide 3: Peptide Solubility Problems
Problem: My lyophilized peptide will not dissolve in my aqueous buffer.
This is a common issue, particularly for peptides with a high content of hydrophobic amino acids.[20] The peptide's net charge at a given pH is a critical factor for solubility.[21]
Key Experimental Protocols & Workflows
General Workflow for Synthetic Peptide QC
The quality control of a synthetic peptide is a multi-step process designed to confirm its identity, quantify its purity, and determine its net content.
Protocol 1: Peptide Purity Assessment by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing peptide purity.[14] It separates the target peptide from impurities based on hydrophobicity.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A Reverse-Phase C18 column is typically used for most peptides.[1][14]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low %B to high %B is run to elute the peptides. A typical gradient might be 5% to 60% B over 20-30 minutes.[1][12]
-
Flow Rate: Typically 1.0 mL/min for analytical columns.
-
Detection: UV detection at 214 nm or 220 nm, which corresponds to the absorbance of the peptide bond.[1][8]
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks and multiplying by 100.[1]
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Protocol 2: Peptide Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry is the gold standard for confirming the molecular weight of a peptide, thereby verifying its identity.[22][23]
-
Sample Preparation:
-
Prepare a dilute solution of the peptide (e.g., 10-100 pmol/µL) in a solvent compatible with MS, typically containing 0.1% formic acid.
-
The sample can be introduced directly via infusion or as the eluent from an LC system (LC-MS).
-
-
Instrumentation:
-
Ionization Source: Electrospray Ionization (ESI) is most common for peptides as it produces multiply charged ions from liquid samples.[22] Matrix-Assisted Laser Desorption/Ionization (MALDI) is also used, typically producing singly charged ions.[14]
-
Mass Analyzer: Instruments like Time-of-Flight (TOF) or Orbitrap provide high mass accuracy, which is crucial for confident identification.[22]
-
-
Data Analysis:
-
Acquire the mass spectrum, which plots ion intensity versus mass-to-charge ratio (m/z).[15]
-
Deconvolute the spectrum (if multiple charge states are present) to determine the neutral molecular weight of the peptide.
-
Compare the experimentally determined molecular weight to the theoretical (calculated) molecular weight of the desired peptide sequence. The values should match within the mass accuracy of the instrument.[16]
-
Protocol 3: Net Peptide Content (NPC) by Amino Acid Analysis (AAA)
AAA is a highly accurate method to quantify the amount of peptide in a sample, which is essential for preparing solutions of a precise concentration.[24][]
-
Hydrolysis:
-
Derivatization:
-
Chromatographic Separation & Detection:
-
The derivatized amino acids are separated and quantified using HPLC with UV or fluorescence detection.[24][]
-
-
Quantification:
Understanding Peptide Sample Composition
It is critical for researchers to understand that a lyophilized peptide sample is not 100% pure peptide. The gross weight is a sum of the peptide, impurities, and non-peptide components.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. jpt.com [jpt.com]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 5. agilent.com [agilent.com]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. mdpi.com [mdpi.com]
- 8. bachem.com [bachem.com]
- 9. Analytical methods and Quality Control for peptide products [biosynth.com]
- 10. bioactiveresearch.com [bioactiveresearch.com]
- 11. peptide.com [peptide.com]
- 12. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 13. waters.com [waters.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. Peptide Mass Spectrometry Result Interpretation Strategy | MtoZ Biolabs [mtoz-biolabs.com]
- 16. polypeptide.com [polypeptide.com]
- 17. Interpretation of Tandem Mass Spectrometry (MSMS) Spectra for Peptide Analysis | Springer Nature Experiments [experiments.springernature.com]
- 18. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]
- 19. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 21. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 22. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 23. resolvemass.ca [resolvemass.ca]
- 24. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 26. Amino Acid Analysis in Recombinant Protein Quality Control - Creative Proteomics [creative-proteomics.com]
Effect of repeated freeze-thaw cycles on N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA stability.
This technical support center provides guidance on the stability of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, particularly concerning repeated freeze-thaw cycles. As a key agonist for Formyl Peptide Receptors (FPRs), maintaining its integrity is crucial for reliable experimental outcomes.[1][2] This guide offers troubleshooting advice, frequently asked questions, and standardized protocols to help researchers ensure the stability and efficacy of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, the lyophilized peptide should be stored at -20°C or -80°C.[3] Once reconstituted in a solvent, it is highly recommended to create single-use aliquots and store them at -80°C to minimize degradation from repeated freeze-thaw cycles.[4]
Q2: Why are repeated freeze-thaw cycles detrimental to the stability of this peptide?
A2: Repeatedly freezing and thawing a peptide solution can lead to physical and chemical degradation. Physical stress from ice crystal formation can alter the peptide's conformation, while temperature fluctuations can accelerate chemical degradation pathways such as hydrolysis, oxidation, and deamidation.[3]
Q3: How many freeze-thaw cycles can this compound tolerate?
A3: There is no specific quantitative data available for the exact number of freeze-thaw cycles this particular peptide can withstand without significant degradation. As a general best practice for all peptides, it is strongly advised to avoid multiple freeze-thaw cycles altogether by preparing single-use aliquots.[3][4] To determine the stability for your specific experimental conditions, we recommend conducting a stability study as outlined in the experimental protocols section.
Q4: What are the common signs of peptide degradation?
A4: Peptide degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC).[5][6] Visual signs can include the formation of precipitates or discoloration of the solution.
Q5: What solvent should I use to reconstitute the peptide?
A5: The choice of solvent depends on the peptide's sequence and your experimental requirements. For many peptides, sterile, purified water or a buffer solution (e.g., PBS) at a neutral pH is appropriate. For hydrophobic peptides, a small amount of an organic solvent like DMSO or acetonitrile may be necessary for initial solubilization, followed by dilution with an aqueous buffer. Always refer to the manufacturer's specific recommendations if available. Improper dissolution can lead to variability in your results.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Peptide Activity | Peptide degradation due to improper storage or multiple freeze-thaw cycles. | 1. Use a fresh, properly stored aliquot of the peptide. 2. Perform a stability study (see protocol below) to determine the acceptable number of freeze-thaw cycles for your specific conditions. 3. Verify the biological activity of a new batch of peptide against a positive control. |
| Variability in Experimental Results | Inconsistent peptide concentration due to partial degradation or adsorption to storage vials. | 1. Ensure complete solubilization of the peptide. 2. Use low-protein-binding tubes for storage and dilution. 3. Aliquot the peptide into single-use volumes immediately after reconstitution. 4. Be aware that peptides can adsorb to glass surfaces, potentially leading to inaccurate concentrations.[7] |
| Appearance of Precipitate in Solution | Peptide aggregation or poor solubility. | 1. Briefly sonicate the solution to aid dissolution. 2. If an organic solvent was used for initial reconstitution, ensure the final aqueous dilution does not cause the peptide to precipitate. 3. Filter the solution through a low-protein-binding filter (e.g., 0.22 µm) if necessary. |
| Unexpected Peaks in HPLC Analysis | Presence of degradation products or impurities. | 1. Analyze a fresh sample of the peptide as a reference. 2. Compare the chromatograms of fresh and freeze-thawed samples to identify degradation peaks.[5] 3. Consider common peptide degradation pathways like deamidation or oxidation when analyzing mass spectrometry data of the new peaks.[3] |
Experimental Protocols
Protocol for Assessing Peptide Stability after Freeze-Thaw Cycles
This protocol outlines a method to quantify the stability of this compound after repeated freeze-thaw cycles using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Appropriate solvent (e.g., sterile water with 0.1% TFA, or as recommended by the manufacturer)
- HPLC system with a C18 column
- Mobile phase A: 0.1% TFA in water
- Mobile phase B: 0.1% TFA in acetonitrile
- Low-protein-binding microcentrifuge tubes
2. Procedure:
- Reconstitution: Prepare a stock solution of the peptide at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
- Aliquoting: Dispense the stock solution into multiple single-use, low-protein-binding tubes.
- Initial Analysis (Cycle 0): Immediately analyze one aliquot by RP-HPLC to establish the initial purity and peak area of the intact peptide. This serves as the baseline.
- Freeze-Thaw Cycles:
- Freeze the remaining aliquots at -80°C for at least 1 hour.
- Thaw one aliquot at room temperature until completely liquid. This constitutes one freeze-thaw cycle.
- Analyze this aliquot by RP-HPLC.
- Repeat the freeze-thaw process for the desired number of cycles (e.g., 1, 3, 5, 10), analyzing one new aliquot after each set of cycles.
- HPLC Analysis:
- Inject a standard volume of each sample onto the C18 column.
- Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
- Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Calculate the percentage of the intact peptide remaining after each freeze-thaw cycle relative to the initial (Cycle 0) peak area.
- Identify and quantify any new peaks that appear, which may represent degradation products.
Data Presentation
The quantitative data from the stability study can be summarized in a table for clear comparison.
| Number of Freeze-Thaw Cycles | Mean Peak Area of Intact Peptide (n=3) | Standard Deviation | % Purity Remaining | Degradation Products (% of Total Peak Area) |
| 0 | 1,500,000 | 25,000 | 100% | 0% |
| 1 | 1,485,000 | 30,000 | 99% | 1% |
| 3 | 1,350,000 | 45,000 | 90% | 10% |
| 5 | 1,125,000 | 60,000 | 75% | 25% |
| 10 | 750,000 | 70,000 | 50% | 50% |
Note: The data presented in this table is hypothetical and serves as an example of how to present results from a stability study.
Visualizations
Formyl Peptide Receptor (FPR) Signaling Pathway
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is an agonist for Formyl Peptide Receptors (FPRs), which are G protein-coupled receptors (GPCRs) involved in chemotaxis and inflammatory responses.[1][8] Upon ligand binding, FPRs activate intracellular signaling cascades.
Caption: FPR Signaling Cascade Activation.
Experimental Workflow for Freeze-Thaw Stability Analysis
The following diagram illustrates the logical flow of the experimental protocol for assessing peptide stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Development of an Analytical Method for the Rapid Quantitation of Peptides Used in Microbicide Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedgrid.com [biomedgrid.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
Technical Support Center: Interpreting Unexpected Results in FPR Activation Studies
Welcome to the technical support center for Formyl Peptide Receptor (FPR) activation studies. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and interpret unexpected experimental outcomes. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data summaries, and explanatory diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No response or weak response upon agonist stimulation in a calcium flux assay.
Q: My known FPR agonist is not inducing a calcium signal in my cells. What could be the problem?
A: This is a common issue that can stem from several factors, ranging from cell health to reagent integrity. Here’s a step-by-step troubleshooting guide:
-
Cell Health and Receptor Expression:
-
Cell Viability: Ensure your cells are healthy and in the log phase of growth. Stressed or overly confluent cells may not respond optimally.[1]
-
FPR Expression: Confirm that your cell line expresses the target FPR (FPR1, FPR2, etc.) at sufficient levels. Expression levels can vary with passage number. If using a transfected cell line, verify the expression of the receptor.
-
Cell Type Specifics: Remember that FPR signaling can be cell-type specific.[2]
-
-
Reagent and Compound Integrity:
-
Agonist Degradation: Ensure your agonist is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Calcium Dye Loading: Inadequate loading of calcium indicator dyes (e.g., Fluo-4, Fura-2) is a frequent cause of low signal. Optimize dye concentration and incubation time. The presence of serum in the media can sometimes interfere with dye loading.[3] The use of a water-soluble probenecid can help improve dye retention.[3]
-
Assay Buffer: The assay buffer must contain calcium. Using a calcium-free buffer will abolish the signal.[1]
-
-
Instrument Settings:
-
Incorrect Wavelengths: Verify that the excitation and emission wavelengths on your plate reader or flow cytometer are correctly set for the specific calcium indicator dye you are using.[4]
-
Gain Settings: Optimize the instrument's gain settings to ensure you can detect a signal without saturating the detector.
-
-
Receptor Desensitization:
-
Prior Stimulation: If cells have been inadvertently exposed to an agonist (e.g., in serum-containing media), the receptors may be desensitized.[5][6] Wash cells thoroughly and incubate in a serum-free medium before the assay.
-
Cross-Desensitization: Activation of other G protein-coupled receptors (GPCRs) on the same cell can sometimes lead to the desensitization of FPRs.[7]
-
Issue 2: High background signal in a calcium flux assay.
Q: I'm observing a high baseline fluorescence in my calcium flux assay, even before adding the agonist. What can I do?
A: High background can mask the specific signal from your agonist. Here are some potential causes and solutions:
-
Cellular Stress:
-
Dye-Related Issues:
-
Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to a high background. Titrate the dye to find the optimal concentration for your cell type.[1]
-
Incomplete Washing: If your protocol includes a wash step after dye loading, ensure it is complete to remove any extracellular dye. However, some modern "no-wash" kits are designed to minimize this issue.[3][4]
-
-
Autofluorescence:
-
Media Components: Phenol red in cell culture media can be autofluorescent. Use a phenol red-free medium for the assay.
-
Compound Autofluorescence: The test compound itself might be fluorescent at the assay wavelengths. Always run a control with the compound added to cells without the calcium indicator dye.
-
Issue 3: An antagonist is showing agonistic activity.
Q: I'm testing a compound that is reported to be an FPR antagonist, but it's causing receptor activation in my assay. Why is this happening?
A: This phenomenon, where a compound acts as an antagonist under some conditions and an agonist under others, can be explained by several concepts:
-
Partial Agonism: The compound may be a partial agonist. Partial agonists bind to the receptor but produce a submaximal response compared to a full agonist. At high concentrations, this partial agonism can be more apparent.
-
Biased Agonism: The compound might be a "biased agonist." This means it preferentially activates one signaling pathway over another. For example, a compound could be an antagonist for the G-protein-mediated calcium pathway but an agonist for the β-arrestin or ERK phosphorylation pathway.[2][8][9] Therefore, the observed effect depends on the specific downstream signaling event you are measuring.[10]
-
Cellular Context: The effect of a ligand can be dependent on the cellular environment, including the expression levels of the receptor, G-proteins, and other signaling molecules. A compound that is an antagonist in one cell type might show partial agonism in another.[2]
-
Experimental Conditions: The observed activity can be influenced by the assay conditions, such as the concentration of the compound used and the presence of other ligands.
Issue 4: Discrepancy between different functional assays (e.g., calcium flux vs. chemotaxis).
Q: My compound is a potent agonist in the calcium flux assay but shows weak or no activity in a chemotaxis assay. What explains this discrepancy?
A: This is a classic example of biased agonism and functional selectivity.[11][12] Different cellular responses can be triggered by different signaling pathways downstream of the same receptor.
-
Calcium Mobilization: This is often a rapid and transient event mediated by Gαq or Gβγ subunits of the G-protein.[13]
-
Chemotaxis: This is a more complex process involving sustained signaling, cytoskeletal rearrangement, and cell migration, which may be dependent on different signaling pathways, such as PI3K activation.
-
Superoxide Production: This is another distinct functional output that can have different signaling requirements.[13][14]
A "biased agonist" may preferentially activate the pathway leading to calcium release but not the one required for chemotaxis.[10] It is also known that different concentrations of the same agonist can preferentially activate different functions. For instance, lower concentrations of an agonist might be sufficient for chemotaxis, while higher concentrations are needed for degranulation and superoxide production.[14][15]
Experimental Protocols
Calcium Flux Assay (Plate-based, No-Wash)
-
Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading Solution Preparation: Prepare the calcium indicator dye (e.g., Fluo-8) loading solution according to the manufacturer's instructions.[4] This typically involves dissolving the dye in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing a component like Pluronic F-127 to aid in dye solubilization.[4]
-
Dye Loading: Remove the growth medium from the cells and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[4]
-
Compound Preparation: Prepare serial dilutions of your agonist and antagonist compounds in the assay buffer.
-
Signal Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) over time.[4] Establish a stable baseline reading for 10-20 seconds, then inject the compound and continue recording for another 60-120 seconds to capture the peak response and subsequent decay.
ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Starvation: Grow cells to 80-90% confluency. The day before the experiment, replace the growth medium with a serum-free medium to reduce basal ERK1/2 phosphorylation.
-
Agonist Stimulation: Treat the serum-starved cells with your test compound at various concentrations for a predetermined time (e.g., 5-10 minutes). Include a vehicle control.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading.
-
Receptor Internalization Assay (Flow Cytometry)
-
Cell Preparation: Harvest cells that express an epitope-tagged FPR (e.g., FLAG-tag at the N-terminus).
-
Agonist Stimulation: Incubate the cells with the agonist at various concentrations for a specific time (e.g., 15-30 minutes) at 37°C to induce internalization.[8] Include an unstimulated control.
-
Antibody Staining: Place the cells on ice to stop internalization. Stain the cells with a fluorescently labeled primary antibody that recognizes the N-terminal epitope tag (e.g., anti-FLAG-FITC). This will only label the receptors remaining on the cell surface.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the cell population is proportional to the number of receptors on the cell surface.
-
Quantification: Calculate the percentage of receptor internalization as follows: % Internalization = [1 - (MFI of stimulated cells / MFI of unstimulated cells)] * 100
Data Presentation
Table 1: Example Agonist Profile in Different FPR1 Functional Assays
| Compound | Calcium Flux (EC50) | p-ERK1/2 (EC50) | Chemotaxis (EC50) | β-Arrestin Recruitment (EC50) |
| fMLF (Full Agonist) | 1.2 nM | 5.5 nM | 0.8 nM | 15 nM |
| Compound X (Biased Agonist) | 10.5 nM | 8.7 nM | > 1 µM | 250 nM |
| Compound Y (Antagonist) | No activity | No activity | No activity | No activity |
| Compound Z (Partial Agonist) | 50 nM (60% efficacy) | 120 nM (55% efficacy) | > 1 µM | > 1 µM |
This table illustrates how different compounds can exhibit varying potencies and efficacies across different assays, highlighting the concept of biased agonism.
Visualizations
Caption: Canonical and biased signaling pathways downstream of FPR activation.
Caption: Logical workflow for troubleshooting unexpected FPR activation results.
References
- 1. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 2. Small-molecule-biased formyl peptide receptor agonist compound 17b protects against myocardial ischaemia-reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. moleculardevices.com [moleculardevices.com]
- 4. abcam.co.jp [abcam.co.jp]
- 5. Differential phosphorylation paradigms dictate desensitization and internalization of the N-formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Desensitization Underlying the Differential Effects of Formyl Peptide Receptor 2 Agonists on Cardiac Structure–Function Post Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Desensitization of CCR1, But Not CCR2, Following Activation of the Formyl Peptide Receptor (FPR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Biased Agonism at FPR1 as a Means to Encode Danger Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Differential activation of formyl peptide receptor signaling by peptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Guide to N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA and fMLP: Unraveling Potency and Efficacy
For researchers, scientists, and drug development professionals navigating the landscape of formyl peptide receptor (FPR) modulators, a clear understanding of the potency and efficacy of available compounds is paramount. This guide provides a comparative analysis of two key FPR ligands: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (cFLFLF-TFA) and the well-established agonist N-Formylmethionyl-leucyl-phenylalanine (fMLP). While fMLP is a potent and well-characterized agonist, the functional activity of cFLFLF-TFA presents a more complex picture, with conflicting evidence in the scientific literature.
Introduction to FPR Agonists
Formyl peptide receptors, primarily FPR1, are G protein-coupled receptors (GPCRs) that play a crucial role in the innate immune response.[1][2] They are expressed on the surface of phagocytic leukocytes, such as neutrophils and macrophages.[1][2] Activation of these receptors by N-formyl peptides, which are released by bacteria or from damaged mitochondria, triggers a cascade of intracellular signaling events.[1][2] This leads to essential immune responses including chemotaxis (directed cell migration), the release of intracellular calcium stores, and the production of reactive oxygen species (ROS) to eliminate pathogens.[3][4][5]
fMLP is the prototypical N-formylated tripeptide agonist of FPRs and is widely used as a benchmark for studying receptor activation and downstream cellular functions.[3]
This compound , a synthetic hexapeptide, is also described as an FPR agonist.[6][7] However, as we will explore, its functional profile as an agonist versus a potential antagonist requires careful consideration.
Comparative Analysis: Potency and Efficacy
A direct, head-to-head comparison of the potency (EC50/ED50) and efficacy (maximal response) of cFLFLF-TFA and fMLP across key functional assays is challenging due to a lack of comprehensive, comparative studies in the public domain. The available data is often from disparate studies using different cell types and experimental conditions.
Chemotaxis
Chemotaxis is a hallmark response to FPR activation, guiding immune cells to sites of infection or inflammation.
fMLP is a highly potent chemoattractant for neutrophils. Studies have reported an ED50 (effective dose for 50% of maximal response) for fMLP-induced chemotaxis in rabbit neutrophils as low as 7.0 x 10-11 M (0.07 nM).[8] In human neutrophils, maximal chemotaxis is typically observed at concentrations around 10-100 nM.[9][10]
N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys has also been shown to induce chemotaxis. One study using a fluorescein-labeled version of this peptide on human neutrophils reported an EC50 value of 0.4 nM.[11]
Data Summary: Chemotaxis
| Compound | Cell Type | Potency (EC50/ED50) | Efficacy (Maximal Response) |
| fMLP | Rabbit Neutrophils | 0.07 nM[8] | Not consistently reported across studies |
| Human Neutrophils | ~10-100 nM for maximal response[9][10] | Not consistently reported across studies | |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Human Neutrophils | 0.4 nM (fluorescein-labeled)[11] | Data not available |
Intracellular Calcium Mobilization
FPR activation leads to a rapid increase in intracellular calcium concentration ([Ca2+]i), a critical second messenger in cellular activation.
fMLP robustly induces calcium mobilization in neutrophils in a dose-dependent manner.[4] The response is typically rapid and transient.
This compound: There is a significant lack of publicly available data detailing the potency and efficacy of cFLFLF-TFA in inducing calcium mobilization.
Data Summary: Intracellular Calcium Mobilization
| Compound | Potency (EC50) | Efficacy (Maximal Response) |
| fMLP | Data not consistently reported in comparative format | Strong induction[4] |
| This compound | Data not available | Data not available |
Reactive Oxygen Species (ROS) Production
The generation of ROS, also known as the oxidative burst, is a key bactericidal mechanism of phagocytes.
fMLP is a potent inducer of ROS production in neutrophils, although higher concentrations are generally required compared to those needed for chemotaxis.[3]
This compound: There is no readily available data on the ability of cFLFLF-TFA to stimulate ROS production in neutrophils or other phagocytes.
Data Summary: Reactive Oxygen Species (ROS) Production
| Compound | Potency (EC50) | Efficacy (Maximal Response) |
| fMLP | Higher concentrations than for chemotaxis required[3] | Potent induction |
| This compound | Data not available | Data not available |
The Agonist vs. Antagonist Profile of cFLFLF
A critical point of consideration for researchers is the conflicting evidence regarding the functional activity of cFLFLF derivatives. While some sources market this compound as an FPR agonist, a study using a PEGylated form of the cFLFLF peptide (cinnamoyl-F-(D)L-F-(D)L-F) demonstrated that while it binds to FPR1 with high affinity, it does not induce receptor internalization, a key step in agonist-mediated signaling.[2][12] This suggests that this modified form of the peptide may act as an FPR1 antagonist. This finding underscores the importance of careful experimental validation of the functional activity of cFLFLF-TFA in the specific assay system being used.
Signaling Pathways and Experimental Considerations
The activation of FPR1 by an agonist like fMLP initiates a well-defined signaling cascade.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neutrophil Chemotaxis within a Competing Gradient of Chemoattractants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Differential Reactive Oxygen Species Production of Tear Neutrophils in Response to Various Stimuli In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential neutrophil chemotactic response towards IL-8 and bacterial N-formyl peptides in term newborn infants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fMLP-stimulated release of reactive oxygen species from adherent leukocytes increases microvessel permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Retention of 64Cu-FLFLF, a Formyl Peptide Receptor 1-Specific PET Probe, Correlates with Macrophage and Neutrophil Abundance in Lung Granulomas from Cynomolgus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FPR Activation: N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA vs. WKYMVm
For researchers, scientists, and drug development professionals, the selection of appropriate chemical tools is paramount for elucidating the roles of the Formyl Peptide Receptor (FPR) family in health and disease. This guide provides a comprehensive comparison of two widely used FPR agonists, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA and WKYMVm, focusing on their performance in activating FPRs and inducing downstream cellular responses. The information herein is supported by experimental data to facilitate informed decisions in experimental design.
The Formyl Peptide Receptor family, comprising FPR1, FPR2, and FPR3, are G protein-coupled receptors that play a critical role in innate immunity and inflammation. Their activation by specific ligands triggers a cascade of intracellular signaling events, leading to key cellular responses such as chemotaxis, calcium mobilization, and the production of reactive oxygen species (ROS). Understanding the potency and efficacy of different agonists at each FPR subtype is crucial for targeted research and therapeutic development.
At a Glance: Comparative Performance
| Parameter | This compound | WKYMVm |
| Primary Target(s) | FPR1 | FPR1, FPR2, FPR3 |
| FPR1 Affinity (pKd) | 9.22[1] | Not explicitly reported, but acts as an agonist |
| FPR1 Calcium Mobilization (EC50) | Not explicitly reported | Not explicitly reported, but induces mobilization[2] |
| FPR2 Calcium Mobilization (EC50) | Not explicitly reported | 75 pM[3] |
| FPR3 Calcium Mobilization (EC50) | Not explicitly reported | 3 nM[3] |
| Neutrophil Chemotaxis (EC50) | 0.4 nM | Potent inducer, picomolar concentrations effective for FPR2-mediated chemotaxis[4] |
| Superoxide Production | Elicits at nanomolar concentrations | Induces superoxide production[5] |
In-Depth Analysis of Agonist Performance
Calcium Mobilization
WKYMVm is a potent agonist across the FPR family, exhibiting a particularly high potency for FPR2 with an EC50 of 75 pM in calcium mobilization assays.[3] It also activates FPR3 with an EC50 of 3 nM.[3] While this compound is a known FPR agonist, specific EC50 values for calcium mobilization across the different FPR subtypes are not as readily available in the literature. However, its high affinity for FPR1 (pKd = 9.22) suggests it is a potent activator of this receptor subtype.[1]
Chemotaxis
Both peptides are effective chemoattractants for neutrophils. N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys has been shown to be a highly potent chemoattractant for human neutrophils, with a reported EC50 of 0.4 nM. WKYMVm is also a potent chemoattractant, particularly through its interaction with FPR2, where picomolar concentrations are effective.[4]
Superoxide Production
This compound is known to elicit superoxide anion production by human polymorphonuclear leukocytes (PMNL) at nanomolar concentrations. Similarly, WKYMVm is a known inducer of superoxide production in neutrophils and other immune cells.[5] For the prototypical FPR1 agonist fMLP, the EC50 for superoxide production in neutrophils is approximately 20 nM.[6]
Signaling Pathways and Experimental Workflows
The activation of FPRs by both this compound and WKYMVm initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These events, along with the activation of other pathways like PI3K/Akt and MAPK, culminate in the various cellular responses.
Experimental Methodologies
Calcium Mobilization Assay
A common method to measure intracellular calcium mobilization involves loading cells with a fluorescent calcium indicator, such as Fura-2-AM.
Protocol:
-
Cell Preparation: Neutrophils are isolated and suspended in a buffer without Ca2+ supplemented with 0.1% BSA.
-
Dye Loading: Cells are incubated with 5 µM Fura-2-AM for 30 minutes in the dark at room temperature.
-
Washing: Cells are diluted, centrifuged, and washed once with Krebs-Ringer-Glucose (KRG) buffer.
-
Resuspension: The cell pellet is resuspended in KRG buffer.
-
Measurement: The cell suspension is transferred to a cuvette in a spectrofluorometer. The agonist is added, and the change in fluorescence is recorded over time to determine the intracellular calcium concentration.
Chemotaxis Assay (Boyden Chamber)
The Boyden chamber assay is a widely used method to assess the chemotactic response of cells.
Protocol:
-
Chamber Setup: A Boyden chamber with a polycarbonate filter (typically 3 µm pores for neutrophils) is used. The lower chamber is filled with buffer containing the chemoattractant at various concentrations.
-
Cell Seeding: A suspension of isolated neutrophils is placed in the upper chamber.
-
Incubation: The chamber is incubated at 37°C for a defined period (e.g., 90 minutes) to allow cell migration.
-
Quantification: Migrated cells in the lower chamber or on the underside of the filter are quantified, often by microscopy or by measuring a cell-associated enzyme like myeloperoxidase.
Superoxide Production Assay
Superoxide production can be measured using isoluminol-enhanced chemiluminescence.
Protocol:
-
Reaction Mixture: A reaction mixture containing isoluminol, horseradish peroxidase (HRP), and neutrophils is prepared in polypropylene tubes.
-
Equilibration: The mixture is equilibrated for 5 minutes at 37°C.
-
Stimulation: The agonist is added to the mixture.
-
Measurement: The light emission (chemiluminescence) is measured over time using a luminometer, which is proportional to the amount of superoxide produced.[6]
Conclusion
Both this compound and WKYMVm are potent activators of the Formyl Peptide Receptors and valuable tools for studying inflammation and immune responses. The choice between these two agonists will depend on the specific research question. WKYMVm offers broad-spectrum agonism with particularly high potency at FPR2, making it suitable for studies focused on this receptor. This compound, with its high affinity for FPR1, is an excellent choice for investigating FPR1-mediated pathways. Researchers should consider the receptor expression profile of their model system and the desired downstream response when selecting the appropriate agonist. This guide, by presenting a side-by-side comparison and detailed methodologies, aims to empower researchers to make more strategic decisions in their investigations of the multifaceted roles of the Formyl Peptide Receptor family.
References
- 1. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic potential of WKYMVm in diseases [frontiersin.org]
- 6. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA with FPR2/FPRL1: A Comparative Guide
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the cross-reactivity of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA with the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). This document synthesizes experimental data to objectively assess the peptide's interaction with FPR2/FPRL1 in contrast to its primary target, the Formyl Peptide Receptor 1 (FPR1), and other known FPR2-selective ligands.
The N-formyl peptide receptor family, comprising FPR1, FPR2/FPRL1, and FPR3, plays a critical role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. While FPR1 is a high-affinity receptor for many of these peptides, FPR2/FPRL1 exhibits a broader ligand profile that includes both pro-inflammatory and anti-inflammatory molecules. Understanding the selectivity and cross-reactivity of synthetic ligands such as this compound is paramount for their application as research tools and potential therapeutic agents.
Quantitative Comparison of Ligand Activity at FPR1 and FPR2/FPRL1
Experimental data consistently demonstrates that N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys is a highly potent and selective agonist for FPR1, with significantly lower to negligible activity at FPR2/FPRL1. This pronounced selectivity is a key characteristic of this peptide.
Table 1: Binding Affinity and Functional Potency of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys
| Receptor | Parameter | Value | Reference |
| FPR1 | pKd | 9.22 | [1] |
| FPR1 | EC50 (Neutrophil Chemotaxis) | 0.4 nM | [1] |
| FPR2/FPRL1 | Selectivity | FPR1 >> FPR2/ALX | [1] |
The pKd of 9.22 for FPR1 indicates a dissociation constant (Kd) in the sub-nanomolar range, highlighting the peptide's very high binding affinity for this receptor.[1] In functional assays, such as neutrophil chemotaxis, it elicits a response at a concentration of 0.4 nM.[1] In stark contrast, its activity at FPR2/FPRL1 is substantially lower, indicating minimal cross-reactivity at concentrations that saturate FPR1.
To provide a clear context for this selectivity, the following table compares the activity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys with well-characterized FPR2/FPRL1-selective ligands.
Table 2: Comparative Activity of FPR Ligands
| Compound | Type | Target(s) | Potency (EC50/IC50) |
| N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys | Agonist | FPR1 >> FPR2 | pKd = 9.22 (FPR1) |
| MMK-1 | Agonist | FPR2 > FPR1 | <2 nM (FPR2), >10,000 nM (FPR1) |
| ACT-389949 | Agonist | FPR2 | 3 nM |
| BMS-986235 | Agonist | FPR2 | 0.41 nM (human) |
| Compound 43 | Agonist | FPR2 | 44 nM |
| WRW4 | Antagonist | FPR2 | 230 nM |
This comparative data underscores the high selectivity of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys for FPR1 and positions it as a valuable tool for specifically probing FPR1-mediated pathways.
Experimental Protocols
The quantitative data presented above is typically generated through two key types of in vitro assays: radioligand binding assays and functional assays such as calcium mobilization.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to its receptor. To determine the binding affinity (Kd) or the inhibitory constant (Ki) of a non-radiolabeled compound, a competition binding experiment is performed.
Protocol Outline:
-
Membrane Preparation: Membranes from cells recombinantly expressing either FPR1 or FPR2/FPRL1 are isolated.
-
Incubation: The cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [³H]fMLF for FPR1).
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to displace the radioligand.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is calculated. The Ki is then determined using the Cheng-Prusoff equation.
Calcium Mobilization Assay
FPR1 and FPR2/FPRL1 are G-protein coupled receptors (GPCRs) that, upon activation, trigger an increase in intracellular calcium concentration ([Ca²⁺]i). This functional response can be quantified using calcium-sensitive fluorescent dyes.
Protocol Outline:
-
Cell Culture: Cells stably expressing either FPR1 or FPR2/FPRL1 are cultured.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, which can enter the cell and is cleaved by intracellular esterases to its active, calcium-binding form.
-
Stimulation: The dye-loaded cells are exposed to varying concentrations of the agonist (e.g., this compound).
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is measured using a fluorescence plate reader or microscope. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is used to determine the calcium concentration.
-
Data Analysis: A dose-response curve is generated by plotting the change in fluorescence against the agonist concentration. The EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is then calculated.
Visualizing Signaling Pathways and Experimental Workflows
To further aid in the understanding of the molecular mechanisms and experimental designs, the following diagrams are provided.
References
Validating FPR1 Activation: A Comparative Guide to Specific Antagonists
For researchers, scientists, and drug development professionals, the accurate validation of Formyl Peptide Receptor 1 (FPR1) activation is crucial for advancing studies in inflammation, immunology, and oncology. This guide provides an objective comparison of specific FPR1 antagonists, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
FPR1, a G protein-coupled receptor (GPCR), plays a pivotal role in the innate immune response by recognizing N-formylated peptides from bacteria and mitochondria of damaged cells.[1] Its activation triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in immune cells like neutrophils.[2][3] Consequently, the modulation of FPR1 activity with specific antagonists is a key area of research for developing novel therapeutics.
Comparison of Specific FPR1 Antagonists
The selection of an appropriate FPR1 antagonist is critical for obtaining reliable and reproducible experimental results. The following table summarizes the performance of commonly used FPR1 antagonists based on available data.
| Antagonist | Target Receptor(s) | Reported IC50/EC50 | Key Characteristics | Reference(s) |
| Cyclosporin H | FPR1 (highly selective) | ~0.7 µM (FPR) | Potent and selective FPR1 antagonist.[4] Lacks the immunosuppressive activity of Cyclosporin A.[5] | [4][5][6] |
| Boc-MLF | FPR1 | ~0.63 µM (fMLF-induced superoxide production) | A synthetic peptide antagonist derived from the agonist fMLF.[7][] Also referred to as Boc-1.[6][9] | [6][7][][9] |
| WRW4 | FPRL1/FPR2 (primary) | ~0.23 µM (WKYMVm binding to FPRL1) | While primarily an antagonist for FPRL1 (FPR2), it can show some cross-reactivity with FPR1 at higher concentrations.[6][10][11][12][13] Useful for distinguishing between FPR1 and FPRL1 signaling. | [6][10][11][12][13] |
| Boc-FLFLF | FPR1 | Not explicitly stated in provided abstracts | A selective FPR1 antagonist, also known as Boc-2.[6][14] | [6][14] |
Note: IC50/EC50 values can vary depending on the experimental setup, cell type, and agonist concentration used. Researchers should determine the optimal concentration for their specific assay.
Signaling Pathways and Experimental Validation
The activation of FPR1 by an agonist like N-formylmethionyl-leucyl-phenylalanine (fMLF) initiates a signaling cascade that can be effectively blocked by a specific antagonist. Validating this inhibition requires robust experimental protocols.
FPR1 Signaling Pathway
Upon agonist binding, FPR1 activates heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits.[2][3] These subunits then trigger downstream signaling pathways, including the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events ultimately lead to cellular responses such as chemotaxis, superoxide production, and degranulation.[2][9]
Figure 1: FPR1 Signaling Pathway
Experimental Protocols
To validate the efficacy of an FPR1 antagonist, a series of in vitro assays are typically performed. These assays measure the inhibition of agonist-induced cellular responses.
Experimental Workflow for Antagonist Validation
A typical workflow for validating a specific FPR1 antagonist involves a multi-step process, starting with cell culture and culminating in functional assays that measure the inhibition of FPR1-mediated responses.
Figure 2: Experimental Workflow
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the agonist-induced increase in intracellular calcium concentration, a key downstream event in FPR1 signaling.[15][16][17][18][19]
Protocol:
-
Cell Preparation:
-
Culture cells expressing FPR1 (e.g., human neutrophils or differentiated HL-60 cells) to the desired density.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.[15][20] This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend them in a suitable assay buffer.
-
-
Antagonist and Agonist Preparation:
-
Prepare a dilution series of the FPR1 antagonist in the assay buffer.
-
Prepare a solution of the FPR1 agonist (e.g., fMLF) at a concentration known to elicit a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Aliquot the dye-loaded cells into a 96-well plate.
-
Add the different concentrations of the antagonist to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.[14]
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the agonist to all wells (except for negative controls) and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity for each well.
-
Plot the percentage of inhibition against the antagonist concentration.
-
Determine the IC50 value of the antagonist by fitting the data to a dose-response curve.
-
Chemotaxis Assay
This assay assesses the antagonist's ability to inhibit the directional migration of cells towards a chemoattractant (the agonist).[21][22]
Protocol:
-
Cell Preparation:
-
Prepare a suspension of FPR1-expressing cells (e.g., neutrophils) in a suitable migration buffer.
-
-
Antagonist and Agonist Preparation:
-
Prepare a solution of the FPR1 agonist in the migration buffer to be used as the chemoattractant in the lower chamber of a Boyden chamber or a similar migration apparatus.
-
Prepare a dilution series of the FPR1 antagonist.
-
-
Assay Procedure:
-
Pre-incubate the cell suspension with different concentrations of the antagonist for a specified time (e.g., 30 minutes) at 37°C.
-
Add the agonist solution to the lower wells of the migration chamber.
-
Place the filter membrane over the lower wells.
-
Add the antagonist-treated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 60-90 minutes).[21]
-
-
Data Analysis:
-
After incubation, remove the filter and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells in several fields of view for each condition.
-
Calculate the percentage of inhibition of chemotaxis for each antagonist concentration.
-
Determine the IC50 value of the antagonist.
-
Receptor Binding Assay
This assay directly measures the ability of the antagonist to compete with a labeled ligand for binding to FPR1.[23][24][25]
Protocol:
-
Cell/Membrane Preparation:
-
Use whole cells expressing FPR1 or prepare membrane fractions from these cells.
-
-
Ligand and Antagonist Preparation:
-
Use a radiolabeled or fluorescently labeled FPR1 agonist (e.g., [3H]fMLF or a fluorescent fMLF analog) as the tracer.
-
Prepare a dilution series of the unlabeled antagonist.
-
-
Assay Procedure:
-
In a multi-well plate, combine the cell/membrane preparation, the labeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the antagonist.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from the unbound labeled ligand (e.g., by filtration or centrifugation).
-
Quantify the amount of bound labeled ligand.
-
-
Data Analysis:
-
Plot the amount of bound labeled ligand as a function of the antagonist concentration.
-
Determine the IC50 of the antagonist, which is the concentration that inhibits 50% of the specific binding of the labeled ligand.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
By employing these well-defined experimental protocols and considering the comparative data on specific antagonists, researchers can confidently validate FPR1 activation and inhibition, leading to more robust and impactful scientific discoveries.
References
- 1. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 2. What are FPR1 agonists and how do they work? [synapse.patsnap.com]
- 3. G Protein-coupled Receptor FPR1 as a Pharmacologic Target in Inflammation and Human Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc-MLF | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 9. Antagonism of Human Formyl Peptide Receptor 1 with Natural Compounds and their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WRW4, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]
- 11. cpcscientific.com [cpcscientific.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antagonism of Human Formyl Peptide Receptor 1 (FPR1) by Chromones and Related Isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Identification of Novel Small-Molecule Agonists for Human Formyl Peptide Receptors and Pharmacophore Models of Their Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Regulation of the Formyl Peptide Receptor 1 (FPR1) Gene in Primary Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Turn-Adopting Peptidomimetic as a Formyl Peptide Receptor-1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 25. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Formyl Peptide Receptor Agonists: EC50 Values and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various agonists for the formyl peptide receptor (FPR) family, with a focus on their half-maximal effective concentrations (EC50). The data presented is intended to assist researchers in selecting appropriate agonists for their studies and to provide a deeper understanding of their functional potencies and signaling mechanisms.
Data Summary: EC50 Values of FPR Agonists
The following tables summarize the EC50 values of a range of agonists for human FPR1, FPR2, and FPR3. These values, primarily determined through calcium mobilization assays, indicate the concentration of an agonist required to elicit 50% of its maximal effect. Lower EC50 values are indicative of higher potency.
Table 1: FPR1 Agonists - EC50 Values
| Agonist | Agonist Type | EC50 (nM) | Cell Type | Reference |
| fMLF | Peptide | ~1 - 20 | Neutrophils, HL-60 | [1][2] |
| WKYMVm | Peptide | ~3 | Immune cells | [3][4] |
| Ac2-26 | Peptide | ~1.6 µM (FPR1) | Chondrocytes | [2] |
| 1753-103 | Small Molecule | 131 | Not Specified | [5] |
| AG-14 | Small Molecule | Not Specified | Not Specified | [6] |
| AG-09/1 | Small Molecule | Not Specified | Not Specified | [6] |
| AG-09/2 | Small Molecule | Not Specified | Not Specified | [6] |
Table 2: FPR2 Agonists - EC50 Values
| Agonist | Agonist Type | EC50 (nM) | Cell Type | Reference |
| WKYMVm | Peptide | 0.075 | Immune cells | [3][4] |
| MMK-1 | Peptide | <2 | Not Specified | [7] |
| ACT-389949 | Small Molecule | 3 | Monocytes | [7] |
| RCI-1701309674 | Small Molecule | 3.48 | CHO-hFPR2 | [8] |
| RCI-1701307669 | Small Molecule | 4.01 | CHO-hFPR2 | [8] |
| RCI-1701306005 | Small Molecule | 16.09 | CHO-hFPR2 | [8] |
| AMC3 | Small Molecule | 120 | Chondrocytes | [2] |
| FPR2 agonist 5 | Small Molecule | 1,200 | FPR2-HL60 | [7] |
| 1754-56 | Small Molecule | Low µM | Not Specified | [5] |
Table 3: FPR3 Agonists - EC50 Values
| Agonist | Agonist Type | pEC50 | EC50 (nM) | Cell Type | Reference |
| WKYMVm | Peptide | 8.5 | 3 | Immune cells | [3][9] |
| F2L | Peptide | 8.0 - 8.2 | ~6.3 - 10 | Not Specified | [9] |
| humanin | Peptide | 8.9 | ~0.13 | CHO | [9] |
| fMet-Met-Tyr-Ala-Leu-Phe | Peptide | 6.0 | 1,000 | Not Specified | [9] |
| annexin I-(2-26) | Peptide | 5.0 - 7.0 | 10 - 10,000 | Not Specified | [9] |
| Hp(2-20) | Peptide | 5.0 | 10,000 | Not Specified | [9] |
Signaling Pathways and Experimental Workflows
The activation of FPRs by agonists initiates a cascade of intracellular signaling events. Below are diagrams illustrating the canonical signaling pathway and a typical experimental workflow for determining agonist potency.
Caption: Canonical FPR Signaling Pathway.[10]
Caption: Workflow for EC50 Determination via Calcium Mobilization Assay.[8]
Experimental Protocols
Calcium Mobilization Assay for EC50 Determination
This protocol is a generalized procedure for measuring intracellular calcium mobilization in response to FPR agonist stimulation, a common method for determining EC50 values.[8][11]
1. Cell Preparation:
-
Cell Lines: Human promyelocytic leukemia (HL-60) cells or Chinese Hamster Ovary (CHO) cells stably transfected with the human FPR1, FPR2, or FPR3 gene are commonly used.[8] Primary human neutrophils can also be utilized.[11]
-
Culture: Cells are cultured in appropriate media (e.g., RPMI 1640 for HL-60, F-12K for CHO) supplemented with fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Harvesting: Adherent cells are detached using a non-enzymatic cell dissociation solution. Suspension cells are collected by centrifugation. Cells are washed with a Krebs-Henseleit-like (KHB) buffer.[8]
2. Dye Loading:
-
Cells are resuspended in KHB buffer containing a calcium-sensitive fluorescent dye, such as 3 µM Fura-2 AM or Fluo-4 AM, and 0.25 mM sulfinpyrazone.[8]
-
The cell suspension is incubated at 37°C for 30 minutes, followed by a 10-minute incubation at room temperature, to allow the dye to enter the cells.[8]
-
After incubation, cells are washed three times with KHB buffer containing 0.5% BSA to remove extracellular dye.[8]
3. Assay Procedure:
-
Cell Plating: The dye-loaded cells are plated into a 96-well black, clear-bottom plate at a density of approximately 5 x 10^4 cells per well.[8]
-
Agonist Preparation: A serial dilution of the test agonist is prepared in the appropriate buffer.
-
Fluorescence Measurement: The plate is placed in a microplate reader capable of kinetic fluorescence measurement (e.g., FlexStation 3). Baseline fluorescence is recorded.
-
Agonist Addition: The prepared agonist dilutions are automatically added to the wells.
-
Data Acquisition: Fluorescence intensity is measured at excitation and emission wavelengths appropriate for the dye (e.g., 340/380 nm excitation and 510 nm emission for Fura-2) every 5 seconds for a total of 240 seconds.[8][11]
4. Data Analysis:
-
The change in fluorescence intensity over baseline is calculated for each agonist concentration.
-
A dose-response curve is generated by plotting the fluorescence change against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation using non-linear regression analysis software (e.g., GraphPad Prism). The agonistic response induced by a known potent agonist, such as 5 nM fMLF for FPR1 or 5 nM W peptide for FPR2, is often used as a 100% control.[8]
This guide provides a foundational understanding of the comparative potencies of various FPR agonists. Researchers are encouraged to consult the cited literature for more detailed information and specific experimental conditions.
References
- 1. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WKYMVm | Formyl Peptide Receptor Agonists: R&D Systems [rndsystems.com]
- 4. WKYMVm Works by Targeting Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Agonists and Antagonists of Formylpeptide Receptors: Duplex Flow Cytometry and Mixture-Based Positional Scanning Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FPR1 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. longdom.org [longdom.org]
- 9. FPR3 | Formylpeptide receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA and Endogenous FPR Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic peptide N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (cFLF) and endogenous ligands of the Formyl Peptide Receptor (FPR) family, primarily focusing on N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Annexin A1. This analysis is supported by experimental data to delineate their respective performance in binding to and activating FPRs, thereby influencing cellular responses critical in inflammation and immune modulation.
Introduction to FPR Ligands
The Formyl Peptide Receptor (FPR) family, comprising FPR1, FPR2, and FPR3 in humans, are G protein-coupled receptors (GPCRs) that play a pivotal role in the innate immune system.[1] They recognize N-formylated peptides derived from bacteria and mitochondria, initiating a cascade of cellular responses including chemotaxis, degranulation, and the production of reactive oxygen species (ROS) in phagocytic leukocytes.[2]
Endogenous Ligands:
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP): A potent pro-inflammatory chemoattractant derived from bacteria and mitochondria, fMLP is a classical agonist for FPR1.[2] It is widely used in research to study neutrophil activation and inflammatory pathways.
-
Annexin A1 (AnxA1): A 37-kDa protein with dual functions in inflammation.[3] While it can have pro-inflammatory effects, it is primarily recognized for its role in the resolution of inflammation. AnxA1 and its N-terminal derived peptides, such as Ac2-26, can interact with FPRs to modulate leukocyte trafficking and apoptosis.[3][4]
Synthetic Ligand:
-
This compound (cFLF): A synthetic peptide analogue of fMLP, where norleucine (Nle) replaces methionine. It is recognized as a potent FPR agonist.[5][6] A fluorescein-labeled derivative of this peptide is commonly used to study FPR1 binding and function.[7][8]
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity and functional potency of cFLF, fMLP, and Annexin A1 for Formyl Peptide Receptors.
Table 1: Binding Affinity for Formyl Peptide Receptors
| Ligand | Receptor | Binding Assay | Affinity Metric | Value | Cell Type | Reference |
| fMLP | Human FPR1 | Radioligand Binding | Kd | ~3 nM | - | [9] |
| Human FPR2/ALX | Radioligand Binding | Kd | 430 nM | - | [10] | |
| Fluorescein-cFLF | Human FPR1 | Saturation Binding | KD | ~0.5 nM | FHL-124 cells | [8] |
| Human FPR1 | Saturation Binding | KD | 3.2 nM | Neutrophils | [8] | |
| Annexin A1 | Human FPR2/ALX | Ligand Binding | - | High Affinity | Transfected cells | [4] |
Table 2: Functional Potency in Cellular Assays
| Ligand | Assay | Potency Metric | Value | Cell Type | Reference |
| fMLP | Calcium Mobilization | EC50 | ~50 nM | Mouse FPR-transfected HEK 293 cells | [11] |
| Calcium Mobilization | EC50 | ~20 nM | Human Neutrophils | [12] | |
| Neutrophil Chemotaxis | EC50 | ~5 µM | Mouse FPR2-transfected HEK 293 cells | [11] | |
| Neutrophil Chemotaxis | - | Maximal at 100 nM | Human Neutrophils | [7] | |
| Annexin A1 (Ac2-26) | Neutrophil Chemotaxis | - | Elicits responses comparable to fMLP | Human Neutrophils | [3] |
Note: EC50 values can vary depending on the cell type and experimental conditions. Data for cFLF in these specific functional assays was not found in a directly comparable format.
Signaling Pathways and Experimental Workflows
Formyl Peptide Receptor Signaling Pathway
Upon ligand binding, FPRs activate intracellular signaling cascades that mediate various cellular responses. The diagram below illustrates the general signaling pathway initiated by FPR activation.
Caption: General signaling cascade following FPR activation.
Experimental Workflow: Neutrophil Chemotaxis Assay
The Boyden chamber assay is a common method to assess the chemotactic response of neutrophils to various ligands. The workflow is depicted below.
Caption: Workflow for a typical neutrophil chemotaxis assay.
Logical Comparison of Ligand Action
The interaction of cFLF and endogenous ligands with FPRs can lead to agonistic or, in some contexts, biased or antagonistic effects, influencing the inflammatory response.
Caption: Ligand-receptor interactions and resulting cellular outcomes.
Detailed Experimental Protocols
Competitive Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of a test ligand by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand for binding to a specific receptor.
Protocol:
-
Cell Preparation: Use cells endogenously expressing the target FPR (e.g., human neutrophils) or a cell line stably transfected with the receptor (e.g., HEK293-FPR1).
-
Ligand Preparation: Prepare a stock solution of the labeled ligand (e.g., [3H]fMLP or fluorescein-cFLF) and a range of concentrations of the unlabeled competitor ligand (cFLF, fMLP, or Annexin A1).
-
Binding Reaction: Incubate the cells with a fixed concentration of the labeled ligand in the presence of increasing concentrations of the unlabeled competitor ligand in a suitable binding buffer.
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 4°C).
-
Separation of Bound and Free Ligand: Rapidly separate the cells with bound ligand from the unbound ligand. This can be achieved by filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Quantification: Measure the amount of bound labeled ligand. For radioligands, this is done by liquid scintillation counting. For fluorescent ligands, flow cytometry can be used.
-
Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) is determined by non-linear regression analysis. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
Objective: To measure the ability of a ligand to induce an increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in FPR signaling, and to determine its potency (EC50).
Protocol:
-
Cell Preparation: Prepare a suspension of cells expressing the target FPR (e.g., human neutrophils or transfected cell lines).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a buffer containing the dye. Probenecid may be included to prevent dye leakage.
-
Washing: Wash the cells to remove excess extracellular dye.
-
Assay Plate Preparation: Dispense the dye-loaded cells into a multi-well plate.
-
Ligand Addition: Use an automated liquid handling system (e.g., a FLIPR or FlexStation) to add varying concentrations of the test ligand to the wells.
-
Fluorescence Measurement: Immediately and continuously measure the fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca2+]i.
-
Data Analysis: Determine the peak fluorescence response for each ligand concentration. Plot the response as a function of ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the directed migration of neutrophils towards a chemoattractant gradient and determine the ligand's chemotactic potency.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation or hypotonic lysis of red blood cells.
-
Chamber Assembly: Assemble a Boyden chamber or a multi-well chemotaxis plate. The chamber consists of an upper and a lower compartment separated by a microporous membrane (typically with 3-5 µm pores).
-
Loading: Add different concentrations of the chemoattractant (cFLF, fMLP, or Annexin A1) to the lower wells.
-
Cell Seeding: Add a suspension of isolated neutrophils to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for cell migration (e.g., 60-90 minutes).
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Diff-Quik or DAPI).
-
Analysis: Count the number of migrated cells in several high-power fields using a microscope. Alternatively, migrated cells can be quantified by measuring their ATP content using a luminescent assay. Plot the number of migrated cells against the chemoattractant concentration to determine the optimal chemotactic concentration and the EC50.
Conclusion
The synthetic peptide cFLF and the endogenous ligands fMLP and Annexin A1 exhibit distinct profiles in their interaction with the Formyl Peptide Receptor family. fMLP is a potent, broad-spectrum pro-inflammatory agonist with a high affinity for FPR1 and a lower affinity for FPR2. cFLF, based on data from its fluorescent derivative, appears to be a highly potent FPR1 agonist, making it a valuable tool for studying FPR1-mediated signaling. Annexin A1 and its peptides act as modulators of the inflammatory response, primarily through FPR2/ALX, and are key players in the resolution of inflammation.
The choice of ligand for research or therapeutic development will depend on the specific application. For inducing a robust pro-inflammatory response via FPR1, fMLP and cFLF are suitable choices. For investigating the mechanisms of inflammation resolution or developing anti-inflammatory therapeutics, Annexin A1 and its mimetics are of greater interest. A thorough understanding of their comparative performance, as outlined in this guide, is essential for designing and interpreting experiments in the field of immunology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]
- 4. Frontiers | Annexin A1 and the regulation of innate and adaptive immunity [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemoattractant concentration–dependent tuning of ERK signaling dynamics in migrating neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Leukocyte Chemotactic Receptor FPR1 Is Functionally Expressed on Human Lens Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Synthetic Peptides vs. Natural Ligands: A Comparative Guide for Researchers
In the landscape of drug discovery and biomedical research, the choice between utilizing synthetic peptides and their natural ligand counterparts is a critical decision that can significantly influence experimental outcomes and therapeutic development. While natural ligands offer inherent biological relevance, synthetic peptides provide a powerful platform for enhanced specificity, stability, and therapeutic potential. This guide offers a detailed comparison, supported by experimental data and protocols, to assist researchers in making informed decisions for their specific applications.
Key Advantages of Synthetic Peptides
Synthetic peptides offer several distinct advantages over natural ligands, primarily stemming from the precise control offered by chemical synthesis.[1] These benefits include:
-
Enhanced Specificity and Affinity: Synthetic peptides can be rationally designed and modified to optimize their interaction with a target receptor or enzyme. This includes altering amino acid sequences to improve binding affinity and reduce off-target effects.[2]
-
Improved Stability and Half-life: Natural peptides are often susceptible to rapid degradation by proteases in vivo, limiting their therapeutic efficacy.[3] Synthetic peptides can incorporate non-natural amino acids, modified peptide bonds, or cyclization to resist enzymatic degradation, thereby extending their circulating half-life.
-
Custom Modifications: Chemical synthesis allows for the incorporation of a wide array of modifications that are not possible through biological expression. These include the addition of fluorescent labels, biotin tags for detection, or moieties to improve cell permeability and bioavailability.
-
Scalability and Purity: Synthetic production ensures a high degree of purity and batch-to-batch consistency, which can be a challenge with the extraction and purification of natural ligands from biological sources.[1] This reproducibility is crucial for reliable experimental results and clinical applications. Furthermore, synthetic methods offer greater scalability for producing large quantities of the desired peptide.
Performance Comparison: Synthetic Peptides vs. Natural Ligands
The advantages of synthetic peptides translate into measurable improvements in performance across various experimental and therapeutic contexts. The following tables summarize quantitative data illustrating these benefits.
Table 1: Receptor Binding Affinity
This table compares the binding affinity (Kd) of a natural peptide ligand with its synthetically optimized analogue for a target receptor. A lower Kd value indicates higher binding affinity.
| Ligand Type | Ligand | Target Receptor | Binding Affinity (Kd) |
| Natural Peptide | Natural Peptide X | Receptor Y | 150 nM |
| Synthetic Analogue | Synthetic Peptide X-v2 | Receptor Y | 15 nM |
Data is representative and compiled from typical optimization studies.
Table 2: Enzyme Inhibitory Activity
This table shows the half-maximal inhibitory concentration (IC50) of a natural peptide inhibitor compared to a synthetic version. A lower IC50 value indicates greater potency.
| Inhibitor Type | Peptide | Target Enzyme | IC50 |
| Natural Peptide | Natural Inhibitor A | Enzyme B | 85 µM |
| Synthetic Analogue | Synthetic Inhibitor A-opt | Enzyme B | 5 µM |
This data is illustrative of typical improvements seen with synthetic optimization. For example, a study on synthetic peptides as Angiotensin I-Converting Enzyme (ACE) inhibitors reported an IC50 value of 6.6 µg/mL for a newly identified synthetic peptide.[4]
Table 3: In Vivo Efficacy
This table presents a conceptual comparison of in vivo efficacy, highlighting the improved therapeutic outcome often observed with synthetic peptides due to their enhanced stability and pharmacokinetics.
| Treatment | Animal Model | Dosing Regimen | Tumor Growth Inhibition |
| Vehicle Control | Melanoma Mouse Model | Saline, i.p. daily | 0% |
| Natural Peptide | Melanoma Mouse Model | 10 mg/kg, i.p. daily | 30% |
| Synthetic Peptide | Melanoma Mouse Model | 10 mg/kg, i.p. daily | 75% |
This table is a conceptual representation. A study on the synthetic peptide Rb4 in a mouse model of melanoma demonstrated a significant reduction in lung metastasis and delayed tumor growth.[5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of comparative studies.
Receptor-Ligand Binding Assay: Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.[6]
Objective: To determine the binding affinity (Kd) of a ligand to its receptor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Ligand (for immobilization) and analyte (in solution)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation: Equilibrate the sensor chip with running buffer.
-
Ligand Immobilization: Activate the sensor surface using a mixture of EDC and NHS. Inject the ligand solution over the activated surface to achieve the desired immobilization level. Deactivate any remaining active groups with ethanolamine.[7]
-
Analyte Binding: Inject a series of analyte concentrations over the immobilized ligand surface, followed by a dissociation phase with running buffer.[6]
-
Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next cycle.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[8]
Enzyme Inhibition Assay: IC50 Determination
This assay measures the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[9]
Objective: To determine the IC50 value of a peptide inhibitor.
Materials:
-
Enzyme and its specific substrate
-
Peptide inhibitor at various concentrations
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Preparation: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the peptide inhibitor. Include a control well with no inhibitor.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a constant temperature for a specific period.
-
Measurement: Measure the product formation or substrate depletion using a microplate reader (e.g., by absorbance or fluorescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[10]
In Vivo Efficacy Study in an Animal Model
Animal models are crucial for evaluating the therapeutic potential of a peptide in a physiological context.[11]
Objective: To assess the anti-tumor efficacy of a synthetic peptide in a mouse xenograft model.
Materials:
-
Immunocompromised mice
-
Cancer cell line
-
Synthetic peptide and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the synthetic peptide or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection daily).[5]
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy of the peptide.
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and signaling concepts.
Caption: Workflow for the development and evaluation of a synthetic peptide therapeutic.
Caption: Comparison of natural and synthetic ligand interaction with a cell surface receptor.
References
- 1. Synthetic vs. Natural Peptides: Which Is Right for Your Study? [synapse.patsnap.com]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Combats Cancer Progression in Animal Model | Technology Networks [technologynetworks.com]
- 6. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. path.ox.ac.uk [path.ox.ac.uk]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. courses.edx.org [courses.edx.org]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Ensuring Reproducibility with N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA from Diverse Suppliers
For researchers, scientists, and drug development professionals, the consistency and reliability of reagents are paramount to ensuring experimental reproducibility. This guide provides a framework for comparing the performance of the synthetic chemoattractant peptide, N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA (fMLF), from various commercial suppliers. By implementing standardized experimental protocols, researchers can mitigate variability and ensure the validity of their results.
The fMLF peptide is a potent agonist for the formyl peptide receptor 1 (FPR1), a G protein-coupled receptor predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes.[1][2] Activation of FPR1 initiates a cascade of intracellular signaling events crucial for innate immunity, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS).[3][4] Given its central role in studying inflammation and immune cell function, variations in the purity or activity of fMLF from different suppliers could significantly impact experimental outcomes.
This guide outlines key experimental protocols to assess and compare the bioactivity of fMLF from multiple sources.
Comparative Experimental Workflow
To objectively assess the performance of fMLF from different suppliers, a systematic approach is recommended. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for comparing fMLF from different suppliers.
Key Signaling Pathway of fMLF
The binding of fMLF to FPR1 triggers a well-characterized signaling cascade. Understanding this pathway is crucial for interpreting the results of the functional assays described below.
Caption: Simplified fMLF-FPR1 signaling pathway.
Data Presentation: A Comparative Analysis
To facilitate a direct comparison of fMLF from different suppliers, all quantitative data should be summarized in a clear and structured table. This allows for an at-a-glance assessment of the relative potency and efficacy of each peptide lot.
| Supplier | Lot Number | Peptide Purity (%) | EC50 (nM) - Calcium Mobilization | EC50 (nM) - Chemotaxis | Max Response (% of Control) - ROS Production |
| Supplier A | Lot #12345 | >98% | 1.2 ± 0.2 | 0.8 ± 0.1 | 95 ± 5 |
| Supplier B | Lot #67890 | >97% | 5.5 ± 0.8 | 4.2 ± 0.6 | 75 ± 8* |
| Supplier C | Lot #ABCDE | >99% | 1.5 ± 0.3 | 0.9 ± 0.2 | 92 ± 6 |
| Hypothetical Data |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Detailed methodologies are provided for the key experiments to ensure consistency and allow for accurate comparisons between fMLF suppliers.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR1 activation.[5]
Materials:
-
HEK293T cells transiently or stably expressing FPR1
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)[6][7]
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
96-well black-walled, clear-bottom plates
-
Fluorometric imaging plate reader (FLIPR) or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed FPR1-expressing cells into 96-well plates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with HBS. Load the cells with a calcium-sensitive dye solution (e.g., Fluo-4 AM with Pluronic F-127 in HBS) and incubate in the dark at 37°C for 45-60 minutes.[5][8]
-
Peptide Preparation: Prepare serial dilutions of fMLF from each supplier in HBS.
-
Measurement: Place the cell plate into the fluorometric plate reader. Record baseline fluorescence. Add the fMLF dilutions to the wells and continuously measure the fluorescence intensity over time to detect the calcium flux.[6]
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the dose-response curves and calculate the half-maximal effective concentration (EC50) for each supplier's peptide.
Chemotaxis Assay
This assay quantifies the directed migration of cells towards a gradient of fMLF.[9][10]
Materials:
-
Neutrophil-like differentiated HL-60 cells or primary human neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber, Transwell® inserts with 3-5 µm pores)[11]
-
24-well plates
-
Cell culture medium (e.g., RPMI 1640 with 0.1% BSA)
-
Fluorescent dye for cell quantification (e.g., Calcein AM)
Procedure:
-
Chamber Setup: Place the Transwell® inserts into the wells of a 24-well plate. Add medium containing different concentrations of fMLF from each supplier to the lower chamber.[11]
-
Cell Addition: Resuspend the cells in serum-free medium and add them to the upper chamber of the inserts.[9]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 1-3 hours to allow for cell migration.[10]
-
Cell Quantification: Remove the inserts. Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring fluorescence with a plate reader after staining with a fluorescent dye.
-
Data Analysis: Plot the number of migrated cells against the fMLF concentration for each supplier. Determine the EC50 value for chemotaxis.
Reactive Oxygen Species (ROS) Production Assay
This assay measures the production of superoxide, a key reactive oxygen species, upon neutrophil activation by fMLF.
Materials:
-
Neutrophil-like differentiated HL-60 cells or primary human neutrophils
-
Luminol or isoluminol for chemiluminescence detection
-
Horseradish peroxidase (HRP)
-
White 96-well plates
-
Luminometer or plate reader with chemiluminescence detection capabilities
Procedure:
-
Cell Preparation: Resuspend cells in a suitable buffer (e.g., HBSS with 0.5% BSA).
-
Reagent Addition: In a white 96-well plate, combine the cell suspension with luminol (or isoluminol) and HRP.[9]
-
Stimulation and Measurement: Add different concentrations of fMLF from each supplier to the wells. Immediately begin measuring the chemiluminescence signal over time using a luminometer.
-
Data Analysis: Determine the peak chemiluminescence or the area under the curve for each concentration. Plot the response against the fMLF concentration and compare the maximal response and potency between suppliers.
By adhering to these standardized protocols, researchers can confidently assess the quality and consistency of this compound from different suppliers, thereby enhancing the reproducibility and reliability of their experimental findings.
References
- 1. Formyl Peptide Receptor 1 Signaling in Acute Inflammation and Neural Differentiation Induced by Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. bu.edu [bu.edu]
- 9. Design, Synthesis and Characterization of fMLF-Mimicking AApeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellbiolabs.com [cellbiolabs.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA
For researchers and scientists in the field of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of N-Formyl-Nle-Leu-Phe-Nle-Tyr-Lys TFA, a formyl peptide receptor (FPR) agonist. Adherence to these protocols is essential to ensure a safe laboratory environment and compliance with regulatory standards.
Core Safety and Handling Principles
This compound is a synthetic peptide supplied as a trifluoroacetate (TFA) salt. While the peptide component itself may not be classified as hazardous, the TFA counter-ion is a strong, corrosive acid requiring careful handling and disposal. Therefore, the disposal procedure must primarily address the hazards associated with trifluoroacetic acid.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are required.
Quantitative Data Summary
For clarity, the table below summarizes the key characteristics of the components of this compound relevant to its disposal.
| Component | Chemical Nature | Key Hazards | Primary Disposal Consideration |
| Peptide Component | Synthetic formylated peptide | Hazards not fully characterized | Dispose of as chemical waste |
| Trifluoroacetic Acid (TFA) | Strong acid | Corrosive, causes severe skin and eye burns | Hazardous waste . Do not neutralize without expert consultation. Must be collected for professional disposal. |
Experimental Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of this compound in a laboratory setting.
Materials Required:
-
Designated hazardous waste container (clearly labeled "Hazardous Waste: Trifluoroacetic Acid and Peptide Waste," with a tight-sealing lid).
-
Personal Protective Equipment (PPE) as specified above.
-
Chemical fume hood.
-
Spill kit for acids.
Procedure:
-
Preparation:
-
Ensure all necessary PPE is worn correctly before handling the material.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Have a spill kit readily accessible.
-
-
Waste Segregation:
-
Solid Waste:
-
Place any unused or expired solid this compound directly into the designated hazardous waste container.
-
Contaminated materials such as weighing paper, spatulas, and empty vials should also be placed in this container.
-
-
Liquid Waste:
-
If the peptide has been dissolved in a solvent, the resulting solution must be treated as hazardous waste.
-
Carefully pour the liquid waste into the designated hazardous waste container. Do not dispose of this solution down the drain.[1]
-
Rinse any glassware that was in contact with the substance with a small amount of an appropriate solvent (e.g., the solvent used for dissolution). Add the rinsate to the hazardous waste container.
-
-
-
Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Ensure the container is properly labeled with its contents.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as bases and oxidizing agents.[1]
-
-
Final Disposal:
-
Once the waste container is full (typically around 80% capacity to prevent spills), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Complete all necessary waste disposal request forms as required by your institution.
-
Emergency Procedures:
-
Spill: In the event of a spill, evacuate the immediate area. For small spills, use an acid-neutralizing spill kit. For larger spills, or if you are not trained in spill cleanup, contact your institution's EHS department immediately.[2]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
